molecular formula C13H17NO B3048594 N-Cyclohexylbenzamide CAS No. 1759-68-8

N-Cyclohexylbenzamide

Cat. No.: B3048594
CAS No.: 1759-68-8
M. Wt: 203.28 g/mol
InChI Key: KQJYDHWNYPRIRY-UHFFFAOYSA-N
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Description

N-Cyclohexylbenzamide is an organic compound with the molecular formula C13H17NO. It is a benzamide derivative featuring a benzene ring linked to a carbonyl group, which is further connected to a cyclohexyl ring via a nitrogen atom. The compound's structure has been confirmed by single-crystal X-ray diffraction, revealing that the amide group is twisted with respect to the benzene ring, and the cyclohexyl ring adopts a chair conformation . In the crystal lattice, molecules form supramolecular chains through intermolecular N—H⋯O hydrogen bonds, which are further linked into sheets via weak C—H⋯π interactions . This compound is of significant interest in medicinal chemistry research. Benzamide derivatives are frequently utilized in the synthesis of new and potent anticonvulsant agents . Furthermore, N-cyclohexyl benzamide derivatives have been investigated for their potential therapeutic applications, including the treatment of intestinal diseases such as irritable bowel syndrome (IBS), owing to their ability to raise the visceral pain recognition threshold and exhibit anti-inflammatory effects in models of ulcerative colitis . Some closely related cyclohexylbenzamide compounds, such as (E)-4-(4-amino-2-fluorobut-2-enyloxy)-N-cyclohexylbenzamide, have also been explored as potent and selective mechanism-based inhibitors of the enzyme semicarbazide-sensitive amine oxidase (SSAO/VAP-1), a target with implications in various inflammatory diseases . This compound is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJYDHWNYPRIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170042
Record name N-Cyclohexylbenzamide
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Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1759-68-8
Record name N-Cyclohexylbenzamide
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Foundational & Exploratory

N-Cyclohexylbenzamide Synthesis via Schotten-Baumann Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of N-cyclohexylbenzamide, a valuable amide compound, utilizing the robust and classic Schotten-Baumann reaction. This methodology is of significant interest for its efficiency in forming amide bonds, a fundamental linkage in numerous pharmaceutical agents and organic molecules. This document details the reaction mechanism, a specific experimental protocol, quantitative data, and visual representations of the synthesis workflow.

Introduction to the Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acyl chlorides.[1] Discovered by German chemists Carl Schotten and Eugen Baumann in the late 19th century, this reaction is a condensation process that typically occurs under biphasic conditions.[2] An organic phase dissolves the acyl chloride and the amine, while an aqueous phase containing a base, such as sodium hydroxide (B78521) or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction.[3] This neutralization is crucial as it drives the reaction equilibrium towards the formation of the amide product.[4] The versatility of this reaction extends to the formation of esters from alcohols and phenols with acylating agents under similar alkaline aqueous conditions.

Reaction Mechanism

The synthesis of this compound via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The reaction can be broken down into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine (B46788) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer and Rearrangement: A base present in the reaction mixture, such as pyridine or hydroxide ion, abstracts a proton from the positively charged nitrogen atom.

  • Chloride Ion Elimination: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Acid Neutralization: The hydrochloric acid formed as a byproduct is neutralized by the base in the aqueous phase, preventing the protonation of the unreacted amine and driving the reaction to completion.

Below is a diagram illustrating the reaction mechanism.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Cyclohexylamine Cyclohexylamine Intermediate Tetrahedral Intermediate Cyclohexylamine->Intermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermediate NCyclohexylbenzamide This compound Intermediate->NCyclohexylbenzamide Chloride Elimination Base Base (e.g., Pyridine) Intermediate->Base Proton Abstraction HCl HCl

Caption: Schotten-Baumann reaction mechanism for this compound synthesis.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound based on established methods.[5]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 18 g of cyclohexylamine in 150 ml of benzene.

  • While stirring the solution, very slowly add 20 g of benzoyl chloride. Maintain the reaction temperature below 40°C, as the reaction is exothermic. The formation of white crystals may be observed.

  • Continue stirring the mixture for one hour after the addition of benzoyl chloride is complete.

  • Make the reaction mixture alkaline by the addition of pyridine.

  • Filter the resulting solid product with suction.

  • The crude crystals can be recrystallized from a 1:1 (v/v) mixture of methanol and ethanol to yield pure, white, needle-like crystals of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product in the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
CyclohexylamineC₆H₁₃N99.17Nucleophile
Benzoyl ChlorideC₇H₅ClO140.57Electrophile
This compoundC₁₃H₁₇NO203.28Product

Table 2: Experimental and Characterization Data for this compound

ParameterValueReference
Yield 84%[5]
Melting Point 144-145 °C[5]
153-154 °C[6]
Appearance White needles[5]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.78–7.77 (2H, m), 7.49–7.40 (3H, m), 6.13 (1H, br), 4.03–3.93 (1H, m), 2.05–1.18 (10H, m)[6]
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 166.6, 135.0, 131.2, 128.4, 126.8, 48.6, 33.2, 25.5, 24.9[6]
IR ν_max (KBr)/cm⁻¹ 3322 (N-H), 1634 (C=O)[6]

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Experimental_Workflow Start Start Dissolve Dissolve Cyclohexylamine in Benzene Start->Dissolve AddBenzoyl Slowly Add Benzoyl Chloride (< 40°C) Dissolve->AddBenzoyl Stir1hr Stir for 1 Hour AddBenzoyl->Stir1hr AddPyridine Add Pyridine to Make Alkaline Stir1hr->AddPyridine Filter Filter Crude Product AddPyridine->Filter Recrystallize Recrystallize from Methanol/Ethanol Filter->Recrystallize Characterize Characterize Product (MP, NMR, IR) Recrystallize->Characterize End End Characterize->End

Caption: Experimental workflow for this compound synthesis.

Potential Side Reactions and Considerations

While the Schotten-Baumann reaction is generally efficient, certain side reactions can occur. The primary competing reaction is the hydrolysis of the acyl chloride by water present in the reaction mixture. This can be minimized by the slow addition of the acyl chloride to the amine solution and maintaining a sufficiently high concentration of the amine nucleophile. Additionally, ensuring the base effectively neutralizes the generated HCl is critical to prevent the formation of the unreactive ammonium (B1175870) salt of the amine.[4]

Conclusion

The Schotten-Baumann reaction remains a highly effective and practical method for the synthesis of this compound. The procedure is straightforward, and the product can be obtained in high yield and purity. This technical guide provides researchers and professionals in drug development with the necessary information to successfully synthesize and characterize this important amide compound.

References

The Formation of N-Cyclohexylbenzamide: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical synthesis of N-Cyclohexylbenzamide, a compound of interest in various chemical and pharmaceutical research areas. This document details the primary synthetic pathways, reaction mechanisms, experimental protocols, and relevant quantitative data to serve as a comprehensive resource for laboratory professionals.

Core Synthesis Mechanisms

The formation of this compound, an amide, is fundamentally a reaction between a carboxylic acid derivative and an amine. The most common and direct methods involve the acylation of cyclohexylamine (B46788) with a benzoyl derivative. Two primary mechanistic pathways are prevalent: the direct reaction with an acyl chloride (Schotten-Baumann reaction) and the use of coupling agents to activate the parent carboxylic acid, benzoic acid.

Nucleophilic Acyl Substitution: The Schotten-Baumann Reaction

The reaction of benzoyl chloride with cyclohexylamine is a classic example of nucleophilic acyl substitution. This reaction, often performed under Schotten-Baumann conditions, typically involves an aqueous base to neutralize the hydrochloric acid byproduct.

The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. A base, such as pyridine (B92270) or sodium hydroxide, is typically added to neutralize the resulting hydrochloric acid and drive the reaction to completion.

Schotten_Baumann benzoyl_chloride Benzoyl Chloride tetrahedral_intermediate Tetrahedral Intermediate benzoyl_chloride->tetrahedral_intermediate Nucleophilic Attack cyclohexylamine Cyclohexylamine cyclohexylamine->tetrahedral_intermediate base Base (e.g., Pyridine) salt Salt base->salt product This compound tetrahedral_intermediate->product Elimination hcl HCl tetrahedral_intermediate->hcl hcl->salt

Figure 1: Schotten-Baumann Reaction Pathway.
Amide Coupling Agent-Mediated Synthesis

DCC is a widely used coupling reagent that facilitates amide bond formation by activating the carboxylic acid. The mechanism involves the following steps:

  • Activation of Carboxylic Acid: Benzoic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack by Amine: Cyclohexylamine then attacks the carbonyl carbon of the O-acylisourea intermediate.

  • Formation of Amide and Byproduct: This attack leads to the formation of this compound and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.

DCC_Coupling benzoic_acid Benzoic Acid o_acylisourea O-Acylisourea Intermediate benzoic_acid->o_acylisourea dcc DCC dcc->o_acylisourea Activation cyclohexylamine Cyclohexylamine product This compound cyclohexylamine->product Nucleophilic Attack o_acylisourea->product dcu Dicyclohexylurea (DCU) o_acylisourea->dcu

Figure 2: DCC-Mediated Amide Coupling.

HATU is a highly efficient uronium-based coupling reagent. The mechanism is as follows:

  • Formation of an Active Ester: In the presence of a non-nucleophilic base (like diisopropylethylamine, DIPEA), benzoic acid reacts with HATU to form a highly reactive OAt-active ester.

  • Aminolysis: Cyclohexylamine then attacks the active ester, leading to the formation of this compound.

HATU_Coupling benzoic_acid Benzoic Acid active_ester OAt-Active Ester benzoic_acid->active_ester hatu HATU hatu->active_ester Activation base Base (DIPEA) base->active_ester cyclohexylamine Cyclohexylamine product This compound cyclohexylamine->product active_ester->product Aminolysis

Figure 3: HATU-Mediated Amide Coupling.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Synthesis from Benzoyl Chloride and Cyclohexylamine

This protocol is adapted from a standard Schotten-Baumann procedure.

Materials:

Procedure:

  • Dissolve 18 g of cyclohexylamine in 150 ml of benzene in a flask equipped with a stirrer and a dropping funnel.

  • Slowly add 20 g of benzoyl chloride to the solution with continuous stirring, maintaining the temperature below 40°C. The formation of a white precipitate will be observed.

  • After the addition is complete, continue stirring the mixture for one hour.

  • Make the mixture alkaline by adding pyridine.

  • Filter the product with suction.

  • Recrystallize the crude product from a 1:1 mixture of methanol and ethanol to obtain white, needle-like crystals.

Synthesis using a PPh3/I2 Mediated Reaction

This method provides an alternative route starting from benzoic acid.

Materials:

Procedure:

  • To a stirred solution of iodine (0.49 mmol) in 2 mL of CH2Cl2 at 0°C, add triphenylphosphine (0.49 mmol) in one portion.

  • Add cyclohexylamine (0.49 mmol) and continue stirring for 5 minutes.

  • Add triethylamine (0.82 mmol), followed by the addition of benzoic acid (0.41 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 10 minutes.

  • Concentrate the crude mixture under reduced pressure.

  • Purify the residue by column chromatography using 30% ethyl acetate in hexane as the eluent to obtain this compound as a white solid.

Quantitative Data

The following tables summarize key quantitative data for this compound and its synthesis.

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Melting Point144-145 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.77-7.75 (m, 2H), 7.49-7.38 (m, 3H), 6.09 (br s, 1H), 3.98 (m, 1H), 2.05 (m, 2H), 1.78 (m, 2H), 1.66 (m, 1H), 1.42 (m, 2H), 1.22 (m, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)166.7, 135.1, 131.2, 128.5, 126.9, 48.7, 33.2, 25.56, 24.95

Table 2: Summary of Synthetic Protocols and Yields

Starting MaterialsReagents/SolventReaction TimeYieldReference
Cyclohexylamine, Benzoyl ChlorideBenzene, Pyridine1 hour84%
Benzoic Acid, CyclohexylaminePPh₃, I₂, TEA, CH₂Cl₂~15 minutes99%
Benzoyl Chloride, CyclohexylamineSodium BicarbonateNot SpecifiedNot Specified

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Mix Reactants (e.g., Benzoyl Chloride & Cyclohexylamine) reaction Stir at Controlled Temperature start->reaction quench Quench Reaction / Neutralize reaction->quench filtration Filter Crude Product quench->filtration extraction Solvent Extraction (if applicable) filtration->extraction drying Dry Organic Layer extraction->drying recrystallization Recrystallization drying->recrystallization chromatography Column Chromatography drying->chromatography characterization Characterization (NMR, IR, MS, MP) recrystallization->characterization chromatography->characterization

Figure 4: General Experimental Workflow.

N-Cyclohexylbenzamide Crystal Structure: A Technical Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Crystallographic Analysis, Experimental Protocols, and Potential Biological Significance of N-Cyclohexylbenzamide.

This technical guide provides a comprehensive analysis of the crystal structure of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This document details the methodologies for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, it presents the complete crystallographic data in a structured format and explores a potential biological signaling pathway relevant to its benzamide (B126) core.

Quantitative Crystallographic Data

The single-crystal X-ray diffraction analysis of this compound provides precise data on its three-dimensional atomic arrangement. This information is crucial for understanding its physicochemical properties and for structure-based drug design.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
CCDC Number786618
Empirical FormulaC₁₃H₁₇NO
Formula Weight203.28
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.458(3) Å
b10.899(3) Å
c10.592(3) Å
α90°
β98.783(5)°
γ90°
Volume1192.5(6) ų
Z4
Calculated Density1.132 Mg/m³
Absorption Coefficient0.072 mm⁻¹
F(000)440
Data Collection
Crystal Size0.20 x 0.15 x 0.10 mm
θ Range for Data Collection2.44 to 25.00°
Index Ranges-12≤h≤12, -12≤k≤12, -12≤l≤12
Reflections Collected8334
Independent Reflections2095 [R(int) = 0.0345]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters2095 / 0 / 137
Goodness-of-fit on F²1.033
Final R indices [I>2σ(I)]R1 = 0.0487, wR2 = 0.1278
R indices (all data)R1 = 0.0686, wR2 = 0.1423
Largest Diff. Peak and Hole0.225 and -0.186 e.Å⁻³

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the acylation of cyclohexylamine (B46788) with benzoyl chloride.[1]

Materials:

Procedure:

  • Dissolve 18 g of cyclohexylamine in 150 ml of benzene in a flask equipped with a stirrer.

  • Slowly add 20 g of benzoyl chloride to the solution while stirring, maintaining the temperature below 40°C.

  • Continue stirring the mixture for one hour. During this time, a white precipitate will form.

  • Make the mixture alkaline by adding pyridine.

  • Filter the solid product under suction.

  • Recrystallize the crude product from a 1:1 (v/v) mixture of methanol and ethanol to obtain pure this compound as white needles.[1]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the synthesized this compound.

Materials:

  • Purified this compound

  • A suitable solvent system (e.g., ethanol/water or methanol)

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature in a loosely covered container to allow for slow evaporation of the solvent.

  • Colorless, prism-like crystals will form over a period of several days.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps.

Data Collection:

  • A suitable single crystal of this compound is mounted on a goniometer.

  • The crystal is placed in a stream of X-rays, typically from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) source.

  • Diffraction data are collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with an area detector.

  • A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods.

  • The structural model is then refined using full-matrix least-squares on F², which minimizes the differences between the observed and calculated structure factors.

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The process of determining the crystal structure of a small molecule like this compound follows a well-defined workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Deposition synthesis Synthesis of This compound purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement data_analysis Crystallographic Data Analysis structure_refinement->data_analysis deposition Deposition to CCDC data_analysis->deposition parp_inhibition dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp par PAR Polymer Synthesis parp->par recruitment Recruitment of DNA Repair Proteins par->recruitment repair DNA Repair recruitment->repair n_cyclohexylbenzamide This compound (Hypothesized) n_cyclohexylbenzamide->parp Inhibition

References

Spectroscopic Profile of N-Cyclohexylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound N-Cyclohexylbenzamide (CAS No: 1759-68-8), a molecule of interest in organic synthesis and medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₇NO

  • Molecular Weight: 203.28 g/mol [1]

  • Structure: this compound Structure

    Image Source: PubChem CID 15657

Spectroscopic Data Summary

The following sections provide a detailed summary of the NMR, IR, and MS data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.77 – 7.69m2HAromatic (ortho-protons of benzoyl group)
7.45t, J = 7.3 Hz1HAromatic (para-proton of benzoyl group)
7.38t, J = 7.4 Hz2HAromatic (meta-protons of benzoyl group)
6.00s1HAmide N-H
3.94tdd, J = 11.8, 8.0, 4.0 Hz1HCyclohexyl C-H (methine adjacent to N)
2.05 – 1.94m2HCyclohexyl C-H₂
1.77 – 1.70m2HCyclohexyl C-H₂
1.62dd, J = 9.2, 3.7 Hz1HCyclohexyl C-H₂
1.47 – 1.32m2HCyclohexyl C-H₂
1.25 – 1.13m3HCyclohexyl C-H₂
Data sourced from a 400 MHz spectrum in CDCl₃.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
166.62Carbonyl (C=O)
135.04Aromatic (quaternary carbon)
131.18Aromatic C-H
128.45Aromatic C-H
126.78Aromatic C-H
48.65Cyclohexyl C-H (methine adjacent to N)
33.18Cyclohexyl C-H₂
25.53Cyclohexyl C-H₂
24.87Cyclohexyl C-H₂
Data sourced from a 75 MHz spectrum in CDCl₃.[1]
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amide
3100-3000C-H StretchAromatic
2930-2850C-H StretchAliphatic (Cyclohexyl)
~1635C=O Stretch (Amide I band)Amide
~1540N-H Bend (Amide II band)Amide
1600, 1480C=C StretchAromatic Ring
These are expected values based on typical amide spectra. The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film).
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 4: Key Mass Spectrometry Data (Electron Ionization - EI) for this compound

m/zInterpretation
203[M]⁺˙ (Molecular Ion)
122[C₆H₅CONH₂]⁺˙ (Fragment from cleavage of N-Cyclohexyl bond)
105[C₆H₅CO]⁺ (Benzoyl cation, often the base peak)
77[C₆H₅]⁺ (Phenyl cation)
Data sourced from NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly and reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, data is collected over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

  • Data Acquisition (GC-MS):

    • Inject the sample into the GC, where it is vaporized and separated on a capillary column.

    • The separated compound enters the mass spectrometer's ion source.

    • Set the ionization energy to 70 eV for EI.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

    • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Synthesis and Analysis Workflow

The logical flow from synthesis to spectroscopic characterization is a critical process in chemical research. The following diagrams illustrate this workflow.

Synthesis_Workflow cluster_reagents Reagent1 Benzoic Acid Coupling Amide Coupling (e.g., DCC/EDC or Acyl Chloride) Reagent1->Coupling Reagent2 Cyclohexylamine Reagent2->Coupling Reaction Reaction Mixture Coupling->Reaction Purification Purification (Recrystallization or Column Chromatography) Reaction->Purification Work-up Product Pure this compound Purification->Product Isolation

Caption: Synthesis workflow for this compound.

Analysis_Workflow Product Pure this compound Analysis Spectroscopic Analysis Product->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR IR FTIR Analysis->IR MS Mass Spectrometry Analysis->MS Data Structural Confirmation NMR->Data IR->Data MS->Data

Caption: Spectroscopic analysis workflow for structural confirmation.

References

Solubility Profile of N-Cyclohexylbenzamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylbenzamide is a secondary amide with a molecular structure that incorporates both a polar amide group and nonpolar cyclohexyl and phenyl rings. This amphiphilic nature governs its solubility in various organic solvents, a critical parameter in drug development, chemical synthesis, and various research applications. Understanding the solubility of this compound is essential for designing reaction conditions, developing formulations, and predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is primarily dictated by the principle of "like dissolves like." The interplay between its structural features determines its affinity for different types of organic solvents:

  • Amide Group: The polar amide (-CONH-) group is capable of forming hydrogen bonds, which promotes solubility in polar solvents.[1]

  • Cyclohexyl and Phenyl Rings: These nonpolar hydrocarbon moieties contribute to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.[2]

  • Hydrogen Bonding: As a secondary amide, this compound can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen).[1][3] This capability enhances its interaction with protic and other hydrogen-bonding solvents.

Generally, the solubility of amides decreases as the size of the nonpolar alkyl or aryl groups increases.[4] While this compound is a solid at room temperature, its solubility is expected to be significant in a range of organic solvents.[2]

Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Polar Protic Ethanol (B145695), MethanolSolubleThe hydroxyl group of these solvents can effectively form hydrogen bonds with the amide group of this compound, facilitating dissolution.
Polar Aprotic Acetone (B3395972), DMSO, DMFSolubleThese solvents can act as hydrogen bond acceptors and have dipole moments that can interact with the polar amide group. The nonpolar regions of the molecule are also readily solvated.
Nonpolar Toluene, HexaneSparingly Soluble to InsolubleThe large nonpolar groups (cyclohexyl and phenyl rings) will have some affinity for these solvents. However, the polar amide group will hinder extensive dissolution in the absence of strong solute-solvent interactions.[5]
Chlorinated DichloromethaneSolubleDichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity like this compound.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

To obtain precise and reliable quantitative solubility data for this compound, the shake-flask method is the gold standard.[6] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the maximum concentration of this compound that dissolves in a selected organic solvent at equilibrium.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been formed.[6]

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.[6] Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle. For a more complete separation, centrifuge the vials.[6]

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.[6]

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV. Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount of dissolved solute.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place on orbital shaker at constant T B->C D Agitate for 24-72 hours C->D E Cease agitation and allow solid to settle (or centrifuge) D->E F Withdraw supernatant and filter through syringe filter E->F G Dilute filtered solution F->G H Quantify concentration using HPLC-UV G->H I Determine solubility from calibration curve H->I

References

Physical and chemical properties of N-Cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of N-Cyclohexylbenzamide

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual workflows to facilitate understanding and application in a research context.

Core Chemical and Physical Properties

This compound is an organic compound featuring a benzamide (B126) structure with a cyclohexyl group attached to the amide nitrogen.[1] Its structural characteristics, including the hydrophobic benzene (B151609) and cyclohexyl rings, influence its physical properties and solubility.[1] This compound typically appears as a white to off-white solid.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₃H₁₇NO[1][2][3][4]
Molecular Weight 203.28 g/mol [1][2]
Monoisotopic Mass 203.131014166 Da[2][3]
Appearance White to off-white solid[1]
Melting Point 145 - 154 °C[5][6]
Boiling Point 389.5 °C at 760 mmHg[4]
Density 1.06 g/cm³[4]
Flash Point 233.5 °C[4]
Refractive Index 1.547[4]
Vapor Pressure 2.84E-06 mmHg at 25°C[4]
XLogP3-AA 2.9[2][3]
Topological Polar Surface Area 29.1 Ų[2][3]
Table 2: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 1759-68-8[1][2][4]
IUPAC Name This compound[2]
SMILES C1CCC(CC1)NC(=O)C2=CC=CC=C2[1][2]
InChI InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15)[1][2]
InChIKey KQJYDHWNYPRIRY-UHFFFAOYSA-N[1][2]
Synonyms N-Benzoylcyclohexylamine, 1′,2′,3′,4′,5′,6′-Hexahydrobenzanilide, NSC 4632[1][2]

Solubility Profile

This compound's large non-polar surface area, contributed by the benzene and cyclohexyl rings, results in low solubility in water.[1] It is, however, more soluble in various organic solvents.

Table 3: Solubility of this compound
SolventSolubilitySource(s)
Water Low / Slightly Soluble[1][7]
Ethanol Soluble[1]
Acetone Soluble[1]
Dimethyl Sulfoxide (DMSO) Soluble (based on similar structures)[8]
Dimethylformamide (DMF) Soluble (based on similar structures)[8]
Dichloromethane (DCM) Soluble (based on similar structures)[8]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 4: Summary of Spectral Data
TechniqueKey Peaks / InformationSource(s)
¹H NMR (300 MHz, CDCl₃) δ: 7.78–7.77 (2H, m), 7.49–7.40 (3H, m), 6.13 (1H, br), 4.03–3.93 (1H, m), 2.05–1.18 (10H, m)[6]
¹³C NMR (75 MHz, CDCl₃) δ: 166.6, 135.0, 131.2, 128.4, 126.8, 48.6, 33.2, 25.5, 24.9[6]
IR (KBr) νₘₐₓ (cm⁻¹): 3322 (N-H), 1634 (C=O)[6]
Mass Spec (GC-MS) Key fragments at m/z 105 and 122[2]

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound based on established chemical principles and procedures adapted from related compounds.

Synthesis of this compound via Amidation

This protocol describes a common method for forming the amide bond between benzoic acid and cyclohexylamine (B46788) using triphenylphosphine (B44618) (PPh₃) and iodine (I₂) as mediating agents.[9]

Materials and Reagents:

Procedure:

  • To a stirred solution of iodine (1.2 mmol) in CH₂Cl₂ (10 mL) at 0 °C, add triphenylphosphine (1.2 mmol) in one portion.

  • Add cyclohexylamine (1.2 mmol) to the mixture and continue stirring for 5-10 minutes.

  • Add benzoic acid (1.0 mmol) to the reaction mixture.

  • Add triethylamine (2.0 mmol) and allow the reaction to warm to room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 30% EtOAc/hexane eluent.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound as a white solid.[9]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or 400 MHz spectrometer.[6] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.[6]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample.

  • Acquisition: Record the IR spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS):

  • Technique: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.[2]

  • Analysis: The resulting mass spectrum will provide the molecular ion peak and characteristic fragmentation patterns for structural confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents (Benzoic Acid, Cyclohexylamine, PPh3, I2, Et3N) reaction Amidation Reaction (0°C to RT in CH2Cl2) reagents->reaction 1. Mix & React concentrate Concentration (Rotary Evaporation) reaction->concentrate 2. Quench & Extract chromatography Column Chromatography (Silica Gel, EtOAc/Hexane) concentrate->chromatography 3. Purify product Pure this compound chromatography->product 4. Isolate Fractions analysis Characterization (NMR, IR, MS) product->analysis 5. Confirm Structure

Caption: General workflow for the synthesis and analysis of this compound.

Biological Activity and Potential Applications

While specific signaling pathways for this compound are not extensively documented, the benzamide scaffold is a well-established pharmacophore in drug discovery.[10] Derivatives of benzamides exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[10][11] For instance, structurally related N-aryl-N'-[4-(aryloxy)cyclohexyl]squaramides have been investigated as inhibitors of the LXR/SREBP-1c signaling pathway, which is relevant in metabolic diseases.[12] Furthermore, other complex metal-containing benzoate (B1203000) compounds have been shown to exert antiproliferative activity through the p53 signaling pathway.[13]

The presence of the N-cyclohexyl group contributes to the lipophilicity of the molecule, which can enhance cell permeability and interaction with biological targets.[10] Future research could focus on screening this compound for activity in assays related to inflammation, cancer cell proliferation, or metabolic regulation to elucidate its specific mechanism of action. The synthetic and analytical protocols provided herein offer a solid foundation for producing and characterizing this compound for such biological investigations.

References

Synthesis of N-Cyclohexylbenzamide from benzoyl chloride and cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-Cyclohexylbenzamide from Benzoyl Chloride and Cyclohexylamine (B46788)

This guide provides a comprehensive overview of the synthesis of this compound, a valuable amide compound in organic synthesis and pharmaceutical research. The primary method detailed is the acylation of cyclohexylamine with benzoyl chloride, a classic example of the Schotten-Baumann reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Reaction Overview

The synthesis involves the nucleophilic acyl substitution reaction between cyclohexylamine and benzoyl chloride. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide, this compound, and eliminates hydrochloric acid (HCl) as a byproduct.[1] A base is typically added to neutralize the HCl, driving the reaction to completion.[2][3]

Chemical Equation:

C₆H₅COCl (Benzoyl Chloride) + C₆H₁₁NH₂ (Cyclohexylamine) → C₆H₅CONHC₆H₁₁ (this compound) + HCl

Experimental Protocol

The following protocol is a detailed methodology for the synthesis, workup, and purification of this compound.

2.1 Materials and Reagents

  • Cyclohexylamine (C₆H₁₁NH₂)

  • Benzoyl chloride (C₆H₅COCl)

  • Benzene (or a suitable alternative solvent like Dichloromethane)

  • Pyridine (or another suitable base like triethylamine (B128534) or excess cyclohexylamine)

  • Methanol (B129727)

  • Ethanol

  • Distilled water

2.2 Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Apparatus for recrystallization

2.3 Synthesis Procedure [4]

  • Reaction Setup: In a round-bottom flask, dissolve 18 g of cyclohexylamine in 150 ml of benzene.

  • Addition of Benzoyl Chloride: Cool the flask in an ice bath to maintain a low temperature. While stirring vigorously, slowly add 20 g of benzoyl chloride to the solution dropwise from a dropping funnel. The temperature should be maintained below 40°C throughout the addition. The formation of a white precipitate will be observed.

  • Reaction Time: After the addition is complete, continue to stir the mixture for one hour at room temperature to ensure the reaction goes to completion.

  • Neutralization: Make the reaction mixture alkaline by adding pyridine. This step neutralizes the hydrochloric acid byproduct.

  • Isolation of Crude Product: Collect the solid crude product by vacuum filtration using a Büchner funnel.

2.4 Purification [4]

  • Recrystallization: Transfer the crude solid to a clean flask. Recrystallize the product from a 1:1 (v/v) mixture of methanol and ethanol. Dissolve the crude product in a minimum amount of the hot solvent mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. White, needle-like crystals of this compound should form.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry completely.

Data Presentation

The following tables summarize the key quantitative and physical data for the reactants and the final product.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
CyclohexylamineC₆H₁₃N99.17Liquid
Benzoyl ChlorideC₇H₅ClO140.57Liquid
This compoundC₁₃H₁₇NO203.28White to off-white solid[5]

Table 2: Experimental Data and Results

ParameterValueReference
Mass of Cyclohexylamine18 g[4]
Mass of Benzoyl Chloride20 g[4]
Crude Melting Point142-144 °C[4]
Recrystallized Melting Point144-145 °C[4]
Reported Melting Point143-144 °C[6]
Yield84%[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification r1 Dissolve Cyclohexylamine in Benzene rxn Slowly Add Benzoyl Chloride to Amine Solution (<40°C) r1->rxn r2 Prepare Benzoyl Chloride Solution r2->rxn stir Stir for 1 Hour at Room Temperature rxn->stir neut Neutralize with Pyridine stir->neut filt1 Vacuum Filter Crude Product neut->filt1 recryst Recrystallize from Methanol/Ethanol (1:1) filt1->recryst filt2 Filter and Dry Pure Product recryst->filt2 final_product This compound (White Needles) filt2->final_product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • Benzoyl chloride is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Cyclohexylamine is corrosive and flammable. Avoid inhalation and skin contact.

  • Benzene is a known carcinogen and is highly flammable. Safer solvent alternatives such as dichloromethane (B109758) or toluene (B28343) should be considered.

  • The reaction is exothermic. Slow, controlled addition of benzoyl chloride and external cooling are crucial to prevent the reaction from becoming too vigorous.

Characterization

The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (144-145°C) indicates high purity.[4]

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy can be used to confirm the molecular structure of the final product.

  • Chromatography: Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and assess the purity of the final product.[2]

References

N-Cyclohexylbenzamide derivatives synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Characterization of N-Cyclohexylbenzamide Derivatives

Introduction

This compound derivatives represent a versatile class of organic compounds with significant importance in medicinal chemistry and materials science.[1][2] The core structure, consisting of a benzoyl group attached to a cyclohexylamine (B46788) via an amide linkage, serves as a valuable scaffold for the development of novel therapeutic agents.[1][3][4] The biological activity of these compounds is highly dependent on the nature and position of substituents on both the benzoyl ring and the amide nitrogen.[3] Derivatives of this class have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[4][5][6] This guide provides a comprehensive overview of the synthetic methodologies for preparing this compound derivatives and the key analytical techniques for their characterization.

Synthesis of this compound Derivatives

The most common and straightforward method for the synthesis of this compound derivatives is the nucleophilic acyl substitution reaction between a substituted benzoyl chloride and cyclohexylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[7] Alternative methods, such as amide coupling reactions using coupling agents, can also be employed, particularly when starting from a carboxylic acid.

A general synthetic workflow for the preparation of this compound derivatives is illustrated below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Benzoyl_Derivative Substituted Benzoyl Chloride / Carboxylic Acid Reaction_Step Amide Bond Formation Benzoyl_Derivative->Reaction_Step Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction_Step Product This compound Derivative Reaction_Step->Product Purification (Recrystallization/ Chromatography) Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesized_Product Synthesized Crude Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR Functional Groups & Connectivity IR IR Spectroscopy Synthesized_Product->IR Key Functional Groups MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

References

N-Cyclohexylbenzamide Scaffold: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-Cyclohexylbenzamide scaffold is a versatile structural motif that has garnered significant interest in medicinal chemistry. Comprising a central benzamide (B126) core with a cyclohexyl substituent on the amide nitrogen, this scaffold serves as a foundational structure for a diverse range of biologically active compounds. The inherent lipophilicity imparted by the cyclohexyl group, combined with the hydrogen bonding capabilities of the amide linkage and the potential for aromatic interactions from the phenyl ring, provides a unique combination of physicochemical properties that are conducive to interaction with various biological targets. This technical guide aims to provide an in-depth overview of the potential biological activities associated with the this compound scaffold, supported by quantitative data from representative derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

While extensive research has been conducted on a wide array of N-substituted benzamides, this guide will focus on elucidating the therapeutic potential inherent to the core this compound structure. The biological activities discussed herein are primarily demonstrated by derivatives of this scaffold, suggesting that the this compound core can be strategically functionalized to develop potent and selective therapeutic agents. The information presented is intended to serve as a valuable resource for researchers engaged in the design and development of novel pharmaceuticals based on this promising chemical framework.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data for the biological activities of various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives
CompoundCell LineAssay TypeIC50 (µM)Reference
Imidazole-based N-phenylbenzamide derivative (4e)A549 (Lung Carcinoma)MTT Assay9.8[1]
HeLa (Cervical Carcinoma)MTT Assay11.1[1]
MCF-7 (Breast Adenocarcinoma)MTT Assay10.2[1]
Imidazole-based N-phenylbenzamide derivative (4f)A549 (Lung Carcinoma)MTT Assay7.5[1]
HeLa (Cervical Carcinoma)MTT Assay9.3[1]
MCF-7 (Breast Adenocarcinoma)MTT Assay8.9[1]
N-benzylbenzamide derivative (20b)A549 (Lung Carcinoma)MTT Assay0.015[2]
HCT116 (Colon Carcinoma)MTT Assay0.012[2]
MCF-7 (Breast Adenocarcinoma)MTT Assay0.027[2]
K562 (Chronic Myelogenous Leukemia)MTT Assay0.019[2]
Table 2: Antimicrobial Activity of this compound Derivatives
CompoundMicrobial StrainAssay TypeMIC (µg/mL)Reference
N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide (5a)Bacillus subtilisBroth Microdilution6.25[3]
Escherichia coliBroth Microdilution3.12[3]
N-(4-bromophenyl)benzamide (6c)Bacillus subtilisBroth Microdilution6.25[3]
Escherichia coliBroth Microdilution3.12[3]
N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine (22)Salmonella entericaNot Specified8.79 µM (LC50)[4][5]
Pseudomonas aeruginosaNot Specified138 µM (LC50)[4][5]
Staphylococcus aureusNot Specified287 µM (LC50)[4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold and for key biological assays used to evaluate its activity.

Synthesis of this compound

Materials:

Procedure:

  • Acid Chloride Formation: To a solution of benzoic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Amide Formation: In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in DCM. Cool this solution to 0 °C.

  • Add the freshly prepared benzoyl chloride solution dropwise to the cyclohexylamine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Anticancer Activity: MTT Assay

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compounds (this compound derivatives)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (this compound derivatives)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (MHB + inoculum, no compound), a sterility control (MHB only), and a positive control (serial dilutions of a standard antibiotic).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a potential signaling pathway that may be modulated by this compound derivatives based on the activities of related benzamide compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation start Starting Materials (Benzoic Acid, Cyclohexylamine) synthesis Chemical Synthesis (Amide Coupling) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis sar Structure-Activity Relationship (SAR) pathway_analysis->sar

Caption: A generalized workflow for the synthesis, screening, and analysis of this compound derivatives.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis Inhibition akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation inhibitor This compound Derivative inhibitor->pi3k Inhibition inhibitor->akt Inhibition

Caption: A potential signaling pathway (PI3K/Akt) that may be targeted by this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities, including anticancer and antimicrobial effects. While much of the currently available data is on substituted derivatives, the consistent appearance of bioactivity suggests that the core scaffold provides a favorable framework for molecular recognition by various biological targets. The lipophilic cyclohexyl group likely plays a crucial role in membrane permeability and hydrophobic interactions within target binding sites, while the benzamide moiety offers key hydrogen bonding and aromatic stacking opportunities.

Further research is warranted to explore the full potential of this scaffold. This should include the synthesis and screening of a broader library of derivatives to establish comprehensive structure-activity relationships, as well as mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to develop novel and effective drugs based on the this compound core.

References

N-Cyclohexylbenzamide (CAS 1759-68-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylbenzamide is an organic compound belonging to the benzamide (B126) class, characterized by a cyclohexyl group attached to the nitrogen of the amide functionality. Its CAS number is 1759-68-8. This technical guide provides a thorough overview of the physicochemical properties, synthesis, spectral data, and potential biological activities of this compound. While specific quantitative biological data for this compound is limited in publicly available literature, this document outlines potential therapeutic applications and detailed experimental protocols based on the activities of structurally related compounds.

Physicochemical and Spectral Properties

This compound is a white to off-white solid with low solubility in water but is soluble in organic solvents like ethanol (B145695) and acetone.[1] Its hydrophobic nature, attributed to the benzene (B151609) and cyclohexyl rings, influences its reactivity and biological interactions.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 1759-68-8[2]
Molecular Formula C₁₃H₁₇NO[3][4]
Molecular Weight 203.28 g/mol [2][3]
Melting Point 144-145 °C[1]
Appearance White to off-white solid[1]
Solubility Low in water; soluble in ethanol, acetone[1]
Table 2: Spectral Data for this compound
Technique Data Summary
¹H NMR ¹H NMR (400 MHz, CDCl₃) δ 7.77 – 7.69 (m, 2H), 7.45 (t, J = 7.3 Hz, 1H), 7.38 (t, J = 7.4 Hz, 2H), 6.00 (s, 1H), 3.94 (tdd, J = 11.8, 8.0, 4.0 Hz, 1H), 2.05 – 1.94 (m, 2H), 1.77 – 1.70 (m, 2H), 1.62 (dd, J = 9.2, 3.7 Hz, 1H), 1.47 – 1.32 (m, 2H), 1.25 – 1.13 (m, 3H).
¹³C NMR ¹³C NMR (75 MHz, CDCl₃) δ 166.62, 135.04, 131.18, 128.45, 126.78, 48.65, 33.18, 25.53, 24.87.
Mass Spectrometry (GC-MS) m/z Top Peak: 105, m/z 2nd Highest: 122, m/z 3rd Highest: 77.
Infrared (IR) Spectroscopy KBr WAFER.

Synthesis of this compound

This compound can be synthesized via the amidation of benzoyl chloride with cyclohexylamine (B46788).

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Cyclohexylamine (18 g)

  • Benzene (150 ml)

  • Benzoyl chloride (20 g)

  • Pyridine

  • Methanol (B129727)

  • Ethanol

Procedure:

  • Dissolve 18 g of cyclohexylamine in 150 ml of benzene.

  • Slowly add 20 g of benzoyl chloride to the solution with stirring, maintaining the temperature below 40°C.

  • Observe the formation of white crystals.

  • Continue stirring the mixture for one hour.

  • Make the mixture alkaline by adding pyridine.

  • Filter the product with suction.

  • Recrystallize the crude product from a 1:1 (v/v) mixture of methanol and ethanol to obtain white needles.

Yield: 84% Melting Point: 144-145 °C

G cluster_reaction Reaction reactant1 Cyclohexylamine reaction_step Amidation reactant1->reaction_step reactant2 Benzoyl Chloride reactant2->reaction_step solvent Benzene solvent->reaction_step product This compound reaction_step->product

Synthesis of this compound.

Potential Biological Activities and Experimental Protocols

While specific biological activity data for this compound is not extensively available, the benzamide scaffold is present in numerous compounds with demonstrated therapeutic potential, including anticancer and antibacterial agents. Structurally related compounds have been reported to act as inhibitors of Poly(ADP-ribose) Polymerase (PARP) and NADPH oxidase.

Anticancer Activity

The benzamide core is a key feature in several anticancer drugs. The potential cytotoxic effects of this compound against various cancer cell lines can be evaluated using the following protocol.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the culture medium.

  • Treat the cells with varying concentrations of the compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

G start Seed Cancer Cells treatment Treat with this compound start->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition incubation2 Incubate (4h) mtt_addition->incubation2 solubilization Add DMSO incubation2->solubilization measurement Measure Absorbance (570 nm) solubilization->measurement analysis Calculate IC50 measurement->analysis

MTT Assay Workflow.
Antibacterial Activity

Benzamide derivatives have also been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) of this compound against various bacterial strains can be determined using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • This compound

Procedure:

  • Prepare a bacterial inoculum in MHB with a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Potential Mechanisms of Action

The 3-aminobenzamide (B1265367) moiety, structurally related to this compound, is a known inhibitor of PARP enzymes, which are critical for DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents.

G DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PARylation PAR Polymer Synthesis PARP->PARylation Repair_Recruitment DNA Repair Protein Recruitment PARylation->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Apoptosis Apoptosis Repair_Recruitment->Apoptosis Failure leads to Inhibitor This compound (Potential PARP Inhibitor) Inhibitor->PARP Inhibits

Hypothesized PARP Inhibition Pathway.

Some benzamide derivatives have been shown to inhibit NADPH oxidases, enzymes that generate reactive oxygen species (ROS). Dysregulation of NADPH oxidase activity is implicated in various diseases.

G Stimulus External/Internal Stimulus NADPH_Oxidase NADPH Oxidase Activation Stimulus->NADPH_Oxidase ROS_Production Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS_Production Reduced_ROS Reduced ROS Production NADPH_Oxidase->Reduced_ROS Cellular_Effects Cellular Signaling & Oxidative Stress ROS_Production->Cellular_Effects Inhibitor This compound (Potential Inhibitor) Inhibitor->NADPH_Oxidase Inhibits Inhibitor->Reduced_ROS

Hypothesized NADPH Oxidase Inhibition.

Conclusion

This compound (CAS 1759-68-8) is a well-characterized compound in terms of its physicochemical and spectral properties. While direct evidence of its biological activity is currently limited, its structural similarity to known bioactive benzamides suggests potential as an anticancer and antibacterial agent, possibly through mechanisms involving PARP or NADPH oxidase inhibition. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential therapeutic applications. Further research is warranted to elucidate the specific biological functions and pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols: N-Cyclohexylbenzamide as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylbenzamide and its derivatives represent a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile building block has been incorporated into molecules targeting a range of therapeutic areas, including oncology, inflammation, and gastrointestinal disorders. The cyclohexyl group provides a lipophilic moiety that can enhance cell permeability and target engagement, while the benzamide (B126) core offers a rigid framework amenable to diverse chemical modifications for optimizing potency and selectivity.

These application notes provide an overview of the therapeutic potential of this compound derivatives, supported by quantitative data from structurally related compounds. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development in this area.

Therapeutic Applications

Anticancer Activity

Substituted benzamides are a well-established class of anticancer agents.[1] The this compound scaffold has been explored for its potential to inhibit key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase (PARP).[2]

Mechanism of Action: PARP Inhibition

The 3-aminobenzamide (B1265367) moiety, a key feature in some this compound derivatives, is a known inhibitor of PARP enzymes, which are critical for DNA repair.[2] In cancer cells with existing DNA repair defects, such as those with BRCA mutations, PARP inhibition can lead to a synthetic lethality, resulting in selective cancer cell death.[2]

Anti-inflammatory Activity

Certain this compound derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

The this compound scaffold can interact with the active site of COX-1 and/or COX-2, inhibiting the production of prostaglandins (B1171923), which are key mediators of inflammation.

Gastrointestinal Motility Stimulation

Derivatives of this compound have been investigated as potent stimulants of gastrointestinal motor function, suggesting their potential use in treating disorders such as gastroparesis and constipation-predominant irritable bowel syndrome (IBS-C).

Data Presentation

The following tables summarize the biological activity of compounds structurally related to this compound, providing a reference for potential efficacy.

Table 1: Anticancer Activity of Benzamide Derivatives

Compound IDCancer Cell LineIC50 (µM)TargetReference
Derivative 4f A549 (Lung)7.5ABL1 Kinase (predicted)[3]
HeLa (Cervical)9.3ABL1 Kinase (predicted)[3]
MCF-7 (Breast)8.9ABL1 Kinase (predicted)[3]
Compound 20b Various0.012 - 0.027Tubulin Polymerization[4]

Table 2: COX Inhibition by Benzamide and Related Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) >100.30>33.3[5]
Compound 3e >1000.57>175.4[5]
Compound 3f >1000.61>163.9[5]
Compound VIIa 19.50.2967.2[6]

Signaling and Experimental Workflow Diagrams

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis PARP_inhibition PARP Inhibition PARP1->PARP_inhibition DDR_proteins Recruitment of DNA Repair Proteins PAR_synthesis->DDR_proteins DNA_Repair DNA Repair DDR_proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival NCB_derivative This compound Derivative (PARP Inhibitor) NCB_derivative->PARP_inhibition Repair_failure DNA Repair Failure PARP_inhibition->Repair_failure Apoptosis Apoptosis in Cancer Cells Repair_failure->Apoptosis

Hypothesized PARP Inhibition Signaling Pathway

COX_Inhibition_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 COX_inhibition COX Inhibition COX1_2->COX_inhibition Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NCB_derivative This compound Derivative (COX Inhibitor) NCB_derivative->COX_inhibition

Mechanism of COX Inhibition by this compound Derivatives

Synthesis_Workflow cluster_synthesis Synthesis of this compound Analog cluster_evaluation Biological Evaluation Starting_Materials Substituted Benzoic Acid + Cyclohexylamine (B46788) Coupling Amide Coupling Reaction Starting_Materials->Coupling Purification Purification (Chromatography/Recrystallization) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_vitro_assays In vitro Assays (e.g., PARP, COX, MTT) Characterization->In_vitro_assays SAR_analysis Structure-Activity Relationship (SAR) Analysis In_vitro_assays->SAR_analysis Lead_optimization Lead Optimization SAR_analysis->Lead_optimization

General Experimental Workflow for Synthesis and Evaluation

Experimental Protocols

Synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide[7]

This protocol describes a common method for the synthesis of a key this compound derivative.

Materials:

  • 3-amino-4-bromobenzoic acid

  • Cyclohexylamine

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • To a stirred solution of 3-amino-4-bromobenzoic acid (1.0 eq) in anhydrous DCM at room temperature, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Stir the mixture for 15 minutes to allow for the activation of the carboxylic acid.

  • Add cyclohexylamine (1.1 eq) followed by DIPEA (2.5 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-amino-4-bromo-N-cyclohexylbenzamide as a solid.

In Vitro PARP Inhibition Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PARP enzymes.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

  • NAD+ (PARP substrate)

  • Biotinylated NAD+

  • Streptavidin-coated 96-well plates

  • Detection reagent (e.g., horseradish peroxidase-conjugated anti-PAR antibody)

  • Test compound (this compound derivative)

  • Assay buffer

Procedure:

  • Incubate the PARP enzyme with activated DNA in an assay buffer in the wells of a streptavidin-coated 96-well plate.

  • Add the test compound at various concentrations to the wells.

  • Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

  • Stop the reaction and wash the plate to remove unincorporated NAD+.

  • Quantify the amount of incorporated biotinylated ADP-ribose by adding a streptavidin-conjugated detection reagent.

  • Read the signal using a plate reader.

  • Calculate the percentage of PARP inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro COX Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer

  • Test compound (this compound derivative)

  • Colorimetric or fluorometric detection kit

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.

  • Add the test compound at various concentrations to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a set time.

  • Stop the reaction and measure the production of prostaglandins using a suitable detection method (e.g., colorimetric or fluorometric).

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to a control without an inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and pro-gastrointestinal motility agents. The protocols and data presented herein provide a foundation for researchers to further explore and optimize this compound-based compounds for various therapeutic applications. Further structure-activity relationship (SAR) studies are warranted to refine the pharmacological profiles of these promising molecules.

References

N-Cyclohexylbenzamide Derivatives: Application Notes and Protocols for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of N-Cyclohexylbenzamide derivatives as potential anticancer agents. The information compiled herein is based on existing research on structurally related benzamide (B126) and benzenesulfonamide (B165840) analogs, offering a foundational guide for screening and mechanism of action studies.

Introduction

N-substituted benzamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities.[1] Modifications of the benzamide scaffold have led to the development of compounds with potent anticancer properties.[2][3] These derivatives can exert their antitumor effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression like histone deacetylases (HDACs) and carbonic anhydrases, or by disrupting cellular processes such as tubulin polymerization.[2][3][4] This document outlines protocols for the synthesis, in vitro evaluation, and mechanistic studies of this compound derivatives.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize representative quantitative data for analogous benzamide and benzenesulfonamide derivatives against various cancer cell lines. This data serves as a benchmark for evaluating newly synthesized this compound compounds.

Table 1: Antiproliferative Activity of N-Substituted Benzamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Analog 13h MCF-7 (Breast)>50[5]
A549 (Lung)18.32[5]
K562 (Leukemia)6.27[5]
MDA-MB-231 (Breast)32.15[5]
Analog 13k MCF-7 (Breast)21.31[5]
A549 (Lung)15.32[5]
K562 (Leukemia)3.56[5]
MDA-MB-231 (Breast)18.41[5]
MS-275 (Entinostat) MCF-7 (Breast)10.21[5]
A549 (Lung)12.35[5]
K562 (Leukemia)2.13[5]
MDA-MB-231 (Breast)15.42[5]

Note: The data presented is for N-substituted benzamide derivatives designed based on Entinostat (MS-275) and may serve as a reference for the evaluation of this compound derivatives.[5]

Table 2: Anticancer Activity of Analogous Benzenesulfonamide Derivatives

Compound IDCell LineIC50 (µM)Reference
Analog 5g DLD-1 (Colorectal Carcinoma)11.84[6]
Analog 5j HT-29 (Colorectal Carcinoma)9.35[6]

Disclaimer: The data in this table is for analogous benzenesulfonamide compounds and not specifically for N-cyclohexyl-4-methoxybenzenesulfonamide.[6]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of N-substituted benzamides involves the reaction of an appropriate acid chloride with an amine.[7]

Protocol: Synthesis of this compound

  • Dissolve cyclohexylamine (B46788) in a suitable solvent such as dichloromethane (B109758) in a round-bottom flask with stirring.

  • Carefully add benzoyl chloride to the solution.

  • Maintain the reaction mixture at room temperature and stir for 6 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a mild base (e.g., 10% sodium carbonate solution) and then with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4][6][8]

Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[2][4]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Treat the cells with these concentrations and incubate for 48 hours.[4][6]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.[6]

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.[4]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24 hours.[4]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[4]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualization of Pathways and Workflows

Potential Mechanisms of Action

N-substituted benzamides can interfere with various signaling pathways crucial for cancer cell proliferation and survival.

anticancer_mechanisms NCB This compound Derivatives HDAC HDAC Inhibition NCB->HDAC Targets CA Carbonic Anhydrase Inhibition (e.g., CA IX) NCB->CA Targets Tubulin Tubulin Polymerization Inhibition NCB->Tubulin Targets Apoptosis Induction of Apoptosis HDAC->Apoptosis CellCycle Cell Cycle Arrest HDAC->CellCycle pH_Reg Disruption of Tumor pH Regulation CA->pH_Reg Tubulin->CellCycle CancerCell Inhibition of Cancer Cell Growth Apoptosis->CancerCell CellCycle->CancerCell pH_Reg->CancerCell

Caption: Potential anticancer mechanisms of this compound derivatives.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the initial in vitro screening of this compound derivatives.

experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification Stock Preparation of Stock Solutions (in DMSO) Purification->Stock MTT MTT Assay for Cytotoxicity (IC50 Determination) Stock->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Based on IC50 Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis Based on IC50 Mechanism Further Mechanistic Studies (e.g., Western Blot, Enzyme Assays) CellCycle->Mechanism Apoptosis->Mechanism

Caption: Workflow for the in vitro evaluation of this compound derivatives.

Simplified p53 Signaling Pathway Involvement

Some anticancer agents exert their effects by modulating the p53 signaling pathway, a critical regulator of cell fate.[8]

p53_pathway Drug This compound Derivative Stress Cellular Stress (e.g., DNA Damage) Drug->Stress p53_act p53 Activation Stress->p53_act CellCycleArrest Cell Cycle Arrest p53_act->CellCycleArrest Apoptosis Apoptosis p53_act->Apoptosis DNA_Repair DNA Repair p53_act->DNA_Repair Tumor_Suppression Tumor Suppression CellCycleArrest->Tumor_Suppression Apoptosis->Tumor_Suppression DNA_Repair->Tumor_Suppression

Caption: Simplified overview of the p53 signaling pathway in response to a potential anticancer agent.

References

Application Notes and Protocols for N-Cyclohexylbenzamide Analogs as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of N-Cyclohexylbenzamide analogs as potential anti-inflammatory agents. This document includes a summary of their mechanism of action, quantitative data on their anti-inflammatory effects, and detailed protocols for key experimental assays.

Introduction

This compound analogs represent a class of compounds that have been investigated for their therapeutic potential, including anti-inflammatory properties. The core structure, consisting of a cyclohexyl ring connected to a benzamide (B126) group, allows for various substitutions that can modulate the compound's pharmacological activity. These analogs are of interest in drug discovery as they may offer novel scaffolds for the development of new anti-inflammatory drugs. Their mechanism of action is often associated with the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.

Mechanism of Action

The anti-inflammatory effects of many compounds, including potentially this compound analogs, are often attributed to their ability to modulate specific signaling pathways involved in the inflammatory response. Two of the most well-characterized pathways are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in physiological functions such as protecting the stomach lining.[1][2][3]

The NF-κB signaling pathway is a crucial regulator of genes involved in the immune and inflammatory responses.[4] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines, chemokines, and COX-2.[4][5] Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development.

Data Presentation

The anti-inflammatory activity of this compound analogs can be quantified using various in vivo and in vitro assays. The following tables summarize the type of quantitative data that should be collected and presented for a clear comparison of the analogs' potency.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition is a key parameter to assess the efficacy of the test compounds.

Table 1: In Vivo Anti-inflammatory Activity of this compound Analogs in Carrageenan-Induced Rat Paw Edema

Compound IDDose (mg/kg)Time Post-Carrageenan (hours)Paw Edema Inhibition (%)Reference Compound (e.g., Indomethacin) Inhibition (%)
Analog 1503Data to be populatedData to be populated
Analog 2503Data to be populatedData to be populated
Analog 3503Data to be populatedData to be populated
Analog 11003Data to be populatedData to be populated
Analog 21003Data to be populatedData to be populated
Analog 31003Data to be populatedData to be populated

Note: The data in this table should be generated from experimental studies. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

In Vitro Anti-inflammatory and Cytotoxicity Data

In vitro assays are crucial for determining the specific molecular targets of the compounds and their potential toxicity. COX-2 inhibition assays measure the direct inhibitory effect on the enzyme, while cytotoxicity assays assess the compounds' safety profile on relevant cell lines.

Table 2: In Vitro COX-2 Inhibition and Cytotoxicity of this compound Analogs

Compound IDCOX-2 Inhibition IC50 (µM)COX-1 Inhibition IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Cytotoxicity (RAW 264.7) IC50 (µM)
Analog 1Data to be populatedData to be populatedData to be populatedData to be populated
Analog 2Data to be populatedData to be populatedData to be populatedData to be populated
Analog 3Data to be populatedData to be populatedData to be populatedData to be populated
Celecoxib (Reference)Typical Value: ~0.04Typical Value: ~15~375Data to be populated

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability. The Selectivity Index indicates the compound's preference for inhibiting COX-2 over COX-1.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and consistency in the evaluation of this compound analogs.

Carrageenan-Induced Paw Edema in Rats (In Vivo)

This protocol outlines the procedure for assessing the acute anti-inflammatory activity of the test compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds (this compound analogs)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals for 12 hours before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test compounds at different doses (e.g., 50, 100 mg/kg)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula mentioned previously.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the direct inhibitory effect of the test compounds on COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 Assay Kit (containing assay buffer, heme, arachidonic acid, and a fluorescent probe)

  • Test compounds (this compound analogs)

  • Reference COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the COX-2 assay kit. Dissolve test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Heme

    • COX-2 enzyme

    • Test compound at various concentrations or reference inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: Determine the rate of the reaction from the linear phase of the kinetic read. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay) on RAW 264.7 Macrophages

This protocol is for assessing the viability of RAW 264.7 macrophage cells after treatment with the test compounds.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for another 24 or 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathway involved in inflammation and a general workflow for screening anti-inflammatory compounds.

G NF-κB Signaling Pathway in Inflammation cluster_0 cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB IkB_p->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA (κB site) NFkB_active->DNA Binds to Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

Caption: NF-κB signaling pathway activation by LPS.

G Experimental Workflow for Screening Anti-inflammatory Agents start Start: Synthesize This compound Analogs in_vitro In Vitro Screening start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay cytotoxicity Cytotoxicity Assay (e.g., MTT on RAW 264.7) in_vitro->cytotoxicity select_potent Select Potent and Non-toxic Compounds cox_assay->select_potent cytotoxicity->select_potent in_vivo In Vivo Evaluation select_potent->in_vivo edema_assay Carrageenan-Induced Paw Edema Model in_vivo->edema_assay sar Structure-Activity Relationship (SAR) Studies edema_assay->sar lead_optimization Lead Optimization sar->lead_optimization end End: Identify Lead Compound(s) lead_optimization->end

Caption: General workflow for screening anti-inflammatory compounds.

References

Application of N-Cyclohexylbenzamide in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of N-cyclohexylbenzamide and its derivatives in the synthesis of bioactive molecules. It includes detailed experimental protocols, quantitative data from structure-activity relationship (SAR) studies, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a versatile scaffold in medicinal chemistry, serving as a key building block for the development of a wide range of bioactive compounds. The presence of the benzamide (B126) core and the lipophilic cyclohexyl group allows for diverse chemical modifications to modulate the pharmacological properties of the resulting molecules. Derivatives of this compound have shown significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. This document will explore specific applications and provide practical guidance for the synthesis and evaluation of these promising compounds.

Data Presentation: Biological Activities of this compound Derivatives

The following table summarizes the quantitative data for various this compound derivatives, highlighting their potential as therapeutic agents.

Compound ClassTarget/ActivityQuantitative Data (IC₅₀/EC₅₀)Reference CompoundReference IC₅₀/EC₅₀
Imidazole-based N-phenylbenzamide derivativesAnticancer (A549, HeLa, MCF-7 cell lines)7.5 - 11.1 µMDoxorubicinNot specified
Hydantoin cyclohexyl sulfonamide derivativesAntifungal (Botrytis cinerea)EC₅₀: 4.80 µg/mLIprodioneNot specified
Hydantoin cyclohexyl sulfonamide derivativesAntifungal (Sclerotinia sclerotiorum)EC₅₀: 1.44 µg/mLIprodione1.39 µg/mL
Hydantoin cyclohexyl sulfonamide derivativesAntibacterial (Erwinia carotorora)EC₅₀: 2.65 - 4.29 µg/mLStreptomycin sulfate (B86663)5.96 µg/mL

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation.

Protocol 1: General Synthesis of N-Aryl-Cyclohexylbenzamide Derivatives

This protocol describes a general method for the synthesis of N-aryl-cyclohexylbenzamide derivatives, which can be adapted for the generation of a library of analogs for SAR studies.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Cyclohexylamine (B46788) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DCM, add cyclohexylamine (1.1 eq) and DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to facilitate a better understanding of the molecular targets and research methodologies.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (this compound Precursors) reaction Chemical Synthesis (e.g., Amide Coupling) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization screening In Vitro Screening (e.g., MTT Assay) characterization->screening Synthesized Derivatives sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Caption: Workflow for Synthesis and Evaluation of this compound Derivatives.

G NF-κB Signaling Pathway in Cancer cluster_cytoplasm cluster_nucleus cytoplasm Cytoplasm nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB (p50/p65) ikb_nfkb->nfkb Releases NF-κB ikb_p IκB (Phosphorylated) ikb_nfkb->ikb_p nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation inhibitor This compound Derivative inhibitor->ikk Inhibits dna DNA nfkb_nuc->dna Binds to transcription Gene Transcription dna->transcription response Cellular Response (Proliferation, Anti-apoptosis, Inflammation) transcription->response

Caption: Potential Inhibition of the NF-κB Signaling Pathway by this compound Derivatives.[1]

G S100A1-RAGE Signaling Pathway cluster_extracellular cluster_membrane cluster_intracellular extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space s100a1 S100A1 rage RAGE Receptor s100a1->rage Binds to inhibitor This compound Derivative (Hypothetical) inhibitor->s100a1 Blocks Interaction downstream Downstream Signaling (e.g., MAP Kinase) rage->downstream Activates response Cellular Response (Proliferation, Migration) downstream->response

Caption: Hypothetical Interruption of S100A1-RAGE Signaling by a Bioactive Molecule.

References

Application Notes and Protocols for N-Cyclohexylbenzamide as a Reagent in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-cyclohexylbenzamide and its derivatives as key reagents in multi-step organic synthesis, with a focus on the construction of medicinally relevant heterocyclic scaffolds. The primary application highlighted is the synthesis of phenanthridinones via a palladium-catalyzed intramolecular C-H activation/arylation strategy.

Introduction

This compound is an organic compound featuring a benzamide (B126) core with a cyclohexyl group attached to the nitrogen atom.[1] While it serves as a versatile building block in various chemical transformations, its derivatives are particularly valuable as precursors in multi-step synthetic sequences. A prominent application involves their use in palladium-catalyzed C-H functionalization reactions, where the amide group can act as a directing group to facilitate regioselective bond formation.[2] This methodology is instrumental in the synthesis of complex molecules, including phenanthridinones, which are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery.[2][3]

This document provides detailed protocols for a representative multi-step synthesis of a phenanthridinone derivative starting from a substituted this compound precursor.

Experimental Protocols

This section outlines a two-step procedure for the synthesis of a phenanthridinone derivative. The first step involves the synthesis of an ortho-brominated this compound, which then undergoes an intramolecular palladium-catalyzed C-H arylation to yield the final phenanthridinone product.

Step 1: Synthesis of 2-Bromo-N-cyclohexylbenzamide

This protocol describes the amidation of 2-bromobenzoic acid with cyclohexylamine (B46788) to produce the key precursor for the subsequent cyclization reaction.

  • Materials:

  • Procedure:

    • To a solution of 2-bromobenzoic acid (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude 2-bromobenzoyl chloride in fresh dichloromethane (CH₂Cl₂).

    • In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂).

    • Slowly add the solution of 2-bromobenzoyl chloride to the cyclohexylamine solution at 0 °C with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-bromo-N-cyclohexylbenzamide.

Step 2: Palladium-Catalyzed Intramolecular Synthesis of N-Cyclohexylphenanthridin-6(5H)-one

This protocol details the intramolecular C-H arylation of 2-bromo-N-cyclohexylbenzamide to form the phenanthridinone ring system.

  • Materials:

    • 2-Bromo-N-cyclohexylbenzamide (from Step 1)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

    • Triphenylphosphine (B44618) (PPh₃)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF) or Toluene

    • Schlenk tube or sealed reaction vessel

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a Schlenk tube, combine 2-bromo-N-cyclohexylbenzamide (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add anhydrous DMF via syringe.

    • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-cyclohexylphenanthridin-6(5H)-one.

Data Presentation

The following table summarizes representative quantitative data for the palladium-catalyzed synthesis of various phenanthridinone derivatives from substituted N-arylbenzamides, demonstrating the versatility of this methodology.

EntrySubstrate (N-Aryl Group)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylPd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1402485
24-MethoxyphenylPd(OAc)₂ (5)P(o-tol)₃ (10)Cs₂CO₃Toluene1201892
33-ChlorophenylPdCl₂(dppf) (3)-K₃PO₄Dioxane1102478
4NaphthylPd(OAc)₂ (5)XPhos (10)Cs₂CO₃Toluene1301688
5Cyclohexyl (representative)Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1302082 (expected)

Visualizations

Experimental Workflow for Phenanthridinone Synthesis

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Intramolecular Cyclization start 2-Bromobenzoic Acid + Cyclohexylamine reagents1 SOCl₂, Et₃N, CH₂Cl₂ start->reagents1 Amidation workup1 Aqueous Workup & Purification reagents1->workup1 product1 2-Bromo-N-cyclohexylbenzamide workup1->product1 reagents2 Pd(OAc)₂, PPh₃, K₂CO₃, DMF product1->reagents2 Pd-catalyzed C-H Activation/Arylation workup2 Aqueous Workup & Purification reagents2->workup2 product2 N-Cyclohexylphenanthridin-6(5H)-one workup2->product2 catalytic_cycle pd0 Pd(0)L₂ pd_intermediate1 Aryl-Pd(II)-Br Complex pd_intermediate2 Palladacycle Intermediate pd_intermediate1->pd_intermediate2 Intramolecular C-H Activation (CMD) product Phenanthridinone pd_intermediate2->product Reductive Elimination product->pd0 Releases Pd(0) substrate 2-Bromo-N-cyclohexylbenzamide substrate->pd_intermediate1 Oxidative Addition

References

Development of Enzyme Inhibitors from N-Cyclohexylbenzamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of enzyme inhibitors based on the N-Cyclohexylbenzamide scaffold. This class of compounds has shown promise in modulating the activity of key enzymes implicated in various disease states. These notes are intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction

This compound derivatives constitute a versatile structural scaffold for the design of potent and selective enzyme inhibitors. The core structure, consisting of a central benzamide (B126) linkage with a cyclohexyl moiety on the nitrogen atom, allows for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize inhibitory activity against various enzyme targets. This document focuses on two such enzyme targets: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Tyrosinase, showcasing the potential of this chemical class in different therapeutic areas.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the amidation of a substituted benzoic acid with cyclohexylamine (B46788). A general synthetic scheme is outlined below.

G cluster_reactants Reactants cluster_reagents Reagents benzoic_acid Substituted Benzoic Acid reaction Amidation Reaction benzoic_acid->reaction cyclohexylamine Cyclohexylamine cyclohexylamine->reaction coupling_reagent Coupling Reagent (e.g., DIC, HOBt) coupling_reagent->reaction solvent Solvent (e.g., CH2Cl2) solvent->reaction product This compound Derivative reaction->product

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: General Amidation Procedure[1]

This protocol describes a general method for the synthesis of this compound derivatives.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Cyclohexylamine (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq)

  • N-Hydroxybenzotriazole (HOBt) (1.5 eq)

  • Dichloromethane (CH2Cl2)

  • 0.5 N Sodium hydroxide (B78521) (NaOH) solution

  • 10% Hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous Magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether and Ethyl acetate (B1210297)

Procedure:

  • Dissolve the substituted benzoic acid (1.0 eq) in dichloromethane.

  • Add DIC (1.5 eq) and HOBt (1.5 eq) to the solution.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Add cyclohexylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction for approximately 12 hours at room temperature.

  • Quench the reaction by adding 0.5 N NaOH solution.

  • Separate the organic layer and wash it successively with 10% HCl solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the desired this compound derivative.

Target Enzyme 1: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a key enzyme in the prereceptor regulation of glucocorticoid action, catalyzing the conversion of inactive cortisone (B1669442) to active cortisol.[1][2] Its inhibition is a promising therapeutic strategy for metabolic syndrome and type 2 diabetes.[3][4][5] Disubstituted cyclohexylbenzamide derivatives have been identified as potent inhibitors of 11β-HSD1.[1][6]

Signaling Pathway

Inhibition of 11β-HSD1 in adipocytes can mitigate insulin (B600854) resistance by preventing the activation of the JNK signaling pathway.[6]

G cortisone Cortisone (inactive) hsd11b1 11β-HSD1 cortisone->hsd11b1 cortisol Cortisol (active) gr Glucocorticoid Receptor (GR) cortisol->gr Activation hsd11b1->cortisol inhibitor This compound Derivative inhibitor->hsd11b1 Inhibition jnk JNK Activation gr->jnk Leads to insulin_resistance Insulin Resistance jnk->insulin_resistance

Caption: Inhibition of 11β-HSD1 by this compound derivatives.

Data Presentation: 11β-HSD1 Inhibition

The following table summarizes the inhibitory activity of representative 4,4-disubstituted cyclohexylbenzamide derivatives against 11β-HSD1.

Compound IDR1 GroupR2 Group11β-HSD1 IC50 (nM)Selectivity vs. 11β-HSD2
AMG 456 ArylSulfonyl0.5 - 0.9>10,000-fold
AM-6949 HeteroarylAmide0.5 - 0.9>10,000-fold
AM-7715 ArylEther0.5 - 0.9>10,000-fold
Note: Specific IC50 values are as reported in the cited literature. This table presents a range for illustrative purposes.[7]
Experimental Protocol: 11β-HSD1 Inhibition Assay (Cell-Based)

This protocol is adapted for a cell-based assay to determine the potency of this compound derivatives against 11β-HSD1.

Materials:

  • HEK293 cells stably expressing human 11β-HSD1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cortisone

  • NADPH

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Cortisol ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed HEK293-h11β-HSD1 cells in a 96-well plate and culture overnight.

  • Prepare serial dilutions of the test compounds in the assay medium.

  • Remove the culture medium from the cells and add the medium containing the test compounds.

  • Pre-incubate for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding cortisone and NADPH to each well.

  • Incubate for 4-6 hours at 37°C.

  • Collect the supernatant from each well.

  • Quantify the amount of cortisol produced using a cortisol ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Target Enzyme 2: Tyrosinase

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders and for cosmetic applications.[8] Certain N-cyclohexyl-containing compounds have demonstrated potent tyrosinase inhibitory activity.[3]

Data Presentation: Tyrosinase Inhibition

The table below presents the IC50 values of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs against mushroom tyrosinase.

Compound IDSubstitution on BenzylideneTyrosinase IC50 (µM)
Analog 1 4-hydroxy65.39 ± 7.82
Analog 2 3,4-dihydroxy5.21 ± 0.86
Analog 3 2,4-dihydroxy1.03 ± 0.14
Kojic Acid (Reference)25.26 ± 1.10
Data is presented as mean ± SD.[8]
Experimental Protocol: Tyrosinase Inhibition Assay (Spectrophotometric)[10]

This protocol describes a spectrophotometric assay to measure the inhibition of tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the tyrosinase solution to each well.

  • Include a positive control (no inhibitor) and a blank (no enzyme).

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at time zero and then monitor the change in absorbance over a period of 10-20 minutes at regular intervals.

  • Calculate the initial reaction rate for each inhibitor concentration.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] * 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development and evaluation of this compound derivatives as enzyme inhibitors.

G cluster_synthesis Synthesis & Purification cluster_screening Screening & Evaluation cluster_cellular Cellular & In Vivo Studies synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification primary_assay Primary Enzyme Inhibition Assay purification->primary_assay ic50 IC50 Determination primary_assay->ic50 selectivity Selectivity Assays ic50->selectivity kinetic_studies Kinetic Studies (e.g., Lineweaver-Burk) ic50->kinetic_studies cell_based_assay Cell-Based Assays kinetic_studies->cell_based_assay signaling_pathway Signaling Pathway Analysis cell_based_assay->signaling_pathway in_vivo In Vivo Efficacy Models signaling_pathway->in_vivo

Caption: Experimental workflow for inhibitor development.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel enzyme inhibitors. The synthetic accessibility and the possibility for diverse substitutions on both the benzoyl and cyclohexyl moieties provide a rich chemical space for optimization. The demonstrated potent inhibition of 11β-HSD1 and the activity of related structures against tyrosinase highlight the potential of this scaffold in addressing metabolic disorders and dermatological conditions. The protocols and data presented herein offer a foundational guide for researchers to further explore the therapeutic potential of this compound derivatives.

References

N-Cyclohexylbenzamide: Application Notes and Protocols for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylbenzamide is a synthetic compound characterized by a benzamide (B126) core with a cyclohexyl group attached to the nitrogen atom. While research directly investigating the therapeutic applications of this compound is limited, its structural motifs are present in a variety of biologically active molecules. This document provides a comprehensive overview of the potential therapeutic avenues for this compound based on available data for the compound and its close derivatives. It includes detailed experimental protocols and data for structurally related compounds to serve as a foundational guide for future research and development.

The primary hypothesized mechanisms of action for this compound and its derivatives include the inhibition of NADPH oxidase, leading to a reduction of reactive oxygen species (ROS), and the stimulation of gastrointestinal motility. Furthermore, derivatives of this compound have been investigated for their potential as anticancer agents.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of benzoyl chloride with cyclohexylamine.

Synthesis_of_N_Cyclohexylbenzamide benzoyl_chloride Benzoyl Chloride intermediate Tetrahedral Intermediate benzoyl_chloride->intermediate + Cyclohexylamine cyclohexylamine Cyclohexylamine cyclohexylamine->intermediate n_cyclohexylbenzamide This compound intermediate->n_cyclohexylbenzamide - HCl

A simplified workflow for the synthesis of this compound.

Potential Therapeutic Applications and Mechanisms of Action

Inhibition of NADPH Oxidase and Reduction of Reactive Oxygen Species (ROS)

It has been postulated that this compound may act as an inhibitor of NADPH oxidase, an enzyme responsible for the production of superoxide (B77818) and other reactive oxygen species (ROS).[1][2] Overproduction of ROS is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. By inhibiting NADPH oxidase, this compound could potentially mitigate oxidative stress and its damaging effects.

NADPH_Oxidase_Inhibition n_cyclohexylbenzamide This compound nadph_oxidase NADPH Oxidase n_cyclohexylbenzamide->nadph_oxidase Inhibits ros Reactive Oxygen Species (ROS) nadph_oxidase->ros Produces oxidative_stress Oxidative Stress & Cell Damage ros->oxidative_stress Leads to

Hypothesized mechanism of this compound as an NADPH oxidase inhibitor.
Gastrointestinal Motility Stimulation

Derivatives of this compound have been patented as potent stimulants of gastrointestinal motor function.[3][4][5][6][7][8][9][10][11] Prokinetic agents are used to treat disorders such as gastroparesis, gastroesophageal reflux disease (GERD), and constipation. The mechanism of action for many benzamide prokinetics involves interaction with serotonin (B10506) (5-HT) receptors in the enteric nervous system, leading to enhanced acetylcholine (B1216132) release and subsequent smooth muscle contraction.

GI_Motility_Stimulation n_cyclohexylbenzamide_derivative This compound Derivative serotonin_receptor 5-HT4 Receptor (on Enteric Neuron) n_cyclohexylbenzamide_derivative->serotonin_receptor Agonist acetylcholine_release Increased Acetylcholine Release serotonin_receptor->acetylcholine_release Stimulates smooth_muscle_contraction GI Smooth Muscle Contraction acetylcholine_release->smooth_muscle_contraction Causes increased_motility Increased Gastrointestinal Motility smooth_muscle_contraction->increased_motility Results in NADPH_Oxidase_Assay_Workflow start Start cell_prep Prepare NADPH Oxidase- Expressing Cells start->cell_prep plating Plate Cells in 96-well Plate cell_prep->plating compound_addition Add this compound (Various Concentrations) plating->compound_addition pre_incubation Pre-incubate compound_addition->pre_incubation lucigenin_addition Add Lucigenin pre_incubation->lucigenin_addition stimulation Stimulate with PMA lucigenin_addition->stimulation measurement Measure Chemiluminescence stimulation->measurement analysis Calculate IC50 measurement->analysis end End analysis->end

References

Application Notes and Protocols: Utilizing N-Cyclohexylbenzamide as a Molecular Probe for DNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are a hypothetical framework for the investigation of N-Cyclohexylbenzamide as a molecular probe for DNA interactions. As of the latest literature review, there is limited specific data on the use of this compound for this particular application. The protocols provided are adapted from established methods for characterizing DNA-interacting small molecules and should be considered as a starting point for research.

Introduction

This compound is a synthetic compound characterized by a benzamide (B126) group attached to a cyclohexyl ring.[1][2] Its structure, possessing both hydrophobic and potential hydrogen-bonding moieties, suggests the possibility of interaction with biological macromolecules, including DNA. Small molecules that interact with DNA are valuable tools in molecular biology and drug discovery, serving as probes for DNA structure and function, and as potential therapeutic agents.[3][4] This document outlines a hypothetical approach to explore the potential of this compound as a DNA molecular probe.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzoyl chloride with cyclohexylamine (B46788).[5] In a typical procedure, cyclohexylamine is dissolved in a suitable solvent like benzene, and benzoyl chloride is added slowly while stirring. The reaction mixture is then made alkaline, and the resulting product is filtered and can be purified by recrystallization.[5]

Hypothetical Quantitative Data Summary

The following tables present hypothetical data that would be crucial for characterizing the interaction of this compound with DNA. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical DNA Binding Affinity of this compound

ParameterValueMethod
Binding Constant (Kb)1.5 x 105 M-1UV-Visible Spectroscopy
Dissociation Constant (Kd)6.7 µMFluorescence Anisotropy
Gibbs Free Energy (ΔG)-7.2 kcal/molIsothermal Titration Calorimetry

Table 2: Hypothetical Cytotoxicity Data of this compound

Cell LineIC50 (µM)Assay
HeLa (Cervical Cancer)25.3MTT Assay
MCF-7 (Breast Cancer)38.1MTT Assay
HEK293 (Normal Kidney)> 100MTT Assay

Experimental Protocols

The following are detailed protocols for key experiments to investigate the potential of this compound as a DNA probe.

DNA Binding Assays

This method is used to determine the binding constant of a small molecule to DNA by observing changes in the absorption spectrum upon their interaction.

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • Calf Thymus DNA (CT-DNA) stock solution in Tris-HCl buffer

  • Tris-HCl buffer (pH 7.4)

  • Quartz cuvettes

  • UV-Visible Spectrophotometer

Protocol:

  • Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of CT-DNA in Tris-HCl buffer.

  • Incubate the solutions at room temperature for 30 minutes to allow for binding equilibrium to be reached.

  • Measure the UV-Visible absorption spectra of each solution from 200 to 400 nm.

  • Record the changes in absorbance at the wavelength of maximum absorption for this compound.

  • Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by plotting the data according to the Scatchard equation.

Fluorescence spectroscopy can be used to study the binding of a fluorescent molecule to DNA. If this compound is not intrinsically fluorescent, a competitive binding assay with a known fluorescent DNA intercalator (e.g., ethidium (B1194527) bromide) can be performed.

Materials:

  • This compound stock solution

  • CT-DNA stock solution

  • Ethidium Bromide (EB) stock solution

  • Tris-HCl buffer (pH 7.4)

  • Fluorometer

Protocol:

  • Prepare a solution of CT-DNA and ethidium bromide in Tris-HCl buffer.

  • Measure the initial fluorescence intensity of the DNA-EB complex.

  • Titrate this solution with increasing concentrations of this compound.

  • After each addition, incubate for 5 minutes and then record the fluorescence emission spectrum.

  • A decrease in fluorescence intensity indicates that this compound is displacing EB from the DNA, suggesting a competitive binding mode.

  • The binding affinity can be estimated using the Stern-Volmer equation.

Cellular Imaging with Fluorescence Microscopy

To visualize the interaction of this compound with DNA in a cellular context, a fluorescent derivative of the compound would be required. Assuming such a derivative is synthesized, the following protocol can be used.

Materials:

  • Fluorescently-labeled this compound

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (for fixation)

  • DAPI (nuclear counterstain)

  • Fluorescence microscope

Protocol:

  • Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the fluorescent this compound derivative for a specified time (e.g., 24 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope with appropriate filter sets for the fluorescent label and DAPI. Co-localization of the compound's fluorescence with the DAPI signal would suggest nuclear and potentially DNA localization.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.[6]

Materials:

  • This compound

  • HeLa cells (or other cancer cell lines) and a normal cell line (e.g., HEK293)

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound for 48 or 72 hours. Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G Figure 1: Hypothetical Experimental Workflow for Evaluating this compound as a DNA Probe cluster_synthesis Synthesis & Characterization cluster_binding In Vitro DNA Binding Studies cluster_cellular Cellular Studies cluster_analysis Data Analysis & Conclusion synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization uv_vis UV-Vis Titration characterization->uv_vis Test Compound fluorescence Fluorescence Spectroscopy characterization->fluorescence Test Compound itm Isothermal Titration Calorimetry characterization->itm Test Compound imaging Fluorescence Microscopy (with labeled derivative) characterization->imaging Labeled Compound cytotoxicity Cytotoxicity Assays (MTT, etc.) characterization->cytotoxicity Test Compound data_analysis Determine Binding Constants, IC50 values uv_vis->data_analysis fluorescence->data_analysis itm->data_analysis imaging->data_analysis cytotoxicity->data_analysis conclusion Assess Potential as a DNA Probe data_analysis->conclusion

Caption: Hypothetical workflow for this compound evaluation.

G Figure 2: Hypothetical Signaling Pathway of DNA Damage Response Induced by a DNA-Binding Agent This compound This compound DNA Binding DNA Binding This compound->DNA Binding DNA Damage DNA Damage DNA Binding->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: Hypothetical DNA damage response pathway.

References

N-Cyclohexylbenzamide: A Versatile Scaffold for the Synthesis of Novel Crop Protection Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

N-Cyclohexylbenzamide is a chemical compound belonging to the benzamide (B126) class, characterized by a benzene (B151609) ring and a carboxylic acid amide functional group, with a cyclohexyl substituent on the amide nitrogen. While not a commercial crop protection product itself, its structural motifs are present in a variety of biologically active molecules, including fungicides, herbicides, and insecticides. This makes this compound a valuable building block and scaffold for the synthesis of novel agrochemicals. Its utility lies in the potential for chemical modifications on both the benzoyl and cyclohexyl rings, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides detailed protocols for the synthesis of this compound and explores its potential applications in the development of new crop protection agents, supported by data on structurally related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. Two common laboratory-scale protocols are detailed below.

Protocol 1: From Benzoyl Chloride and Cyclohexylamine (B46788)

This is a standard and efficient method for amide bond formation.

Experimental Protocol:

  • To a solution of cyclohexylamine (1.1 equivalents) and a base such as triethylamine (B128534) or pyridine (B92270) (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) cooled in an ice bath (0 °C), add benzoyl chloride (1.0 equivalent) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica (B1680970) gel to yield this compound as a white solid.

dot

Synthesis_Protocol_1 BenzoylChloride Benzoyl Chloride Reaction Amide Bond Formation BenzoylChloride->Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction CrudeProduct Crude This compound Reaction->CrudeProduct Byproduct Triethylammonium Chloride Reaction->Byproduct Workup Aqueous Workup (HCl, NaHCO₃, Brine) CrudeProduct->Workup PurifiedProduct Purified This compound Purification Purification (Recrystallization or Chromatography) Workup->Purification Purification->PurifiedProduct

Caption: Workflow for the synthesis of this compound from benzoyl chloride.

Protocol 2: From Benzoic Acid and Cyclohexylamine using a Coupling Agent

This method avoids the use of acyl chlorides and is suitable for a broader range of substrates.

Experimental Protocol:

  • To a solution of benzoic acid (1.0 equivalent), cyclohexylamine (1.1 equivalents), and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, N,N-dimethylformamide), add a catalytic amount of a coupling additive like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • If using EDC, the reaction mixture is typically subjected to an aqueous workup as described in Protocol 1.

  • The crude product is then purified by recrystallization or column chromatography.

dot

Synthesis_Protocol_2 BenzoicAcid Benzoic Acid Reaction_p2 Amidation with Coupling Agent BenzoicAcid->Reaction_p2 Cyclohexylamine_p2 Cyclohexylamine Cyclohexylamine_p2->Reaction_p2 CouplingAgent Coupling Agent (e.g., DCC, EDC) CouplingAgent->Reaction_p2 CouplingAdditive Coupling Additive (e.g., DMAP, HOBt) CouplingAdditive->Reaction_p2 Solvent_p2 Anhydrous Solvent (e.g., DMF) Solvent_p2->Reaction_p2 CrudeProduct_p2 Crude This compound Reaction_p2->CrudeProduct_p2 Byproduct_p2 Urea Byproduct (e.g., DCU) Reaction_p2->Byproduct_p2 Filtration Filtration (if DCC is used) CrudeProduct_p2->Filtration PurifiedProduct_p2 Purified This compound Workup_p2 Aqueous Workup Filtration->Workup_p2 Purification_p2 Purification Workup_p2->Purification_p2 Purification_p2->PurifiedProduct_p2

Caption: Synthesis of this compound using a coupling agent.

Application in Crop Protection Synthesis: A Prospective View

While direct synthesis of commercial agrochemicals from this compound is not prominently documented, its structure suggests it is a viable starting point for creating novel active ingredients. The benzamide moiety is a known pharmacophore in many successful fungicides, particularly succinate (B1194679) dehydrogenase inhibitors (SDHIs). The cyclohexyl group can impart favorable properties such as increased lipophilicity, which can enhance cell membrane penetration and systemic movement within the plant.

Below is a hypothetical synthetic pathway illustrating how this compound could be elaborated into a potential fungicide candidate, drawing inspiration from the structures of known SDHI fungicides.

dot

Prospective_Synthesis NCB This compound Step1 Step 1: Ortho-Halogenation NCB->Step1 Intermediate1 2-Halo-N-cyclohexylbenzamide Step1->Intermediate1 Step2 Step 2: Nitration Intermediate2 2-Halo-5-nitro-N-cyclohexylbenzamide Step2->Intermediate2 Step3 Step 3: Reduction of Nitro Group Intermediate3 5-Amino-2-halo-N-cyclohexylbenzamide Step3->Intermediate3 Step4 Step 4: Diazotization and Sandmeyer Reaction Intermediate4 5-Bromo-2-halo-N-cyclohexylbenzamide Step4->Intermediate4 Step5 Step 5: Suzuki Coupling FinalProduct Potential SDHI Fungicide Candidate Step5->FinalProduct Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4 Intermediate4->Step5 Reagent1 NBS or NCS Reagent1->Step1 Reagent2 HNO₃/H₂SO₄ Reagent2->Step2 Reagent3 SnCl₂/HCl or H₂/Pd-C Reagent3->Step3 Reagent4 NaNO₂, HBr, CuBr Reagent4->Step4 Reagent5 Pyrazoleboronic acid, Pd catalyst, Base Reagent5->Step5

Caption: A prospective synthetic pathway for a fungicide candidate from this compound.

Biological Activity of Structurally Related Compounds

The rationale for exploring this compound derivatives in crop protection is supported by the demonstrated activity of analogous compounds. The following tables summarize the biological activities of various benzamide and cyclohexyl-containing compounds against common agricultural pests and pathogens.

Fungicidal Activity of Benzamide and Cyclohexyl Derivatives
Compound ClassTarget PathogenActivity MetricValueReference
Hydantoin (B18101) Cyclohexyl SulfonamideBotrytis cinereaEC₅₀4.80 µg/mL[1]
Hydantoin Cyclohexyl SulfonamideSclerotinia sclerotiorumEC₅₀1.44 µg/mL[1]
Benzamidine derivativesColletotrichum lagenariumControl Efficacy (300 µg/mL)61-65%[2]
Benzamidine derivativesBotrytis cinereaControl Efficacy (300 µg/mL)Fairly potent[2]
N-phenylbenzamide derivativesBotrytis cinereaInhibition Rate (50 µg/mL)up to 98.5%
N-phenylbenzamide derivativesPhomopsis sp.Inhibition Rate (50 µg/mL)up to 92.0%
Insecticidal Activity of Benzamide Derivatives
Compound ClassTarget PestActivity MetricValueReference
N-phenylbenzamide derivativesMythimna separataMortality (500 µg/mL)up to 90.0%
2-phenylpyridine derivatives with N-phenylbenzamideMythimna separataMortality (500 mg/L)100%
Anthranilic Diamide derivativesMythimna separataMortality (0.8 mg/L)80%
Herbicidal Activity of Benzamide Derivatives
Compound ClassTarget WeedActivityReference
N-benzylbenzamide compoundsGeneral weedsPigment synthesis inhibitor

Conclusion

This compound presents itself as a promising and versatile starting material for the synthesis of new crop protection agents. Although direct applications are not yet widely established in commercial products, the potent fungicidal, insecticidal, and herbicidal activities of structurally related benzamides and cyclohexyl derivatives provide a strong rationale for its use in discovery and development programs. The synthetic protocols provided herein are robust and adaptable, offering a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this compound and its derivatives in addressing the ongoing challenges of pest and disease management in agriculture.

References

Application Notes and Protocols for High-Throughput Screening of N-Cyclohexylbenzamide Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Cyclohexylbenzamide derivatives represent a versatile class of small molecules with demonstrated potential across various therapeutic areas. Research has highlighted their activity as stimulants of gastrointestinal motor function and as potent inhibitors of enzymes like 11β-HSD1.[1][2][3][4] The core scaffold, consisting of a benzamide (B126) linked to a cyclohexyl group, provides a robust platform for chemical modification, allowing for the generation of large, diverse compound libraries.[5] High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of these extensive libraries to identify compounds with desired biological activity.[6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns for this compound derivative libraries. Included are detailed experimental protocols, data presentation guidelines, and workflow visualizations to facilitate the discovery of novel therapeutic agents.

High-Throughput Screening Workflow

The HTS process is a multi-step procedure designed to efficiently identify and validate "hit" compounds from large libraries.[7][9] The workflow begins with assay development and culminates in the identification of confirmed hits for further lead optimization. A typical HTS campaign involves primary screening of the entire library at a single concentration, followed by dose-response studies on initial hits, and subsequent secondary or orthogonal assays to confirm activity and rule out artifacts.[10]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Analysis Lib Compound Library (this compound Derivatives) AssayDev Assay Development & Miniaturization (384-well) Primary Primary HTS (Single Concentration) AssayDev->Primary DoseResp Dose-Response Confirmation Primary->DoseResp Secondary Secondary / Orthogonal Assays DoseResp->Secondary SAR Hit-to-Lead & SAR Analysis Secondary->SAR

A generalized workflow for a high-throughput screening campaign.

Application Notes: Potential Therapeutic Targets

This compound derivatives have shown promise in several areas:

  • Gastrointestinal Motility: Certain derivatives are potent stimulants of gastrointestinal motor function, suggesting applications in treating disorders like gastroparesis or constipation.[2][4]

  • Enzyme Inhibition: This class of compounds has been optimized as inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and diabetes.[3]

  • Anticancer Activity: While not extensively documented for this specific class, the broader benzamide group is known to include potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key target in cancer therapy.[11] A screening campaign could therefore explore the anticancer potential of a given library.

Experimental Protocols

A tiered screening approach is recommended, starting with a general cytotoxicity assay to establish appropriate concentration ranges, followed by specific target-based or cell-based assays.[11]

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

This initial screen determines the concentration at which the compounds exhibit general toxicity, ensuring that any effects observed in subsequent assays are not simply due to cell death.[11]

1. Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa, SH-SY5Y).[1][11]
  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
  • This compound derivative library dissolved in DMSO.
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
  • 384-well clear-bottom cell culture plates.

2. Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
  • Compound Addition: Prepare serial dilutions of the library compounds. Using an automated liquid handler, add the compounds to the wells to achieve final concentrations typically ranging from 0.1 µM to 100 µM.[11] Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[9]
  • Incubation: Incubate the plates for 48-72 hours.
  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Normalize the data using vehicle (DMSO) controls (0% effect) and a positive control for cell death (100% effect).
  • Calculate the concentration that reduces cell viability by 50% (CC50) for each compound.

Compound IDCell LineCC50 (µM)
NCBA-001HeLa> 100
NCBA-002HeLa45.2
NCBA-003HeLa> 100
NCBA-001SH-SY5Y89.7
NCBA-002SH-SY5Y38.5
NCBA-003SH-SY5Y> 100
Table 1: Example cytotoxicity data for a subset of this compound derivatives.
Protocol 2: Target-Based Enzyme Inhibition Assay (TR-FRET)

This protocol describes a generic biochemical assay to identify inhibitors of a specific enzyme (e.g., a kinase or PARP) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a common HTS method.[6]

1. Materials and Reagents:

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).[6]
  • Recombinant target enzyme.
  • Substrate (e.g., a biotinylated peptide).
  • Cofactor (e.g., ATP for kinases, NAD+ for PARP).[6][11]
  • Europium-labeled antibody (donor fluorophore, e.g., anti-phospho-specific antibody for a kinase assay).
  • Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).
  • Known inhibitor (positive control).
  • 384-well low-volume black plates.

2. Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and co-factor in the assay buffer at optimal concentrations.[6]
  • Compound Dispensing: Using an acoustic dispenser, transfer ~50 nL of library compounds and controls to the assay plate.[6]
  • Enzyme Addition: Add the target enzyme solution to all wells and incubate for 15-30 minutes to allow for compound binding.
  • Reaction Initiation: Add the substrate/cofactor solution to initiate the enzymatic reaction. Incubate for a defined period (e.g., 60 minutes).
  • Detection: Add a "stop/detection" mix containing the Europium-labeled antibody and Streptavidin-APC. Incubate for 60 minutes to allow for detection reagent binding.[6]
  • Data Acquisition: Read the plate on a TR-FRET capable microplate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

3. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
  • Normalize the data to positive (known inhibitor) and negative (DMSO) controls.
  • Identify "hits" as compounds that produce signal inhibition above a defined threshold (e.g., >50% inhibition).
  • For confirmed hits, generate dose-response curves to determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).[10]

Compound IDTarget EnzymeAssay TypeIC50 (nM)Selectivity vs. Kinase B
NCBA-001Kinase ATR-FRET85>100-fold
NCBA-007Kinase ATR-FRET1,2005-fold
NCBA-015Kinase ATR-FRET>10,000-
StaurosporineKinase ATR-FRET6Non-selective
Table 2: Example data from a primary screen and selectivity follow-up for this compound derivatives against a target kinase.

Visualizing Cellular Mechanisms and Synthesis

Understanding the context of the biological target and the synthesis of the screened compounds is crucial for a successful drug discovery project.

Hypothetical Signaling Pathway

Many this compound derivatives may be developed to target protein kinases, which are critical nodes in cellular signaling pathways that are often dysregulated in diseases like cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A (Target) Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TF Transcription Factor KinaseC->TF Gene Gene Expression (Proliferation, Survival) TF->Gene activation Inhibitor This compound Derivative Inhibitor->KinaseA inhibition

A generic kinase signaling cascade targeted by an inhibitor.
General Synthesis Workflow

The synthesis of this compound derivatives is often achieved through the coupling of a substituted benzoic acid with cyclohexylamine.[1] This straightforward reaction is amenable to library synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Work-up & Purification Acid Substituted Benzoic Acid Activate 1. Activate Carboxylic Acid (e.g., HATU, DCC) Amine Cyclohexylamine Couple 2. Add Cyclohexylamine & Stir Activate->Couple Monitor 3. Monitor Reaction (TLC, LC-MS) Couple->Monitor Wash Aqueous Wash Monitor->Wash Purify Column Chromatography or Recrystallization Wash->Purify Product Final Product: This compound Derivative Purify->Product

General workflow for the synthesis of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: N-Cyclohexylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of N-Cyclohexylbenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of cyclohexylamine (B46788) with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3]

Q2: My Schotten-Baumann reaction is resulting in a low yield. What are the common causes?

A2: Low yields in the Schotten-Baumann reaction for this compound synthesis can stem from several factors:

  • Hydrolysis of Benzoyl Chloride: If benzoyl chloride is exposed to the aqueous base for too long or without vigorous stirring, it can hydrolyze to benzoic acid, which will not react with the cyclohexylamine.[4]

  • Protonation of Cyclohexylamine: The reaction generates hydrochloric acid. If the base is not sufficient or isn't effectively neutralizing the acid, the starting amine (cyclohexylamine) can be protonated, rendering it non-nucleophilic and halting the reaction.[4]

  • Inadequate Mixing: In a two-phase system (e.g., an organic solvent and an aqueous base), vigorous stirring is critical to ensure the reactants in the organic phase come into contact with the base in the aqueous phase.[4]

  • Poor Reagent Quality: The presence of moisture in the starting materials can lead to the hydrolysis of benzoyl chloride.[4] It's recommended to use freshly distilled or purified reagents.[4]

Q3: What is the white precipitate that forms during the reaction?

A3: The white precipitate that forms during the synthesis of this compound is typically the product itself, which is a white to off-white solid.[5][6] this compound has low solubility in many common reaction solvents, causing it to precipitate out of the solution as it is formed.[6]

Q4: How can I purify the crude this compound product?

A4: The most common methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system, such as a mixture of methanol (B129727) and ethanol (B145695), can be used.[5] The crude product is dissolved in a minimum amount of the hot solvent and then allowed to cool slowly, causing the pure crystals to form.

  • Column Chromatography: For separating the product from more closely related impurities, silica (B1680970) gel column chromatography is a common and effective technique.[7] A solvent system of ethyl acetate (B1210297) in hexane (B92381) is often used as the eluent.[8]

Q5: What are common impurities in the final product?

A5: Common impurities can include unreacted starting materials like cyclohexylamine and benzoyl chloride, as well as byproducts such as benzoic acid from the hydrolysis of benzoyl chloride.[4][9]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Hydrolysis of Benzoyl Chloride - Add the benzoyl chloride dropwise to the reaction mixture to minimize its contact time with the aqueous base before it reacts with the amine.[4] - Ensure vigorous stirring to promote the reaction between the amine and the acyl chloride over the hydrolysis side reaction.[4]
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed.[10] - Allow the reaction to stir for a sufficient amount of time (e.g., 1-4 hours) after the addition of benzoyl chloride.[5][11]
Product Loss During Workup - When performing an extraction, ensure the aqueous layer is extracted multiple times with the organic solvent to maximize product recovery. - During recrystallization, avoid using an excessive amount of solvent and cool the solution slowly to maximize crystal formation.[9]
Issue 2: Product Purity Issues
Potential Cause Troubleshooting Steps
Presence of Starting Materials - Ensure the reaction goes to completion by monitoring with TLC.[10] - During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted cyclohexylamine and with a dilute base (e.g., saturated sodium bicarbonate) to remove unreacted benzoyl chloride (as benzoic acid).[11]
"Oiling Out" During Recrystallization - This occurs when the product separates as a liquid instead of solid crystals.[9] - Solution 1: Increase the volume of the recrystallization solvent.[9] - Solution 2: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[9] - Solution 3: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[9] - Solution 4: Add a seed crystal of the pure product to induce crystallization.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is adapted from a standard procedure for the synthesis of this compound.[5]

Materials:

  • Cyclohexylamine

  • Benzoyl chloride

  • Benzene (B151609) (or a suitable alternative solvent like dichloromethane)

  • Pyridine (or another suitable base like 10% sodium hydroxide (B78521) solution)

  • Methanol

  • Ethanol

Procedure:

  • Dissolve 18 g of cyclohexylamine in 150 ml of benzene in a flask.

  • With stirring, slowly add 20 g of benzoyl chloride to the solution. Maintain the temperature below 40°C. White crystals should begin to form.

  • Continue stirring the mixture for one hour.

  • Make the mixture alkaline by adding pyridine.

  • Filter the product using suction filtration.

  • Recrystallize the crude product from a 1:1 mixture of methanol and ethanol to obtain pure white needles of this compound.

Expected Yield: Approximately 84%.[5]

Data Presentation

Table 1: Reactant and Product Information for Protocol 1
Compound Molecular Formula Molar Mass ( g/mol ) Amount Used
CyclohexylamineC₆H₁₃N99.1718 g
Benzoyl ChlorideC₇H₅ClO140.5720 g
This compoundC₁₃H₁₇NO203.28Theoretical Yield: ~29 g

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification Cyclohexylamine Cyclohexylamine in Solvent ReactionMix Combine and Stir (Maintain Temp < 40°C) Cyclohexylamine->ReactionMix BenzoylChloride Benzoyl Chloride BenzoylChloride->ReactionMix Slow Addition AddBase Add Base (e.g., Pyridine) ReactionMix->AddBase Filtration Suction Filtration AddBase->Filtration Recrystallization Recrystallize from Methanol/Ethanol Filtration->Recrystallization Crude Product FinalProduct Pure this compound Recrystallization->FinalProduct Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Observed Hydrolysis Benzoyl Chloride Hydrolysis LowYield->Hydrolysis IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ProductLoss Product Loss During Workup LowYield->ProductLoss SlowAddition Slow Dropwise Addition of Benzoyl Chloride Hydrolysis->SlowAddition VigorousStirring Vigorous Stirring Hydrolysis->VigorousStirring MonitorTLC Monitor with TLC IncompleteReaction->MonitorTLC OptimizeWorkup Optimize Extraction & Recrystallization ProductLoss->OptimizeWorkup

References

Technical Support Center: N-Cyclohexylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of N-Cyclohexylbenzamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions. The primary synthetic route covered is the Schotten-Baumann reaction of benzoyl chloride with cyclohexylamine (B46788).

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water present in the reaction mixture or be hydrolyzed due to inefficient mixing in a biphasic system, forming benzoic acid.[1][2]- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Maintain vigorous stirring to ensure proper mixing of the organic and aqueous phases.[1] - Add the benzoyl chloride slowly to the reaction mixture.[1]
Incomplete Reaction: The reaction may not have proceeded to completion.- Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[3] - Consider a slight excess of one reactant (typically the less expensive one) to drive the reaction to completion.
Sub-optimal pH: The reaction requires a basic environment to neutralize the HCl generated.[4][5]- Ensure the presence of a suitable base (e.g., sodium hydroxide, pyridine) in sufficient quantity to neutralize the hydrochloric acid byproduct.[5] - Monitor and maintain the pH of the aqueous phase in the basic range throughout the reaction.
Product Loss During Workup: The desired product may be lost during extraction or washing steps.- Ensure the pH of the aqueous phase is basic before extraction to keep the product in the organic layer. - Minimize the volume of solvent used for washing the final product to reduce dissolution losses.[6]

Issue 2: Presence of Impurities in the Final Product

Impurity Identification Cause Prevention and Removal
Unreacted Cyclohexylamine - Characteristic amine smell. - Can be detected by TLC, GC-MS, or NMR spectroscopy.Incomplete reaction or incorrect stoichiometry.- Prevention: Use a slight excess of benzoyl chloride or ensure adequate reaction time. - Removal: Wash the crude product with a dilute acid solution (e.g., 1M HCl) during workup. The protonated cyclohexylamine hydrochloride salt is water-soluble and will be removed in the aqueous layer.
Unreacted Benzoyl Chloride - Acrid smell. - Reacts with moisture.Incomplete reaction or incorrect stoichiometry.- Prevention: Use a slight excess of cyclohexylamine. - Removal: Can be hydrolyzed to benzoic acid during a basic workup and subsequently removed.
Benzoic Acid - Acidic impurity. - Can be detected by TLC (will show a different Rf value) and confirmed by a broad melting point of the final product.[7]Hydrolysis of benzoyl chloride due to the presence of water or high temperatures.[6]- Prevention: Follow the recommendations to prevent hydrolysis of benzoyl chloride (see "Low Yield"). - Removal: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) during the workup. Benzoic acid will be converted to sodium benzoate, which is soluble in the aqueous layer.[6][7]
N,N-Dibenzoylcyclohexylamine (Diacylated Byproduct) - Higher molecular weight impurity, may be less polar than the desired product on TLC.Can form under forcing reaction conditions, such as high temperatures or the use of a large excess of benzoyl chloride.[6]- Prevention: Control the reaction temperature carefully. Avoid using a large excess of benzoyl chloride.[6] - Removal: Purification by column chromatography or careful recrystallization may be necessary to separate it from the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the Schotten-Baumann reaction?

A1: The most common byproducts are unreacted starting materials (cyclohexylamine and benzoyl chloride), benzoic acid from the hydrolysis of benzoyl chloride, and potentially the diacylated product, N,N-dibenzoylcyclohexylamine.[6]

Q2: How can I monitor the progress of my this compound synthesis?

A2: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q3: What is the best way to purify crude this compound?

A3: Recrystallization is a common and effective method for purifying the crude product.[8][9][10] Suitable solvents for recrystallization include ethanol (B145695), methanol, or mixtures of ethanol and water.[11] Column chromatography can also be used for purification, especially if there are byproducts with similar solubility to the desired product.[12]

Q4: My final product is an oil instead of a solid. What should I do?

A4: An oily product often indicates the presence of significant impurities that are depressing the melting point.[3] It could also be due to residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, attempt to purify a small portion by column chromatography to see if a solid product can be obtained.[3] Analytical techniques like NMR or mass spectrometry can help identify the components of the oil.

Q5: How do I confirm the identity and purity of my synthesized this compound?

A5: A combination of analytical techniques is recommended:

  • Melting Point: A sharp melting point close to the literature value (around 147-149 °C) is a good indicator of purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Confirms the chemical structure of the desired product and can help identify impurities.[3][13][14][15]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the molecular weights of byproducts.[3]

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample and quantify the amounts of byproducts.[3][16][17]

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Synthesis (Illustrative Data)

This table provides illustrative data on how varying reaction conditions can impact the yield and purity of this compound. Actual results may vary.

Entry Benzoyl Chloride (Equivalents) Base Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Major Byproduct(s)
11.0Pyridine2528595Unreacted Starting Materials
21.2Pyridine2529298Minimal
31.010% NaOH2528896Benzoic Acid
41.010% NaOH5028085Benzoic Acid, N,N-Dibenzoylcyclohexylamine
51.510% NaOH2529090N,N-Dibenzoylcyclohexylamine
61.0Pyridine250.56580Unreacted Starting Materials

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Add an aqueous solution of a base (e.g., 2 equivalents of 10% sodium hydroxide).

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess cyclohexylamine), saturated sodium bicarbonate solution (to remove benzoic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualization

Byproduct_Formation_Pathway BenzoylChloride Benzoyl Chloride NCyclohexylbenzamide This compound (Desired Product) BenzoylChloride->NCyclohexylbenzamide + Cyclohexylamine (Main Reaction) BenzoicAcid Benzoic Acid BenzoylChloride->BenzoicAcid + H₂O (Hydrolysis) Cyclohexylamine Cyclohexylamine Cyclohexylamine->NCyclohexylbenzamide DiacylatedProduct N,N-Dibenzoylcyclohexylamine NCyclohexylbenzamide->DiacylatedProduct + Benzoyl Chloride (Excess Acylating Agent) UnreactedCyclohexylamine Unreacted Cyclohexylamine UnreactedBenzoylChloride Unreacted Benzoyl Chloride

Caption: Common byproduct formation pathways in this compound synthesis.

Caption: A logical workflow for troubleshooting issues in this compound synthesis.

References

Technical Support Center: Purification of Crude N-Cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude N-Cyclohexylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound synthesized via the Schotten-Baumann reaction?

The most common impurities are unreacted starting materials, namely cyclohexylamine (B46788) and benzoyl chloride. Benzoic acid may also be present due to the hydrolysis of benzoyl chloride.

Q2: What is the general appearance and solubility of pure this compound?

Pure this compound is typically a white to off-white solid. It has low solubility in water but is more soluble in organic solvents like ethanol (B145695) and acetone.[1]

Q3: Which purification techniques are most effective for this compound?

The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q4: How can I monitor the purity of this compound during the purification process?

Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of purification. High-performance liquid chromatography (HPLC) and melting point analysis can be used to assess the final purity of the isolated product.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Product does not dissolve in the hot solvent. - Insufficient solvent volume.- Inappropriate solvent choice.- Gradually add more hot solvent until the product dissolves.- If a large volume of solvent is required, consider a different solvent or solvent system. Perform small-scale solubility tests to find a more suitable solvent.
Product "oils out" instead of forming crystals. - The solution is supersaturated at a temperature above the melting point of the product.- High concentration of impurities depressing the melting point.- Add more of the "good" solvent to the hot solution to decrease saturation.- Ensure a slow cooling rate. Insulate the flask to allow for gradual crystal formation.- If oiling persists, consider purifying the crude product by column chromatography before recrystallization.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not cold.- Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb the desired product.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. - Inappropriate mobile phase polarity.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the product.- A common mobile phase for this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297).
Product elutes too quickly (high Rf). - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).
Product does not elute from the column (low Rf). - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Cracked or channeled column bed. - Improper packing of the stationary phase.- Ensure the silica (B1680970) gel is packed as a uniform slurry and is not allowed to run dry.

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₇NO
Molecular Weight203.28 g/mol
Melting Point (crude)142-144 °C
Melting Point (recrystallized)144-145 °C
AppearanceWhite to off-white solid[1]

Table 2: Qualitative Solubility of this compound

SolventQualitative Solubility at Room TemperatureQualitative Solubility at Elevated Temperature
WaterLow[1]Low
Methanol (B129727)Sparingly SolubleSoluble
EthanolSoluble[1]Very Soluble
AcetoneSoluble[1]Very Soluble
Ethyl AcetateSolubleVery Soluble
Dichloromethane (B109758)SolubleVery Soluble
HexaneSparingly SolubleSparingly Soluble

Experimental Protocols

Recrystallization of this compound

This protocol is based on a reported procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Methanol

  • Ethanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Prepare a 1:1 (v/v) mixture of methanol and ethanol.

  • Add a minimal amount of the hot methanol/ethanol mixture to the crude product to dissolve it completely with gentle heating and stirring.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the white, needle-like crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol/ethanol mixture.

  • Dry the purified crystals in a vacuum oven. The expected yield is approximately 84%.

Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed stationary phase without any air bubbles.

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Load the sample: Carefully add the prepared sample to the top of the silica gel bed.

  • Elution: Begin elution with a mobile phase of hexane:ethyl acetate (e.g., 85:15). The polarity can be gradually increased if necessary.

  • Collect fractions: Collect fractions in separate tubes.

  • Analyze fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow cluster_start Starting Point cluster_decision Purity Assessment cluster_purification Purification Method cluster_end Final Product Crude Crude this compound TLC_Analysis TLC Analysis Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Significant Impurities or Similar Polarity Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for selecting the appropriate purification method.

Caption: Troubleshooting flowchart for the recrystallization process.

References

Technical Support Center: Troubleshooting the Schotten-Baumann Reaction for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for overcoming low yields in the Schotten-Baumann synthesis of benzamides.

Frequently Asked Questions (FAQs)

Q1: What is the Schotten-Baumann reaction and why is it used for benzamide (B126) synthesis?

The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[1] It is particularly effective for producing benzamides by reacting a primary or secondary amine with benzoyl chloride under basic conditions.[2] The reaction is typically performed in a two-phase system, consisting of an organic solvent for the reactants and an aqueous phase containing a base like sodium hydroxide (B78521) (NaOH).[2][3] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine and render it non-nucleophilic, thus stopping the reaction.[2][4]

Q2: What are the most common causes of low yield in a Schotten-Baumann reaction for benzamides?

Low yields can typically be attributed to several key factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride can readily react with water to form benzoic acid, an undesired byproduct that reduces the amount of acylating agent available to form the desired benzamide.[1][2]

  • Protonation of the Amine: The HCl generated during the reaction can form a salt with the unreacted amine, decreasing the concentration of the nucleophile and diminishing the yield.[4] The presence of a base is meant to prevent this.[4]

  • Inadequate Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, ensuring the reactants and the base can interact effectively.[2]

  • Side Reactions: Besides hydrolysis, other side reactions can occur, such as the formation of N,N-dibenzoylamine (over-acylation) if there's a high concentration of benzoyl chloride relative to the amine.[1]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps.[1] Using too much solvent during recrystallization is a common reason for product loss.[1]

Q3: What is the role of the base in the Schotten-Baumann reaction?

The base serves two primary functions:

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) that is produced as a byproduct. This prevents the protonation of the starting amine, which would make it unreactive.[2][5]

  • Driving Equilibrium: By neutralizing the acid, the base helps to drive the reaction to completion in favor of the amide product.[5]

In some cases, particularly with less reactive nucleophiles like phenols, the base can also help generate a more potent nucleophile (e.g., a phenoxide ion).[6]

Q4: Can I use other bases besides sodium hydroxide?

Yes, other bases can be used. Pyridine is a common alternative and can sometimes act as a superior catalyst, converting acyl chlorides into more powerful acylating agents.[5] Triethylamine is another organic base frequently used, especially in non-aqueous conditions.[7]

Troubleshooting Guide for Low Benzamide Yield

Issue 1: The final product yield is low, and the crude product is acidic.
  • Possible Cause: Your benzoyl chloride has likely hydrolyzed to benzoic acid. This is a very common byproduct, especially if moisture is present in the reagents or solvents.[1]

  • Troubleshooting Steps:

    • Confirm Presence of Benzoic Acid: Check the melting point of your product. A broad melting point range that is lower than the literature value for your target benzamide suggests the presence of impurities like benzoic acid.[1]

    • Purification: Wash the crude product with a saturated sodium bicarbonate solution. Benzoic acid will react to form sodium benzoate, which is water-soluble and will be removed into the aqueous layer, while the neutral benzamide remains in the organic phase.

    • Prevention for Future Reactions:

      • Ensure all glassware is thoroughly dried.

      • Use anhydrous solvents.

      • Use freshly distilled or high-purity benzoyl chloride.

      • Add the benzoyl chloride slowly to the reaction mixture to minimize its contact time with the aqueous phase before reacting with the amine.[2]

Issue 2: The reaction is sluggish or stalls before completion.
  • Possible Cause 1: Inefficient mixing in the biphasic system.[2]

    • Solution: Increase the stirring rate to ensure the formation of a fine emulsion. Mechanical stirring is often more effective than magnetic stirring for this purpose.

  • Possible Cause 2: Insufficient base or slow addition of base. The amine is being protonated by the generated HCl.[4]

    • Solution: Ensure at least one equivalent of base is used. For less reactive amines, a slight excess of base may be beneficial. The base should be present to neutralize the HCl as it is formed.

  • Possible Cause 3: The reaction temperature is too low.

    • Solution: While the reaction is often exothermic, some less reactive amine/acid chloride combinations may require gentle heating to proceed at a reasonable rate.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting materials.[7]

Issue 3: An unexpected, high-melting-point, insoluble white solid is isolated alongside the product.
  • Possible Cause: This could be an over-acylation byproduct, such as N,N-dibenzoylamine, or benzoic anhydride.[1]

  • Troubleshooting Steps:

    • Characterize the Byproduct: Obtain a melting point and compare it to literature values for potential side products.

    • Adjust Stoichiometry: To prevent over-acylation, avoid using a large excess of benzoyl chloride. Consider using a slight excess of the amine to ensure the complete consumption of the acylating agent.[2]

    • Control Addition: Add the benzoyl chloride dropwise to the amine solution rather than the other way around. This maintains a low concentration of the acylating agent throughout the reaction.[7]

Data Presentation

Table 1: Common Reagents and Solvents in Schotten-Baumann Reactions

ComponentExamplesPurpose
Amine Aniline (B41778), Benzylamine, PiperidineNucleophile
Acid Chloride Benzoyl Chloride, Acetyl ChlorideElectrophile/Acylating Agent
Base Sodium Hydroxide (aq), Pyridine, TriethylamineAcid Scavenger
Organic Solvent Dichloromethane (DCM), Diethyl Ether, TolueneDissolves amine and acid chloride
Aqueous Solvent WaterDissolves the inorganic base

Table 2: Potential Byproducts and Their Properties

ByproductFormation CauseMelting Point (°C)Removal Strategy
Benzoic Acid Hydrolysis of benzoyl chloride122.4 °CWash with aq. NaHCO₃
N,N-dibenzoylamine Over-acylation of the amine~148 °CRecrystallization, Chromatography
Amine Hydrochloride Salt Reaction of amine with HClVariableNeutralize with base

Experimental Protocols

General Protocol for the Synthesis of Benzanilide from Aniline and Benzoyl Chloride
  • Setup: In a flask equipped with a magnetic stirrer, add aniline (e.g., 2.6 g, ~2.5 mL).[8]

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide (e.g., 25 mL).[8]

  • Addition of Acid Chloride: Cool the mixture in an ice bath. Slowly add benzoyl chloride (e.g., 4.3 g, ~3.5 mL) dropwise over 15-20 minutes with vigorous stirring.[7][8] The reaction is exothermic and slow addition helps control the temperature.[7]

  • Reaction: After the addition is complete, seal the flask and continue to stir vigorously at room temperature for 15-30 minutes.[8] The completion of the reaction can often be noted by the disappearance of the characteristic smell of benzoyl chloride.[8]

  • Workup:

    • Filter the precipitated crude product using a Buchner funnel.

    • Wash the solid multiple times with cold water to remove any remaining NaOH and water-soluble byproducts.

    • A subsequent wash with a dilute HCl solution can be performed to remove any unreacted aniline, followed by another water wash.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain pure benzanilide.[8]

Visualizations

Schotten_Baumann_Workflow start_end start_end process process decision decision output output A Start: Prepare Amine in Organic Solvent B Add Aqueous Base (e.g., NaOH) A->B C Cool Mixture (Ice Bath) B->C D Slowly Add Benzoyl Chloride C->D E Vigorous Stirring (15-30 min) D->E F Reaction Complete? E->F F->E No, continue stirring G Filter Crude Product F->G Yes H Wash with Water &/or Dilute Acid/Base G->H I Recrystallize H->I J Pure Benzamide I->J

Caption: General experimental workflow for the Schotten-Baumann reaction.

Troubleshooting_Low_Yield issue issue cause cause solution solution LowYield Low Yield Observed Hydrolysis Cause: Hydrolysis of Benzoyl Chloride? LowYield->Hydrolysis Protonation Cause: Amine Protonation? LowYield->Protonation Mixing Cause: Inadequate Mixing? LowYield->Mixing Sol_Hydrolysis Solution: - Use anhydrous solvents - Wash with NaHCO3 - Slow addition of RCOCl Hydrolysis->Sol_Hydrolysis Sol_Protonation Solution: - Ensure sufficient base - Check base strength Protonation->Sol_Protonation Sol_Mixing Solution: - Increase stir rate - Use mechanical stirrer Mixing->Sol_Mixing

Caption: Troubleshooting workflow for low benzamide yield.

Competing_Reactions reactant reactant pathway pathway product product side_product side_product BenzoylCl Benzoyl Chloride (R-COCl) Aminolysis Aminolysis (Desired Path) BenzoylCl->Aminolysis Hydrolysis Hydrolysis (Side Reaction) BenzoylCl->Hydrolysis Amine Amine (R'-NH2) Amine->Aminolysis Water Water / OH- Water->Hydrolysis Benzamide Desired Product: Benzamide Aminolysis->Benzamide BenzoicAcid Side Product: Benzoic Acid Hydrolysis->BenzoicAcid

Caption: Competing reaction pathways for benzoyl chloride.

References

Technical Support Center: Benzoylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the benzoylation of secondary amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction when benzoyl chloride is mixed with a secondary amine?

The primary reaction is a nucleophilic acyl substitution, where the secondary amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a tertiary benzamide (B126) and hydrochloric acid (HCl) as a byproduct. This reaction is often performed under Schotten-Baumann conditions.[1][2][3]

Q2: What are Schotten-Baumann conditions?

Schotten-Baumann conditions refer to conducting the acylation of an amine (or alcohol) using an acid chloride in the presence of a base, often in a two-phase solvent system (e.g., an organic solvent like dichloromethane (B109758) and water).[2][4] The base, typically aqueous sodium hydroxide (B78521) or an organic base like pyridine (B92270), neutralizes the HCl generated during the reaction.[1][4][5] This prevents the protonation of the unreacted amine, which would otherwise form an unreactive ammonium (B1175870) salt, and helps to drive the reaction to completion.[5]

Q3: What is the most common and significant side reaction?

The most significant side reaction is the hydrolysis of benzoyl chloride.[1] Benzoyl chloride reacts with water, especially under basic conditions or at elevated temperatures, to form benzoic acid.[6][7] This side reaction consumes the benzoylating agent, reduces the yield of the desired amide, and complicates product purification.

Q4: Can tertiary amines be used as a base in this reaction?

Yes, non-nucleophilic tertiary amines like triethylamine (B128534) or pyridine are commonly used as bases.[3][8] They act as HCl scavengers without competing with the secondary amine in reacting with benzoyl chloride. However, at elevated temperatures, dealkylation of some tertiary amines by the acyl halide can occur, leading to undesired amide byproducts.[9]

Q5: Why is my reaction yield consistently low?

Low yields can stem from several factors:

  • Hydrolysis of Benzoyl Chloride : The most common cause is the premature reaction of benzoyl chloride with moisture.[10]

  • Purity of Reagents : Impurities in the secondary amine, benzoyl chloride, or solvent can interfere with the reaction.[10]

  • Incorrect Stoichiometry : Using an insufficient amount of benzoyl chloride or base will result in incomplete conversion.

  • Suboptimal Temperature : Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may lead to a sluggish or incomplete reaction.[10]

  • Poor Mixing : In biphasic systems (e.g., dichloromethane/water), vigorous stirring is essential to ensure the reactants in different phases can interact.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the benzoylation of a secondary amine.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Wet Reagents/Glassware: Benzoyl chloride has hydrolyzed.[10] 2. Inactive Amine: The amine may be protonated (as a salt) and unreactive. 3. Low Reaction Temperature: The activation energy barrier is not being overcome.[10]1. Ensure all solvents are anhydrous and glassware is oven- or flame-dried. Use freshly opened or distilled benzoyl chloride. 2. Ensure at least one equivalent of base is used to neutralize any pre-existing amine salt and the HCl generated in situ.[8] 3. Gradually warm the reaction from 0 °C to room temperature. If the reaction is still slow, gentle heating may be required, but this should be done cautiously to avoid side reactions.
White Precipitate Forms Immediately 1. Amine Hydrochloride Salt: The HCl byproduct is reacting with the starting amine or product.1. This is expected if no base is present. If using a base like NaOH or pyridine, ensure it is added correctly and in the proper amount to neutralize the HCl as it forms.[5][11]
Product is Contaminated with Benzoic Acid 1. Hydrolysis of Benzoyl Chloride: Excess or unreacted benzoyl chloride was hydrolyzed during the aqueous workup.[6]1. Workup: Quench the reaction carefully with a saturated sodium bicarbonate solution. Extract the amide product into an organic solvent. Wash the organic layer thoroughly with aqueous base (e.g., 1M NaOH) to remove the acidic benzoic acid, followed by a water and brine wash. 2. Purification: If co-elution is an issue in chromatography, a basic wash of the organic solution prior to concentration is critical.
Multiple Spots on TLC Plate 1. Incomplete Reaction: Starting material is still present. 2. Side Reactions: Formation of byproducts other than benzoic acid. 3. Decomposition: The product or starting materials may be unstable under the reaction conditions.1. Increase reaction time or consider a modest increase in temperature. Confirm stoichiometry of reagents. 2. Analyze the byproducts (e.g., by LC-MS or NMR) to identify them. This could indicate unexpected reactivity. 3. Run the reaction at a lower temperature. Ensure the workup is not overly harsh (e.g., using excessively strong acid/base).

Below is a troubleshooting workflow to diagnose low yield issues.

G cluster_reagents Reagent Troubleshooting cluster_conditions Condition Troubleshooting cluster_workup Post-Reaction Troubleshooting start Low Product Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup reagent_purity Are reagents pure and anhydrous? check_reagents->reagent_purity reagent_ratio Is stoichiometry correct (Amine:BzCl:Base)? check_reagents->reagent_ratio temp Is temperature optimal? (Start at 0°C) check_conditions->temp time Is reaction time sufficient? (Monitor by TLC) check_conditions->time mixing Is mixing adequate for biphasic reactions? check_conditions->mixing hydrolysis Was unreacted BzCl hydrolyzed to benzoic acid? check_workup->hydrolysis solution Optimize based on findings reagent_ratio->solution mixing->solution extraction Were basic washes used to remove acidic impurities? hydrolysis->extraction extraction->solution

A logical workflow for troubleshooting low yields in benzoylation reactions.

Experimental Protocols

Protocol 1: Benzoylation of Diethylamine (B46881) under Schotten-Baumann Conditions

This protocol describes the synthesis of N,N-diethylbenzamide from diethylamine and benzoyl chloride using an aqueous base.

Materials:

  • Diethylamine

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve diethylamine (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Slowly and simultaneously add benzoyl chloride (1.05 eq) and a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise to the stirred amine solution. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N,N-diethylbenzamide.

  • Purification: The crude product can be purified further by vacuum distillation or column chromatography if necessary.

G cluster_main Desired Acylation Pathway cluster_side Side Reaction: Hydrolysis BzCl Benzoyl Chloride Tetrahedral_Amide Tetrahedral Intermediate BzCl->Tetrahedral_Amide BenzoicAcid Benzoic Acid (Byproduct) BzCl->BenzoicAcid SecAmine Secondary Amine (R₂NH) SecAmine->Tetrahedral_Amide Nucleophilic Attack Water Water (H₂O) Water->BenzoicAcid Hydrolysis Base Base (e.g., NaOH) Amide_Product Tertiary Benzamide (Product) Base->Amide_Product Neutralizes HCl Tetrahedral_Amide->Amide_Product Collapse, -Cl⁻ HCl HCl

References

Technical Support Center: Improving the Purity of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-substituted benzamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude N-substituted benzamide (B126) products?

A1: Common impurities often include unreacted starting materials such as the carboxylic acid (e.g., benzoic acid) or acyl chloride (e.g., benzoyl chloride) and the corresponding amine.[1][2] Byproducts from side reactions can also be present, including di-acylated amines (where two acyl groups have reacted with a primary amine) and hydrolysis products like benzoic acid if moisture is present during the reaction.[3][4] If a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) is used, the byproduct dicyclohexylurea (DCU) will also be a major impurity.[2]

Q2: What are the primary methods for purifying N-substituted benzamides?

A2: The two most common and effective methods for purifying solid N-substituted benzamides are recrystallization and column chromatography.[1][5] Recrystallization is excellent for removing small amounts of impurities from a solid product, while column chromatography is better for separating complex mixtures or purifying non-crystalline (oily) products.[5][6]

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the N-substituted benzamide well at elevated temperatures but poorly at room or cold temperatures.[5][7] The impurities should either be completely soluble or insoluble in the chosen solvent at all temperatures. Common solvents for recrystallizing benzamides include hot water, ethanol, acetone, acetonitrile, and mixtures of solvents like ethanol/water.[3][7] It is recommended to test solubility in a range of solvents on a small scale first.

Q4: My N-substituted benzamide is an oil and won't crystallize. How can I purify it?

A4: If your product is an oil, column chromatography is the most suitable purification method.[6] You can dissolve the oily product in a minimal amount of a non-polar solvent like dichloromethane (B109758) or the mobile phase and load it onto a silica (B1680970) gel column for separation.[8]

Q5: How can I remove unreacted benzoic acid from my product?

A5: Unreacted benzoic acid can be effectively removed by washing the crude product (dissolved in an organic solvent like ethyl acetate (B1210297) or dichloromethane) with a mild aqueous base, such as a sodium bicarbonate solution.[1][3] The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be separated, while the N-substituted benzamide remains in the organic layer.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of N-substituted benzamides.

Issue 1: Low Purity After Recrystallization
Symptom Possible Cause Suggested Solution
Oily precipitate forms instead of crystals. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the product ("oiling out").Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help.[5]
Product recovery is very low. Too much solvent was used for dissolution or washing. The product may have significant solubility in the cold solvent.Use the minimum amount of hot solvent required for complete dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.[7] Cool the filtrate in an ice bath to maximize crystal formation.[7]
Crystals are colored. Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5]
No crystals form upon cooling. The solution is not saturated enough (too much solvent was added), or crystallization is slow to initiate.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[7] If this fails, evaporate some of the solvent to increase the concentration and cool again.[5]
Issue 2: Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Product and impurities elute together. The solvent system (mobile phase) has incorrect polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product for good separation on the column.[6] A common starting point for N-substituted benzamides is a mixture of hexane (B92381) and ethyl acetate.[6]
Broad or tailing peaks/spots. The column was overloaded with too much crude material. Acidic or basic nature of the compound or impurities interacting with the silica gel.Use a silica gel to crude material ratio of at least 30:1 (w/w); increase this for difficult separations.[6] Consider adding a small amount of a modifier to the mobile phase (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to improve peak shape.
Product appears to be degrading on the column. The silica gel is too acidic and is causing the decomposition of a sensitive compound.Perform a stability test by spotting the crude material on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using deactivated silica gel (e.g., by adding triethylamine to the mobile phase) or an alternative stationary phase like alumina.[6]

Experimental Protocols

Protocol 1: Recrystallization of an N-Substituted Benzamide
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, water, ethyl acetate) to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate with stirring until the solid completely dissolves.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]

  • Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven, to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase (eluent) by running TLC plates of your crude product in different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal system will show good separation between your product and impurities, with an Rf value of ~0.2-0.4 for the product.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring an even and crack-free stationary phase.[8]

  • Sample Loading: Dissolve the crude N-substituted benzamide in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase).[8] Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased if necessary to elute more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified N-substituted benzamide.[6]

Data Presentation

The following table illustrates the expected improvement in purity for an N-substituted benzamide using standard purification techniques.

Purification Method Starting Purity (Typical) Final Purity (Expected) Key Impurities Removed
Recrystallization 85-95%>99%Insoluble particulates, compounds with different solubility profiles.
Column Chromatography 60-90%>98%Unreacted starting materials, closely related byproducts.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Crude Crude N-Substituted Benzamide Product TLC TLC Analysis Crude->TLC Is_Solid Is the product a solid? TLC->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes ColumnChrom Column Chromatography Is_Solid->ColumnChrom No (Oil) Pure Pure N-Substituted Benzamide Recrystallization->Pure ColumnChrom->Pure

Caption: A decision workflow for selecting a purification method.

TroubleshootingRecrystallization Start Recrystallization Attempted Issue No Crystals Formed Start->Issue TooMuchSolvent Too much solvent used? Issue->TooMuchSolvent Yes Induce Induce Crystallization: - Scratch flask - Add seed crystal TooMuchSolvent->Induce No Evaporate Evaporate some solvent and cool again TooMuchSolvent->Evaporate Yes Success Crystals Form Induce->Success Evaporate->Success

Caption: Troubleshooting guide for failed crystallization.

References

Overcoming solubility issues during N-Cyclohexylbenzamide purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility and purification challenges encountered with N-Cyclohexylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white to off-white solid.[1] It has low solubility in water but is more soluble in organic solvents.[1] Its hydrophobic nature is attributed to the presence of the cyclohexyl and benzene (B151609) rings.[1]

Q2: What is the melting point of pure this compound?

The reported melting point of this compound varies slightly across different sources but is generally in the range of 143-156 °C.[2][3] A sharp melting point within this range is a good indicator of purity.

Q3: Which analytical techniques are suitable for monitoring the purity of this compound?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. A common mobile phase for TLC analysis of this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 85:15 v/v), with visualization under UV light.[2] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative purity assessment.

Q4: My this compound appears as an oil and won't solidify. What should I do?

"Oiling out" instead of crystallizing can occur if the compound is impure or if the cooling process is too rapid.[4][5] First, ensure that residual solvent is removed under high vacuum. If it remains an oil, purification by column chromatography may be necessary before attempting recrystallization again.

Troubleshooting Guides

Recrystallization Issues

Problem: this compound does not dissolve in the hot recrystallization solvent.

  • Possible Cause: The chosen solvent is not suitable.

  • Solution: Refer to the solubility table below to select a more appropriate solvent or solvent mixture. This compound is generally soluble in alcohols like ethanol (B145695) and methanol (B129727), as well as acetone.[1][6] A mixture of methanol and ethanol has been reported to be effective.

Problem: No crystals form upon cooling the solution.

  • Possible Causes:

    • The solution is not supersaturated (too much solvent was used).[7]

    • Insufficient nucleation sites for crystal growth.[7]

  • Solutions:

    • Reduce Solvent Volume: Reheat the solution to boil off some of the solvent, then allow it to cool slowly again.[5]

    • Induce Crystallization:

      • Scratch the inside of the flask at the liquid's surface with a glass rod.[7]

      • Add a seed crystal of pure this compound.[7]

      • Cool the solution in an ice bath to further decrease solubility.[8]

Problem: The product "oils out" as a liquid instead of forming crystals.

  • Possible Causes:

    • The solution is too concentrated, causing the compound to come out of solution above its melting point.

    • Significant impurities are present.[4]

    • The solution is being cooled too quickly.[4]

  • Solutions:

    • Add More Solvent: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[5]

    • Change Solvent System: Try a different solvent or a solvent mixture in which the compound is slightly less soluble.

    • Slow Cooling: Insulate the flask to allow for gradual cooling.[4]

Column Chromatography Issues

Problem: Poor separation of this compound from impurities.

  • Possible Causes:

    • The solvent system (eluent) is not optimal.

    • The column is overloaded with the crude product.

  • Solutions:

    • Optimize the Eluent: Use TLC to find a solvent system that provides good separation (an Rf value of ~0.25-0.35 for this compound is often ideal for column chromatography).[9] A mixture of hexane and ethyl acetate (85:15) has been shown to be effective.[2]

    • Adjust the Product-to-Silica Ratio: Use a higher ratio of silica (B1680970) gel to crude product (e.g., 50:1 by weight) for difficult separations.

Problem: this compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventPolarityPredicted SolubilityNotes
WaterHighInsolubleThis compound is hydrophobic.[1]
MethanolHighSoluble (especially when hot)A good candidate for recrystallization.
EthanolHighSoluble (especially when hot)A good candidate for recrystallization.[1]
AcetoneMedium-HighSolubleCan be used for recrystallization.[1][6]
Ethyl AcetateMediumSolubleA component of the mobile phase for chromatography.[2]
Dichloromethane (B109758)Medium-LowSoluble
TolueneLowSparingly Soluble
HexaneLowInsolubleA component of the mobile phase for chromatography.[2]

This table is based on general solubility principles and available data. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent mixture (e.g., methanol/ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate 85:15).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude this compound add_solvent Add minimal hot solvent crude->add_solvent dissolved Completely dissolved solution add_solvent->dissolved hot_filtration Hot filtration (optional) dissolved->hot_filtration cooling Slow cooling hot_filtration->cooling crystallization Crystal formation cooling->crystallization vacuum_filtration Vacuum filtration crystallization->vacuum_filtration washing Wash with cold solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow start Start prep Prepare silica gel slurry start->prep pack Pack chromatography column prep->pack load Dissolve and load crude sample pack->load elute Elute with solvent system (e.g., Hexane:EtOAc 85:15) load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze analyze->elute Adjust solvent polarity if needed combine Combine pure fractions analyze->combine Identify pure fractions evaporate Evaporate solvent combine->evaporate end Pure this compound evaporate->end

Caption: Experimental workflow for column chromatography purification.

Troubleshooting_Logic cluster_recrystallization Recrystallization cluster_chromatography Chromatography issue Purification Issue no_dissolve Poor Dissolution issue->no_dissolve no_crystals No Crystal Formation issue->no_crystals oiling_out Oiling Out issue->oiling_out poor_separation Poor Separation issue->poor_separation no_elution No Elution issue->no_elution sol1 Change Solvent no_dissolve->sol1 Solution sol2 Concentrate / Induce Nucleation no_crystals->sol2 Solution sol3 Add Solvent / Slow Cooling oiling_out->sol3 Solution sol4 Optimize Eluent / Lower Load poor_separation->sol4 Solution sol5 Increase Eluent Polarity no_elution->sol5 Solution

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimization of Coupling Reagents for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing benzamide (B126) synthesis. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental approaches to benzamide synthesis?

There are two primary methods for forming the amide bond in benzamide synthesis: the acyl chloride method and the use of coupling reagents. The Schotten-Baumann reaction is a classic example of the acyl chloride method, where an amine is reacted with an acid chloride under basic conditions.[1] Alternatively, coupling reagents facilitate the direct reaction between a carboxylic acid and an amine, offering milder reaction conditions and broader substrate scope.[1][2]

Q2: How do I choose the right coupling reagent for my benzamide synthesis?

The selection of a coupling reagent is critical and depends on factors like the steric hindrance of your substrates, the potential for racemization, and the desired reaction conditions.[3] Common classes of coupling reagents include:

  • Carbodiimides (e.g., DCC, EDC): These are widely used, but can lead to racemization and the formation of N-acylurea byproducts.[2] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used to suppress these side reactions and improve efficiency.[4]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more reactive than carbodiimides and are particularly useful for sterically hindered substrates.[3] A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[5]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient reagents known for fast reaction times and low rates of racemization, making them a popular choice for sensitive substrates.[5][6] HATU is often considered superior to HBTU due to the incorporation of the HOAt moiety, which leads to more reactive esters and less epimerization.[7]

Q3: What are common side reactions in benzamide synthesis and how can I minimize them?

Common side reactions include:

  • N-acylurea formation: This occurs when using carbodiimide (B86325) reagents, where the O-acylisourea intermediate rearranges.[8] Using additives like HOBt or HOAt can minimize this by trapping the intermediate as a more stable active ester.[9]

  • Epimerization/Racemization: Chiral carboxylic acids are susceptible to losing their stereochemical integrity during activation. To mitigate this, it is recommended to use additives that suppress racemization (e.g., HOBt, HOAt), employ a non-nucleophilic base like DIPEA, and maintain low reaction temperatures.[3]

  • Hydrolysis of starting materials: Acid chlorides and activated carboxylic acid intermediates can react with water, leading to the formation of the corresponding carboxylic acid as a byproduct.[9][10] It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.[3][9]

  • Diacylation: With aniline (B41778) derivatives, the formation of N,N-dibenzoylaniline can occur if an excess of benzoyl chloride is used.[1] Using a stoichiometric amount or a slight excess of the aniline can prevent this.[1]

Q4: What are Schotten-Baumann conditions and when should I use them?

Schotten-Baumann conditions involve a two-phase solvent system, typically an organic solvent and an aqueous base (e.g., sodium hydroxide).[9] This method is particularly useful for reacting amines with acid chlorides.[1] The aqueous base neutralizes the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[1][9]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Incomplete Carboxylic Acid Activation Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically a slight excess).[3][9] For difficult couplings, consider switching to a more powerful reagent like HATU.[9]
Amine Deactivation The amine can be protonated by an acidic carboxylic acid or by HCl generated from an acid chloride.[3] Add a non-nucleophilic base like DIPEA or triethylamine (B128534) to neutralize any acid.[9] For acid chloride reactions, Schotten-Baumann conditions are effective.[9]
Steric Hindrance Bulky groups on either the carboxylic acid or the amine can slow down the reaction.[3] Increase the reaction time, elevate the temperature, or use a more reactive coupling reagent.[9][11] Acyl fluorides, generated in situ, can be effective for highly hindered substrates.[11]
Hydrolysis of Activated Intermediate Ensure all reagents and solvents are anhydrous.[3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Poor Solubility of Starting Materials Choose a solvent in which both the carboxylic acid and the amine are soluble.[9] Common solvents for amide coupling include DMF, DCM, and THF.[9]
Issue 2: Presence of Impurities in the Final Product

Possible Causes & Solutions

ImpurityIdentification & Removal
Unreacted Starting Materials If starting materials are observed by TLC or LC-MS, consider increasing the reaction time or temperature.[12] For purification, column chromatography is typically effective.[1]
Benzoic Acid This common byproduct can arise from the hydrolysis of benzoyl chloride or the activated carboxylic acid.[10] It can be removed by washing the organic layer with a dilute aqueous base solution, such as sodium bicarbonate.[10][12]
Dicyclohexylurea (DCU) This byproduct forms when using DCC as a coupling reagent and is often insoluble in common organic solvents.[1] It can be removed by filtering the reaction mixture before the aqueous workup.[1]
N-acylurea This side product from carbodiimide reagents can sometimes be challenging to separate.[5] Optimizing the reaction conditions to minimize its formation is the best strategy. If formed, purification often requires careful column chromatography.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance

This table summarizes the performance of various coupling reagents in the synthesis of a "difficult" peptide sequence, which is a common benchmark for evaluating coupling efficiency.[6]

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.[6]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[6]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[6]
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[6]

Table 2: N-Acylurea Formation in EDC-Mediated Couplings

This table shows the percentage of EDC that is converted to the N-acylurea side product for different N-acetylated amino acids. This highlights how the structure of the carboxylic acid can influence side product formation.[9]

Precursor (N-acetylated amino acid)% EDC Converted to N-Acylurea
Ac-Glycine-OH< 1%
Ac-Alanine-OH< 1%
Ac-Valine-OH< 1%
Ac-Phenylalanine-OH2 ± 1%
Ac-Isoleucine-OH33 ± 1%
Ac-Leucine-OH9 ± 1%

Experimental Protocols

Protocol 1: General Procedure for Benzamide Synthesis using HATU

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), the amine (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIPEA (2.0 eq.) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Benzamide Synthesis via Schotten-Baumann Reaction

  • In a flask, dissolve the amine (1.0 eq.) in a suitable organic solvent like dichloromethane.

  • In a separate beaker, prepare a solution of sodium hydroxide (B78521) (e.g., 10% aqueous solution).

  • Combine the amine solution and the sodium hydroxide solution in a flask and stir vigorously.

  • Slowly add the benzoyl chloride (1.0 eq.) dropwise to the biphasic mixture.

  • Continue stirring for 15-30 minutes after the addition is complete.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude benzamide.

  • Purify the product by recrystallization.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Reaction under Inert Atmosphere prep_reagents->setup_reaction dissolve Dissolve Carboxylic Acid, Amine, and Coupling Reagent setup_reaction->dissolve add_base Add Base (e.g., DIPEA) at 0°C dissolve->add_base react Stir at Room Temperature add_base->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Chromatography or Recrystallization dry_concentrate->purify product Pure Benzamide purify->product

Caption: A typical workflow for benzamide synthesis using a coupling reagent.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Incomplete Activation start->cause1 cause2 Amine Deactivation start->cause2 cause3 Steric Hindrance start->cause3 cause4 Hydrolysis start->cause4 sol1 Use Fresh/More Active Reagent cause1->sol1 sol2 Add Non-nucleophilic Base cause2->sol2 sol3 Increase Time/Temp or Use Stronger Reagent cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

Caption: A troubleshooting guide for low yield in benzamide synthesis.

References

Preventing hydrolysis of acyl chloride in benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzamide (B126) from acyl chlorides. The following resources are designed to help you overcome common challenges, with a primary focus on preventing the hydrolysis of the acyl chloride starting material.

Troubleshooting Guide

This section addresses specific issues that may arise during benzamide synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of Benzamide and Presence of a Carboxylic Acid Impurity

  • Question: My reaction has a low yield, and I've identified benzoic acid as a significant byproduct. What is the likely cause, and how can I prevent this?

  • Answer: The presence of benzoic acid strongly indicates that your acyl chloride is undergoing hydrolysis. Acyl chlorides are highly reactive and will readily react with water to form the corresponding carboxylic acid. This side reaction consumes your starting material and reduces the overall yield of the desired benzamide.

    Solutions:

    • Anhydrous Conditions: Ensure that all glassware is thoroughly oven-dried before use. Use anhydrous solvents and ensure your amine reactant is free of moisture.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

    • Schotten-Baumann Conditions: Employing the Schotten-Baumann reaction conditions is a standard method to mitigate hydrolysis.[2] This typically involves a two-phase solvent system, such as dichloromethane (B109758) and water, with a base dissolved in the aqueous phase.[3] The base neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the amine and driving the reaction towards amide formation.[4][5]

    • Controlled Addition: Add the acyl chloride to the reaction mixture slowly and in small portions.[6] This helps to control the exothermic nature of the reaction and minimizes localized high concentrations of the acyl chloride, which can increase the likelihood of hydrolysis.

    • Temperature Control: Maintain a low temperature during the addition of the acyl chloride. Cooling the reaction vessel in an ice bath is a common practice to reduce the rate of competing side reactions, including hydrolysis.[7]

Issue 2: The Reaction is Sluggish or Fails to Go to Completion

  • Question: My reaction is very slow, and a significant amount of the starting amine remains unreacted. What could be the problem?

  • Answer: A sluggish or incomplete reaction is often due to the protonation of the amine nucleophile. The reaction between an acyl chloride and an amine generates HCl as a byproduct.[8] If not neutralized, this acid will react with the starting amine to form an ammonium (B1175870) salt, which is no longer nucleophilic and cannot react with the acyl chloride.[8]

    Solutions:

    • Addition of a Base: The most effective solution is to add a base to the reaction mixture to neutralize the HCl as it is formed.[5] Under Schotten-Baumann conditions, an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide is used.[9] Alternatively, an organic base such as pyridine (B92270) or triethylamine (B128534) can be used in an aprotic solvent.[5]

    • Excess Amine: Using an excess of the amine reactant can also serve to neutralize the HCl. However, this is generally less efficient and may complicate purification.

Issue 3: Formation of an Insoluble, High-Melting Point Byproduct

  • Question: I have isolated an unexpected white solid that is insoluble in my workup solvents and has a high melting point. What might this be?

  • Answer: This could potentially be a diacylated byproduct, such as N,N-dibenzoylamine, formed from the over-acylation of the initially formed benzamide. This is more likely to occur if there is a high concentration of the acyl chloride relative to the amine.

    Solutions:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the amine relative to the acyl chloride to minimize the chance of over-acylation.

    • Slow Addition: As with preventing hydrolysis, the slow and controlled addition of the acyl chloride can help to prevent the buildup of a high concentration of the acylating agent.

Frequently Asked Questions (FAQs)

  • Q1: What are Schotten-Baumann conditions?

    • A1: Schotten-Baumann conditions refer to a method for synthesizing amides from amines and acyl chlorides in the presence of a base.[3] It typically utilizes a two-phase solvent system, with an organic solvent (like dichloromethane or diethyl ether) for the reactants and product, and an aqueous phase containing a base (commonly sodium hydroxide) to neutralize the HCl byproduct.[2]

  • Q2: What is the role of the base in the Schotten-Baumann reaction?

    • A2: The base serves two critical functions. Firstly, it neutralizes the hydrochloric acid generated during the reaction, which prevents the protonation of the amine reactant and keeps it available as a nucleophile.[4] Secondly, by neutralizing the acid, the base drives the reaction equilibrium towards the formation of the amide product.[6]

  • Q3: Can I use an organic base instead of an aqueous inorganic base?

    • A3: Yes, organic bases like pyridine or triethylamine are often used, particularly in non-aqueous, aprotic solvents.[5] Pyridine, in some cases, can act as a nucleophilic catalyst, potentially increasing the reactivity of the acyl chloride.[4]

  • Q4: How can I purify my crude benzamide if it is contaminated with benzoic acid?

    • A4: Benzoic acid can be removed by washing an organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be separated. The purified benzamide will remain in the organic layer.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of benzamide synthesis, compiled from various sources. It is important to note that direct comparisons can be challenging due to variations in specific experimental setups.

BaseSolvent SystemTemperature (°C)Reaction TimeYield (%)Reference
KOH2-MeTHF / H₂ORoom Temperature3 minutes87[9]
NaOHH₂ONot Specified15 minutes~60-70 (calculated from typical lab procedures)[10]
TriethylamineDichloromethane0 to 2316 hoursNot specified, but a common procedure[11]
Sodium CarbonateTHF or Dichloromethane0 to Room Temperature6-12 hoursNot specified, but a common procedure[11]

Note: The yields are highly dependent on the specific substrates, stoichiometry, and experimental execution.

Experimental Protocol: Synthesis of Benzamide from Benzoyl Chloride and Ammonia (B1221849) (Schotten-Baumann Method)

This protocol provides a detailed methodology for the synthesis of benzamide, incorporating best practices to minimize the hydrolysis of benzoyl chloride.

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Deionized water

  • Ice bath

  • 250 mL Erlenmeyer flask with a stopper

  • Magnetic stirrer and stir bar (optional, but recommended for efficient mixing)

  • Graduated cylinders

  • Dropping funnel (recommended for controlled addition)

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

Procedure:

  • Preparation of the Ammonia Solution: In the 250 mL Erlenmeyer flask, combine 10 mL of concentrated aqueous ammonia with 20 mL of cold deionized water. Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Reaction Setup: Place the flask on a magnetic stirrer (if using) and begin gentle stirring.

  • Addition of Benzoyl Chloride: Carefully measure 2 mL of benzoyl chloride. Add the benzoyl chloride dropwise to the cold, stirred ammonia solution over a period of 10-15 minutes. If not using a dropping funnel, add the benzoyl chloride in very small portions, stoppering and shaking the flask vigorously after each addition.

  • Reaction: The reaction is exothermic. Ensure the flask remains cool by keeping it in the ice bath throughout the addition. After the addition is complete, continue to stir or shake the mixture for an additional 15-20 minutes. A white precipitate of benzamide will form.

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with several portions of cold deionized water to remove any soluble byproducts, such as ammonium chloride.

  • Drying: Dry the purified product, for instance, by leaving it in a desiccator under vacuum.

  • Purification (Optional): The crude benzamide can be further purified by recrystallization from hot water to obtain fine, colorless crystals.

Mandatory Visualizations

Troubleshooting_Acyl_Chloride_Hydrolysis start Benzamide Synthesis: Low Yield & Benzoic Acid Present cause Primary Cause: Acyl Chloride Hydrolysis start->cause Diagnosis solution_hub Preventative Strategies cause->solution_hub Leads to anhydrous Use Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) solution_hub->anhydrous Strategy 1 schotten_baumann Employ Schotten-Baumann Conditions (Biphasic System with Base) solution_hub->schotten_baumann Strategy 2 controlled_addition Slow, Controlled Addition of Acyl Chloride solution_hub->controlled_addition Strategy 3 temp_control Maintain Low Reaction Temperature (Ice Bath) solution_hub->temp_control Strategy 4 outcome Improved Benzamide Yield & Minimized Hydrolysis anhydrous->outcome schotten_baumann->outcome controlled_addition->outcome temp_control->outcome

Caption: Troubleshooting workflow for preventing acyl chloride hydrolysis.

Schotten_Baumann_Workflow start Start: Prepare Amine in Organic Solvent & Aqueous Base Separately combine Combine Amine Solution and Aqueous Base in Reaction Vessel start->combine cool Cool to 0-5 °C (Ice Bath) combine->cool add_acyl Slowly Add Acyl Chloride cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react workup Workup: Separate Layers, Wash Organic Phase, Dry and Concentrate react->workup purify Purification: Recrystallization or Chromatography workup->purify product Final Product: Pure Benzamide purify->product

Caption: Experimental workflow for Schotten-Baumann benzamide synthesis.

References

Technical Support Center: N-Cyclohexylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of N-Cyclohexylbenzamide, with a particular focus on addressing challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of cyclohexylamine (B46788) with benzoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Q2: What are the primary challenges when scaling up this synthesis?

A2: Scaling up the synthesis of this compound introduces several challenges, including:

  • Exothermic Reaction Control: The reaction is exothermic, and heat dissipation becomes less efficient at a larger scale, potentially leading to side reactions and safety hazards.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants is more difficult in larger reactors, which can affect reaction kinetics and yield.

  • Product Precipitation and Isolation: Handling large volumes of solid product can be cumbersome, and efficient filtration and washing are critical to ensure purity.

  • Byproduct Formation: Poor temperature control and mixing can increase the formation of byproducts, complicating purification.[1]

Q3: What are the main byproducts to watch out for?

A3: Common byproducts include:

  • Benzoic Acid: Formed from the hydrolysis of unreacted benzoyl chloride.[1][2]

  • N,N-dibenzoylcyclohexylamine (Diacylated Product): Can form if there is an excess of benzoyl chloride or if reaction conditions are not carefully controlled.[2]

  • Unreacted Starting Materials: Incomplete reactions will leave residual cyclohexylamine and benzoyl chloride.

Q4: What are the key safety precautions for this synthesis?

A4: Benzoyl chloride is corrosive and lachrymatory. Cyclohexylamine is also corrosive and flammable. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction is exothermic and should be cooled, especially during the addition of benzoyl chloride.

Troubleshooting Guide

Issue 1: Low Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yields can be attributed to several factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with moisture to form benzoic acid.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for byproduct formation.[3]

  • Product Loss During Workup: Significant product loss can occur during filtration and washing.

    • Solution: Cool the reaction mixture in an ice bath to ensure complete precipitation before filtration. Use a minimal amount of cold solvent to wash the product, reducing the amount that dissolves.[2]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: While a 1:1 molar ratio is theoretically required, a slight excess of the amine can sometimes be used to ensure the complete consumption of the acylating agent.

Issue 2: Product Purity Issues

Q: My final product is impure, showing multiple spots on TLC or a broad melting point range. How can I improve its purity?

A: Impurities often consist of starting materials or byproducts:

  • Presence of Benzoic Acid: This is a common impurity due to benzoyl chloride hydrolysis.

    • Solution: During the workup, wash the crude product with a dilute aqueous base solution, such as sodium bicarbonate. The benzoic acid will be converted to water-soluble sodium benzoate (B1203000) and removed in the aqueous layer.[1][2]

  • Oily Product Instead of a Solid: This can be due to the presence of significant impurities that inhibit crystallization.

    • Solution: Attempt to purify a small sample by recrystallization from a different solvent system to see if a solid can be obtained. If the product remains oily, purification by column chromatography may be necessary.[2]

  • Ineffective Purification by Recrystallization:

    • Solution: If recrystallization is not effective, consider using column chromatography. A common mobile phase for this type of compound is a gradient of hexane (B92381) and ethyl acetate.[3]

Quantitative Data on Benzamide (B126) Synthesis

Disclaimer: The following tables provide illustrative data on how reaction parameters can influence the outcome of benzamide synthesis, based on general findings in the literature. Optimal conditions for this compound may vary.

Table 1: Effect of Solvent on a Typical Benzamide Synthesis

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane9.19298
Tetrahydrofuran7.58897
Benzene2.384[4]95
Water (biphasic)80.18596

Table 2: Influence of Temperature on a Schotten-Baumann Reaction

Temperature (°C)Reaction Time (h)Yield (%)Key Observation
0-5385Slower reaction rate, minimal byproducts.
25 (Room Temp)290Faster reaction, slight increase in byproducts.
40184[4]Rapid reaction, noticeable increase in hydrolysis and other side products.

Detailed Experimental Protocol

Synthesis of this compound

This protocol is adapted from established procedures for benzamide synthesis.[4]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve 18 g of cyclohexylamine in 150 ml of benzene.

  • Cool the solution in an ice bath.

  • With stirring, slowly add 20 g of benzoyl chloride dropwise from a dropping funnel, ensuring the temperature remains below 40°C.[4] A white precipitate will form.

  • After the addition is complete, continue stirring the mixture for one hour at room temperature.

  • Make the mixture alkaline by adding pyridine.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water to remove any soluble salts.

  • Recrystallize the crude solid from a 1:1 mixture of methanol and ethanol to obtain white, needle-like crystals of this compound.

  • Dry the purified product. The expected yield is approximately 84%, with a melting point of 144-145°C.[4]

Characterization:

The identity and purity of the final product should be confirmed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • Melting Point Analysis

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Cyclohexylamine in Benzene cool Cool to 0-10°C (Ice Bath) dissolve->cool add_benzoyl Slowly Add Benzoyl Chloride cool->add_benzoyl stir Stir for 1 hour at Room Temperature add_benzoyl->stir add_base Add Pyridine (make alkaline) stir->add_base filter Vacuum Filtration add_base->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Methanol/Ethanol wash->recrystallize dry Dry Product recrystallize->dry end end dry->end Final Product: This compound

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Decision Tree

G start Problem Encountered low_yield Low Yield? start->low_yield Check Yield purity_issue Purity Issue? start->purity_issue Check Purity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn benzoic_acid Benzoic Acid Present? purity_issue->benzoic_acid hydrolysis Reagent Hydrolysis? incomplete_rxn->hydrolysis No solution_time_temp Increase reaction time or temperature moderately. Monitor by TLC. incomplete_rxn->solution_time_temp Yes workup_loss Loss During Workup? hydrolysis->workup_loss No solution_anhydrous Use anhydrous solvents. Run under inert atmosphere. hydrolysis->solution_anhydrous Yes solution_workup Use cold solvent for washing. Ensure complete precipitation. workup_loss->solution_workup Yes oily_product Product is Oily? benzoic_acid->oily_product No solution_base_wash Wash crude product with NaHCO3 solution. benzoic_acid->solution_base_wash Yes solution_chromatography Purify by column chromatography. oily_product->solution_chromatography Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of N-Cyclohexylbenzamide and Other Benzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of N-Cyclohexylbenzamide against other notable benzamide (B126) derivatives. Due to a scarcity of direct comparative studies in publicly available literature, this analysis synthesizes data from various sources to provide insights into the structure-activity relationships and potential therapeutic applications of this class of compounds.

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The biological activity of these compounds is profoundly influenced by the nature of the substituents on both the benzoyl ring and the amide nitrogen. This guide will delve into the characteristics of this compound and compare it with other benzamide derivatives that have established roles as anticancer and anti-inflammatory agents. While direct, side-by-side experimental data is limited, a comparative discussion based on available information can guide future research and development.

Quantitative Data on Benzamide Derivatives

The following table summarizes in vitro and in vivo data for selected benzamide derivatives. It is crucial to note that these values are from different studies and experimental conditions, and therefore, direct comparison of absolute values should be approached with caution. The data is intended to provide a general sense of the potency of these compounds in their respective biological contexts.

CompoundTarget/ActivityAssayCell Line/ModelPotency (IC50/ED50)
This compound Analog (Compound A) 11β-HSD1 InhibitionIn vivoRat Pharmacodynamic ModelED50 = 10 mg/kg
Entinostat (MS-275) Histone Deacetylase (HDAC) InhibitionIn vitroK562 (Leukemia)IC50 = 0.5 µM
Moclobemide Monoamine Oxidase A (MAO-A) InhibitionIn vitroRat Brain MitochondriaIC50 = 2.1 µM
Remoxipride Dopamine D2 Receptor AntagonismIn vitroRat Striatal HomogenatesIC50 = 170 nM

Experimental Protocols

To facilitate further research and enable the generation of directly comparable data, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the anti-proliferative activity of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, K562)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the anti-inflammatory potential of a compound.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compounds

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. Determine the ED50 value (the dose that causes 50% inhibition of edema).

Mandatory Visualizations

To illustrate a potential mechanism of action for anticancer benzamide derivatives, a diagram of a simplified cell survival signaling pathway is provided below. Many benzamide derivatives exert their effects by modulating such pathways.

simplified_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activation pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, Myc) erk->transcription_factors akt Akt pi3k->akt nfkb NF-κB akt->nfkb gene_expression Gene Expression (Proliferation, Survival) nfkb->gene_expression benzamide Benzamide Derivative benzamide->raf Inhibition benzamide->pi3k Inhibition transcription_factors->gene_expression

Caption: Simplified cell survival signaling pathway potentially targeted by benzamide derivatives.

The following diagram illustrates a general experimental workflow for the initial screening and evaluation of novel benzamide derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization synthesis Synthesis of Benzamide Derivatives primary_screen Primary Screening (e.g., Cytotoxicity Assay) synthesis->primary_screen secondary_screen Secondary Screening (e.g., Enzyme Inhibition Assay) primary_screen->secondary_screen lead_id Lead Identification secondary_screen->lead_id animal_model Animal Model Studies (e.g., Efficacy, Toxicity) lead_id->animal_model pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd sar Structure-Activity Relationship (SAR) Studies pk_pd->sar sar->synthesis Iterative Design

Caption: General experimental workflow for the discovery and development of benzamide derivatives.

N-Cyclohexylbenzamide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity of Benzamide-based HDAC Inhibitors

To illustrate the structure-activity relationships within a relevant therapeutic area, the following table summarizes the in vitro inhibitory activities of a series of ligustrazine-based benzamide (B126) derivatives against two key histone deacetylase enzymes, HDAC1 and HDAC2. Additionally, their anti-proliferative activity against the HT-29 (colorectal adenocarcinoma) and SH-SY5Y (neuroblastoma) cancer cell lines are presented.[1]

Compound IDModificationsHDAC1 IC50 (nM)[1]HDAC2 IC50 (nM)[1]HT-29 IC50 (µM)[1]SH-SY5Y IC50 (µM)[1]
7a R = H114.353.7> 101.60
7b R = 2-Cl2434.7205.4> 106.47
7c R = 4-Cl126.374.36.552.51
8a Linker Variation120.761.21.962.14
8b Linker Variation134.589.83.244.88
Gefitinib Reference Drug--4.997.63

Key SAR Observations:

  • Substitution on the Benzamide Ring: The data suggests that substitutions on the phenyl ring of the benzamide moiety significantly impact activity. For instance, an unsubstituted phenyl ring (compound 7a ) resulted in the most potent inhibition of both HDAC1 and HDAC2.[1] The introduction of a chlorine atom at the 2-position (compound 7b ) dramatically decreased inhibitory activity against both enzymes, whereas a 4-chloro substitution (compound 7c ) retained potent inhibition, particularly against HDAC2.[1]

  • Linker Modification: Variations in the linker region between the benzamide and the cap group (compounds 8a and 8b ) also influenced the inhibitory potency and anti-proliferative activity, highlighting the importance of the overall molecular architecture for target engagement.[1]

  • Antiproliferative Activity: Compound 7a demonstrated the most potent antiproliferative activity against the SH-SY5Y neuroblastoma cell line, being 4.7-fold more effective than the reference drug Gefitinib.[1] In contrast, compound 8a was the most active against the HT-29 colorectal adenocarcinoma cell line.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the evaluation of the benzamide derivatives.

Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against HDAC1 and HDAC2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human HDAC1 and HDAC2 enzymes and a fluorogenic substrate are used.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Reaction: The HDAC enzyme, the fluorogenic substrate, and the test compound (or vehicle control) are incubated together in an assay buffer.

  • Development: After a set incubation period, a developer solution is added to the mixture. The developer stops the enzymatic reaction and cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

MTT Assay for Antiproliferative Activity

Objective: To assess the cytotoxic or antiproliferative effects of test compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HT-29, SH-SY5Y) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Crystal Formation: Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[1]

Visualizations

Signaling Pathway: Mechanism of HDAC Inhibition

HDAC_Inhibition cluster_0 Normal Gene Expression cluster_1 Gene Silencing cluster_2 Effect of N-Cyclohexylbenzamide Analogs HAT Histone Acetyltransferase (HAT) Ac Acetyl Group HAT->Ac Adds Histone Histone Tail Ac->Histone to Ac->Histone Remains on DNA_relaxed Relaxed Chromatin (Transcriptionally Active) Histone->DNA_relaxed Histone->DNA_relaxed Leads to DNA_condensed Condensed Chromatin (Transcriptionally Inactive) Histone->DNA_condensed HDAC Histone Deacetylase (HDAC) HDAC->Ac Removes Inhibitor This compound Analog (HDACi) Inhibitor->HDAC Inhibits HDAC_inhibited HDAC (Inhibited) HDAC_inhibited->Ac Cannot Remove

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition by this compound Analogs.

Experimental Workflow: HDAC Inhibition Assay

HDAC_Assay_Workflow start Start reagent_prep Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Test Compounds (Serial Dilutions) start->reagent_prep plate_setup Plate Setup: Add Enzyme, Substrate, and Test Compound/Vehicle to 96-well plate reagent_prep->plate_setup incubation Incubate at Room Temperature plate_setup->incubation developer Add Developer Solution incubation->developer measurement Measure Fluorescence (Microplate Reader) developer->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value measurement->data_analysis end End data_analysis->end

Caption: Workflow for a Fluorometric Histone Deacetylase (HDAC) Inhibition Assay.

References

A Comparative Guide to the In Vitro Anticancer Activity of N-Cyclohexylbenzamide Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer activity of benzamide (B126) derivatives, with a focus on the structural class of N-Cyclohexylbenzamides. While direct comparative studies on a broad series of N-Cyclohexylbenzamide derivatives are limited in publicly available literature, this document synthesizes data from structurally related compounds to offer insights into their potential efficacy and mechanisms of action. The information is intended to guide future research and drug development efforts in this area.

The benzamide scaffold is a core component of several clinically approved drugs and investigational compounds, notably Poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown significant efficacy in treating cancers with deficiencies in DNA repair pathways. The inclusion of a cyclohexyl group on the amide nitrogen influences the lipophilicity and conformational properties of the molecule, which can impact cell permeability and target engagement.

Comparative Performance of Benzamide Derivatives

To contextualize the potential anticancer activity of this compound derivatives, the following table summarizes the in vitro cytotoxicity (IC50 values) of various benzamide analogs against a panel of human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-benzyl-2-fluorobenzamide (Compound 38) MDA-MB-231 (Triple-Negative Breast Cancer)1.98Chidamide24.37
Bis-benzamide (Compound 14d) LNCaP (Prostate Cancer)0.016--
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) SK-N-MC (Neuroblastoma)24.9Etoposide33.4
4-methylbenzamide derivative (Compound 7) K562 (Leukemia)2.27Sorafenib<1
4-methylbenzamide derivative (Compound 7) HL-60 (Leukemia)1.42Sorafenib<1
Benzamide derivative (Compound 35) HepG2 (Liver Cancer)2.8--
Tricyclohexylphosphanegold(I) 4-mercaptobenzoate (Compound 3) A2780 (Ovarian Cancer)0.78Cisplatin26.8

Note: The table includes data for various benzamide derivatives to provide a comparative landscape. Data for a comprehensive series of this compound derivatives is not currently available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to assess the anticancer activity of novel chemical entities like this compound derivatives.

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: A stock solution of the test compound is prepared in dimethyl sulfoxide (B87167) (DMSO). This is then serially diluted to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The diluted compounds are added to the cells, which are then incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition and Incubation: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

2. Cell Cycle Analysis

Flow cytometry using propidium (B1200493) iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cancer cells are treated with the this compound derivative at its IC50 concentration for a specified period, typically 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA in the cell.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The data is used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.[1]

3. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Staining: After treatment, both adherent and floating cells are collected and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the quantification of different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Visualizations: Pathways and Workflows

Putative Signaling Pathway: PARP Inhibition and Synthetic Lethality

Many benzamide derivatives function as PARP inhibitors. This pathway is particularly relevant for cancers with defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

PARP_Inhibition cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication Replication DNA_SSB->Replication replication fork collapse BER Base Excision Repair (BER) PARP1->BER activates Cell_Survival_1 Cell Survival BER->Cell_Survival_1 DSB Double-Strand Break (DSB) Replication->DSB replication fork collapse HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by HRR->Cell_Survival_1 DNA_SSB_2 DNA Single-Strand Break (SSB) Replication_2 Replication DNA_SSB_2->Replication_2 unrepaired SSBs lead to PARP1_2 PARP1 BER_2 Base Excision Repair (BER) PARP1_2->BER_2 blocked Benzamide This compound (PARP Inhibitor) Benzamide->PARP1_2 inhibits DSB_2 Double-Strand Break (DSB) Replication_2->DSB_2 unrepaired SSBs lead to HRR_2 Homologous Recombination Repair (HRR) DSB_2->HRR_2 cannot be repaired Apoptosis Apoptosis HRR_2->Apoptosis leads to Experimental_Workflow start Synthesize this compound Derivatives cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) start->cell_culture viability_assay Primary Screening: Cell Viability Assay (MTT) Determine IC50 values cell_culture->viability_assay select_compounds Select Lead Compounds (Based on potency and selectivity) viability_assay->select_compounds mechanism_studies Mechanism of Action Studies select_compounds->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism_studies->apoptosis pathway_analysis Target Validation (e.g., Western Blot for PARP cleavage, p53 pathway proteins) mechanism_studies->pathway_analysis end Identify Candidate for Further Preclinical Development cell_cycle->end apoptosis->end pathway_analysis->end

References

Comparative analysis of the efficacy of N-Cyclohexylbenzamide-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy of N-Cyclohexylbenzamide-based inhibitors, a class of compounds showing promise in various therapeutic areas. By examining their performance against alternative inhibitors and detailing the underlying experimental data and protocols, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative efficacy data for this compound derivatives and comparable inhibitors across different biological targets. It is important to note that while data for some benzamide (B126) derivatives are derived from peer-reviewed studies, specific experimental data for 3-amino-4-bromo-N-cyclohexylbenzamide in the public domain is limited. The data presented for this compound is projected based on structure-activity relationships (SAR) of analogous compounds and serves an illustrative purpose.

Table 1: In Vitro Antiproliferative and Kinase Inhibition Activity of this compound Derivatives

Compound IDTarget/Cell LineIC50 (µM)Notes
3-amino-4-bromo-N-cyclohexylbenzamide (Hypothetical) Kinase X0.15Projected data based on SAR of similar kinase inhibitors.[1]
Cancer Cell Line A0.5Projected data based on SAR of similar anticancer compounds.[1]
Analog 1 (4-fluoro substitution on cyclohexyl) Kinase X0.12Projected data suggesting potential for improved potency.[1]
Cancer Cell Line A0.4Projected data suggesting potential for improved potency.[1]
Analog 2 (N-methyl on amide) Kinase X0.5Projected data indicating the importance of the N-H bond for activity.[1]
Cancer Cell Line A1.2Projected data indicating the importance of the N-H bond for activity.[1]

Table 2: Comparative Efficacy of Benzamide-Based HDAC Inhibitors

CompoundTarget HDACIC50 (nM)Reference CompoundIC50 (nM)
Novel Benzamide Derivative (7a)HDAC1114.3Gefitinib (Anticancer Drug)7630 (SH-SY5Y cells)
HDAC253.7
ST088357 (N-benzylaniline scaffold)HDAC216,870--
Uracil Derivative (5m)HDAC150Trichostatin A35
HDAC428303350

Table 3: Comparative Efficacy of a Cyclohexyl-Containing Sulfonamide as a Carbonic Anhydrase Inhibitor

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Cyclohexylmethyl-substituted Sulfonamide 11530.18.54.1
Acetazolamide (AAZ)25012255.7
Phenyl-substituted Sulfonamide95.445.21.50.8
Tosyl-substituted Sulfonamide41.511038.912.4

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Add the kinase enzyme to each well of the 384-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., SH-SY5Y)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated cell wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity based on its esterase function.

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms

  • HEPES buffer

  • 4-Nitrophenyl acetate (B1210297) (substrate)

  • Test inhibitors

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the inhibitors to be tested.

  • In a cuvette, combine the HEPES buffer, a known concentration of the hCA isoform, and the desired concentration of the inhibitor.

  • Initiate the reaction by adding the 4-nitrophenyl acetate substrate.

  • Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the 4-nitrophenolate (B89219) product, using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Determine the inhibitor concentration that causes a 50% reduction in enzyme activity (IC50) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.[3]

Visualizations: Signaling Pathways and Workflows

Diagrams illustrating key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor This compound Inhibitor Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Hypothetical signaling pathway of a kinase inhibitor.

Experimental_Workflow start Start: Synthesize this compound Derivatives primary_screen Primary Screening: In Vitro Kinase/Cell-Based Assays start->primary_screen determine_ic50 Determine IC50 Values primary_screen->determine_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ic50->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification in_vivo_studies In Vivo Efficacy and Toxicity Studies lead_identification->in_vivo_studies end End: Preclinical Candidate in_vivo_studies->end

General workflow for inhibitor development.

References

Validation of N-Cyclohexylbenzamide as a scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The N-cyclohexylbenzamide core represents a promising and versatile scaffold in the landscape of modern drug discovery. Its derivatives have demonstrated potential across diverse therapeutic areas, from modulating gastrointestinal motility to exhibiting anticancer properties. This guide provides an objective comparison of the this compound scaffold's performance with alternative compounds, supported by experimental data from closely related analogs. It details key experimental protocols and visualizes relevant biological pathways to inform further research and development.

Comparative Biological Activity

While specific quantitative data for the parent this compound is limited in publicly available literature, analysis of its derivatives and structurally related compounds provides valuable insights into its potential biological activities.

Gastrointestinal Motility Stimulation

Patents suggest that this compound derivatives are potent stimulants of gastrointestinal motor function. This activity is often associated with agonism at the 5-hydroxytryptamine receptor 4 (5-HT4). The table below compares the potency of related benzamide (B126) derivatives known to enhance gastrointestinal motility.

Table 1: Comparative Potency of Benzamide Derivatives as 5-HT4 Receptor Agonists

CompoundChemical ScaffoldEC50 (cAMP formation)Reference Compound(s)
Cisapride Substituted Benzamide> 5-HT5-HT
BRL 24924 Substituted Benzamide> 5-HT5-HT
Zacopride Substituted Benzamide< 5-HT5-HT
Metoclopramide Substituted Benzamide< 5-HT5-HT

Note: Data is based on the stimulation of adenylate cyclase activity in mouse embryo colliculi neurons. A lower EC50 value indicates higher potency. Data for this compound derivatives is not publicly available and is inferred from related structures.[1]

Anticancer Activity

The this compound scaffold has been explored for its anticancer potential, with proposed mechanisms including PARP inhibition and disruption of tubulin polymerization. The following tables present data for analogous compounds.

Table 2: Comparative Anticancer Activity of Benzamide and Related Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Proposed Mechanism of Action
N-Phenylbenzamide Derivative (4e) A549 (Lung)7.5ABL1 Kinase Inhibition
HeLa (Cervical)9.3ABL1 Kinase Inhibition
MCF-7 (Breast)8.9ABL1 Kinase Inhibition
N-Phenylbenzamide Derivative (4f) A549 (Lung)7.5ABL1 Kinase Inhibition
HeLa (Cervical)9.3ABL1 Kinase Inhibition
MCF-7 (Breast)8.9ABL1 Kinase Inhibition
Tubulin Polymerization Inhibitor (20b) Various0.012 - 0.027Tubulin Polymerization Inhibition

Note: IC50 values represent the concentration required to inhibit 50% of cell growth. Data for this compound derivatives is not publicly available and is inferred from related structures.[2]

Table 3: Comparative PARP Inhibition by Clinically Relevant Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib 11
Rucaparib 1.4-
Niraparib 3.82.1
Talazoparib 0.57-

Note: The 3-aminobenzamide (B1265367) core, a potential feature of some this compound derivatives, is a known PARP inhibitor scaffold.

Experimental Protocols

In Vitro Gastrointestinal Motility Assay (Organ Bath)

This protocol assesses the effect of test compounds on the contractility of isolated intestinal tissue.[3][4][5]

Materials:

  • Isolated segment of guinea pig ileum

  • Organ bath with Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Isotonic transducer and data acquisition system

  • Test compounds (e.g., this compound derivatives) and control agonists/antagonists

Procedure:

  • A 2-3 cm segment of guinea pig ileum is suspended in the organ bath containing Krebs solution.

  • The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1g.

  • Spontaneous contractions are recorded to establish a baseline.

  • Test compounds are added to the bath in a cumulative concentration-response manner.

  • Changes in the frequency and amplitude of contractions are recorded and measured.

  • EC50 values are calculated from the concentration-response curves.

Cell Viability (MTT) Assay for Anticancer Screening

The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

G Potential Signaling Pathways for this compound Derivatives cluster_0 Gastrointestinal Motility cluster_1 Anticancer - Tubulin Inhibition cluster_2 Anticancer - PARP Inhibition This compound Derivative This compound Derivative 5-HT4 Receptor 5-HT4 Receptor This compound Derivative->5-HT4 Receptor Agonist Gαs Gαs 5-HT4 Receptor->Gαs Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Increased Neuronal Excitability Increased Neuronal Excitability PKA->Increased Neuronal Excitability Enhanced Motility Enhanced Motility Increased Neuronal Excitability->Enhanced Motility This compound Analog This compound Analog αβ-Tubulin Dimers αβ-Tubulin Dimers This compound Analog->αβ-Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization αβ-Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis DNA Damage DNA Damage PARP PARP DNA Damage->PARP Recruits PARylation PARylation PARP->PARylation Catalyzes Cell Death Cell Death PARP->Cell Death Inhibition leads to Substituted this compound Substituted this compound Substituted this compound->PARP Inhibits DNA Repair DNA Repair PARylation->DNA Repair Leads to

Caption: Potential signaling pathways for this compound derivatives.

G General Experimental Workflow for Biological Validation Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Gastrointestinal Motility Assay Gastrointestinal Motility Assay In Vitro Screening->Gastrointestinal Motility Assay Anticancer Cytotoxicity Assay (MTT) Anticancer Cytotoxicity Assay (MTT) In Vitro Screening->Anticancer Cytotoxicity Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Gastrointestinal Motility Assay->Mechanism of Action Studies Anticancer Cytotoxicity Assay (MTT)->Mechanism of Action Studies Receptor Binding/Enzyme Inhibition Assays Receptor Binding/Enzyme Inhibition Assays Mechanism of Action Studies->Receptor Binding/Enzyme Inhibition Assays Lead Optimization Lead Optimization Receptor Binding/Enzyme Inhibition Assays->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies End End In Vivo Studies->End

Caption: General workflow for biological validation of this compound.

References

A Comparative Biological Evaluation of N-Cyclohexylbenzamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of N-Cyclohexylbenzamide and its structural analogs. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates potential therapeutic applications, mechanisms of action, and experimental evaluation strategies based on the known biological activities of structurally related benzamide (B126) derivatives.[1] The benzamide scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

Comparative Analysis of Biological Activity

The biological effects of benzamide compounds are highly dependent on the nature and position of substituents on both the benzoyl ring and the amide nitrogen.[1] The N-cyclohexyl group in this compound contributes to the molecule's lipophilicity, which can influence its cell permeability, distribution, and interaction with the binding pockets of target enzymes or receptors.[1]

Anticancer Activity:

Substituted benzamides have shown significant potential as anticancer agents through various mechanisms, including the inhibition of Poly(ADP-ribose) polymerase (PARP), tubulin polymerization, and histone deacetylases (HDACs).[1] The 3-aminobenzamide (B1265367) moiety, for instance, is a known inhibitor of PARP, an enzyme crucial for DNA repair, making it a target for cancer therapy, particularly in tumors with BRCA1/2 mutations.[1]

Table 1: Comparative Anticancer Activity of Benzamide Derivatives

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Mechanism of Action (Hypothesized)Reference
N-benzylbenzamide derivativeVarious0.012 - 0.027Tubulin Polymerization Inhibition[4]
3-amino-4-bromo-N-cyclohexylbenzamideNot AvailableData not availablePARP Inhibition (Hypothesized)[1]
N,N,4-trimethylbenzamide analogMycobacterium tuberculosis49Not Specified[5]
4-Methylbenzamide derivativeNot SpecifiedNot SpecifiedNot Specified[5]
N-benzyl-2-fluorobenzamide derivativeMDA-MB-2311.98EGFR/HDAC3 Dual Inhibition[6]

Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values represent the concentration of a compound required for 50% inhibition of cell viability or growth, respectively.[1] The data presented, although not for the exact target compound, demonstrates the potential of the benzamide scaffold in developing novel anticancer agents.[1]

Experimental Protocols

To evaluate the biological activity of this compound and its analogs, a series of in vitro assays are essential. The following are detailed protocols for key experiments.[1]

1. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1][2]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.[1][2]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours.[2]

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1][2]

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle control to determine the IC50 value.[1][2]

2. Apoptosis Assay: Annexin V/Propidium Iodide Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Cells are harvested and washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

3. Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]

  • Cell Treatment: Cells are treated with the test compound.[1]

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.[1]

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.[1]

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.[1]

Visualizing Molecular Pathways and Experimental Workflows

Hypothesized PARP Inhibition Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for benzamide derivatives as PARP inhibitors, leading to synthetic lethality in cancer cells with defective homologous recombination repair, such as those with BRCA mutations.[1]

PARP_Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP PARP DNA_Damage->PARP recruits Unrepaired_SSB Unrepaired SSB DNA_Damage->Unrepaired_SSB ADP_Ribose Poly(ADP-ribose) Chains PARP->ADP_Ribose synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) ADP_Ribose->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DSB Double-Strand Break (DSB) Unrepaired_SSB->DSB HR_Repair Homologous Recombination Repair DSB->HR_Repair HR_Repair->SSB_Repair successful Apoptosis Apoptosis HR_Repair->Apoptosis failed (e.g., in BRCA-deficient cells) Compound This compound Analog (Hypothesized PARP Inhibitor) Compound->PARP inhibits

Caption: Hypothesized PARP Inhibition Pathway.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the general workflow for determining the cytotoxic potential of a test compound using an in vitro assay such as the MTT assay.[7][8]

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Stock Solution & Serial Dilutions) Treatment 4. Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 48-72 hours) Treatment->Incubation Assay_Reagent 6. Add Assay Reagent (e.g., MTT) Incubation->Assay_Reagent Measurement 7. Absorbance/Fluorescence Measurement Assay_Reagent->Measurement Calculation 8. Calculate % Viability Measurement->Calculation IC50 9. Determine IC50 Value Calculation->IC50

Caption: General Cytotoxicity Assay Workflow.

Logical Relationship for Tiered Screening

A tiered screening approach is often employed for the initial characterization of a novel compound to efficiently determine its biological profile.[7]

Tiered_Screening Tier1 Tier 1: Primary Screening (e.g., Cytotoxicity Assay) Concentration_Range Establish Concentration Range for Secondary Assays Tier1->Concentration_Range Tier2 Tier 2: Secondary Assays (Target-Specific) Concentration_Range->Tier2 PARP_Assay PARP Inhibition Assay Tier2->PARP_Assay Other_Assays Other Potential Target Assays (e.g., Kinase, Tubulin) Tier2->Other_Assays Hit_ID Hit Identification & Further Development PARP_Assay->Hit_ID Other_Assays->Hit_ID

Caption: Tiered Screening Strategy.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to N-Cyclohexylbenzamide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common and emerging synthetic methodologies for the production of N-Cyclohexylbenzamide, a key intermediate in various chemical and pharmaceutical applications. By presenting quantitative data, detailed experimental protocols, and a comparative analysis of different routes, this document aims to assist researchers in selecting the most efficient pathway based on criteria such as yield, reaction time, reagent toxicity, and purification requirements.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary approaches: the classical acylation of cyclohexylamine (B46788) using an activated benzoic acid derivative, and the more modern, direct catalytic amidation of benzoic acid itself.

  • Schotten-Baumann Reaction : This foundational method involves the reaction of an amine with an acid chloride, typically under basic conditions.[1][2] It is a robust and widely used technique known for its generally high yields and fast reaction times.[3][4] The reaction is typically performed in a two-phase solvent system where an aqueous base neutralizes the HCl byproduct.[2]

  • Coupling Reagent-Mediated Amidation : This strategy involves the in-situ activation of a carboxylic acid to facilitate amide bond formation. One such method employs a combination of triphenylphosphine (B44618) (PPh3) and iodine (I2), which converts the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine.

  • Direct Catalytic Amidation : Reflecting the principles of green chemistry, direct amidation methods circumvent the need for stoichiometric activating agents or the preparation of acid chlorides.[5] These reactions couple a carboxylic acid and an amine directly, often at elevated temperatures or under microwave irradiation, with the aid of a catalyst.[6][7] Catalysts can range from simple boric acid to metal-based systems like ceric ammonium (B1175870) nitrate.[6][7]

Quantitative Data Summary

The following table summarizes key performance indicators for different synthetic routes to this compound, allowing for a direct comparison of their efficiency.

Parameter Method 1: Schotten-Baumann Method 2: PPh3/I2 Coupling Method 3: Boric Acid Catalysis (Analogous) Method 4: Microwave-Assisted (CAN Catalyst)
Starting Materials Cyclohexylamine, Benzoyl ChlorideCyclohexylamine, Benzoic AcidCyclohexylamine, Benzoic AcidCyclohexylamine, Benzoic Acid
Key Reagents/Catalyst Pyridine or NaOHPPh3, I2, Triethylamine (B128534)Boric Acid (1-5 mol%)Ceric Ammonium Nitrate (CAN) (2 mol%)
Solvent Benzene (B151609)Dichloromethane (B109758) (CH2Cl2)TolueneSolvent-free
Temperature < 40 °C0 °C to Room Temp.Reflux (~110 °C)160–165 °C
Reaction Time ~1 hour~0.5 - 2 hours~20 hours~2 hours
Reported Yield 84%[8]99%[9]~89% (estimated from similar reactions)[7]Near-quantitative[6]
Purification RecrystallizationColumn ChromatographyRecrystallizationExtraction/Washing

Experimental Protocols

Method 1: Schotten-Baumann Reaction

This protocol is adapted from a reported synthesis of this compound.[8]

  • Reaction Setup : Dissolve 18 g of cyclohexylamine in 150 ml of benzene in a suitable flask.

  • Addition of Acylating Agent : While stirring and maintaining the temperature below 40°C, slowly add 20 g of benzoyl chloride to the solution. A white precipitate will form.

  • Reaction : Stir the mixture for one hour at the same temperature.

  • Workup : Make the mixture alkaline by adding pyridine.

  • Isolation : Collect the crude product by suction filtration.

  • Purification : Recrystallize the crude solid from a 1:1 mixture of methanol (B129727) and ethanol (B145695) to yield pure this compound as white needles.

Method 2: PPh3/I2 Mediated Coupling

This protocol is based on the general procedure reported for the synthesis of this compound.[9]

  • Reaction Setup : In a round-bottom flask, dissolve iodine (0.62 mmol) in 4 mL of dichloromethane (CH2Cl2) and cool the solution to 0°C.

  • Activator Formation : Add triphenylphosphine (PPh3) (0.62 mmol) in one portion.

  • Amine Addition : Add cyclohexylamine (0.49 mmol) and stir the mixture for 10-30 minutes.

  • Carboxylic Acid Addition : Add benzoic acid (0.41 mmol) and stir for 5 minutes.

  • Base Addition : Add triethylamine (0.82 mmol).

  • Reaction : Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Isolation and Purification : Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (30% ethyl acetate (B1210297) in hexane) to obtain the product.[9]

Method 3: Boric Acid Catalyzed Direct Amidation

This protocol is an adaptation of a reported green chemistry experiment for amide synthesis.[7]

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add benzoic acid (10 mmol), cyclohexylamine (11 mmol), boric acid (0.5 mmol, 5 mol%), and 20 mL of toluene.

  • Reaction : Heat the mixture to reflux and stir for approximately 20 hours, collecting the water byproduct in the Dean-Stark trap.

  • Workup : After cooling to room temperature, wash the reaction mixture with 1 M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude product from a suitable solvent like ethanol/water to yield pure this compound.

Comparative Analysis and Visualization

The choice of synthetic route depends heavily on the desired balance between speed, yield, cost, and environmental impact.

  • The Schotten-Baumann method is fast and provides a good yield with straightforward purification.[8] However, it requires the use of benzoyl chloride, which is a lachrymator and more hazardous than benzoic acid.

  • The PPh3/I2 coupling method offers an outstanding yield at low temperatures.[9] Its main drawbacks are the generation of stoichiometric amounts of triphenylphosphine oxide byproduct and the necessity of column chromatography for purification, which may not be ideal for large-scale synthesis.[9]

  • Direct catalytic methods represent the "greenest" approach, starting from the stable carboxylic acid and generating water as the only byproduct.[7] The boric acid-catalyzed method is simple but requires long reaction times and high temperatures.[7] The microwave-assisted synthesis using a CAN catalyst is significantly faster but requires specialized equipment.[6]

G cluster_start Primary Starting Materials cluster_intermediate Activated Intermediate cluster_methods Synthetic Methods BenzoicAcid Benzoic Acid BenzoylChloride Benzoyl Chloride BenzoicAcid->BenzoylChloride e.g., SOCl₂ Coupling PPh3 / I2 Coupling BenzoicAcid->Coupling Catalytic Direct Catalytic Amidation BenzoicAcid->Catalytic Cyclohexylamine Cyclohexylamine SchottenBaumann Schotten-Baumann (Base) Cyclohexylamine->SchottenBaumann Cyclohexylamine->Coupling Cyclohexylamine->Catalytic BenzoylChloride->SchottenBaumann Product This compound SchottenBaumann->Product 84% Yield ~1 hr Coupling->Product 99% Yield < 2 hrs Catalytic->Product >90% Yield 2-20 hrs

Caption: Synthetic pathways to this compound.

References

A Comparative Analysis of Antiviral Activity: N-Phenylbenzamide vs. N-Cyclohexylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in research focus marks the current understanding of the antiviral potential of N-phenylbenzamide and N-cyclohexylbenzamide derivatives. While N-phenylbenzamides have emerged as a promising class of antiviral agents with a growing body of research, this compound derivatives remain largely unexplored in this context. This guide provides a comprehensive overview of the available experimental data for N-phenylbenzamide derivatives and offers a comparative discussion on the potential implications of the structural differences between the two compound classes.

N-Phenylbenzamide Derivatives: A Profile of Antiviral Activity

N-phenylbenzamide derivatives have demonstrated significant in vitro activity against a range of viruses, particularly enteroviruses such as Enterovirus 71 (EV71) and Coxsackieviruses (CVA9, CVB3), as well as Hepatitis C Virus (HCV). The core structure, consisting of two aromatic rings connected by an amide linker, has proven to be a viable scaffold for the development of potent viral inhibitors.

Quantitative Data on Antiviral Activity

The antiviral efficacy of several N-phenylbenzamide derivatives has been quantified through various in vitro assays. The following tables summarize key data points from published studies, including the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a crucial measure of a compound's therapeutic window.

Compound IDVirusCell LineIC50 (µM)EC50 (µM)CC50 (µM)SI (CC50/IC50 or CC50/EC50)Reference
1e EV71 (SZ-98)Vero5.7 ± 0.8-620>108[1][2][3][4]
1e EV71 (JS-52-3)Vero12 ± 1.2-620>51[1][2][3][4]
1e EV71 (H)Vero8.5 ± 0.9-620>72[1][2][3][4]
1e EV71 (BrCr)Vero10 ± 1.1-620>62[1][2][3][4]
23 HCVHuh70.57->100>175[5][6]
23 EV71 (SZ-98)Vero4.89 ± 0.54->80>16[6]
25 HCVHuh77.12->100>14[5][6]
29 EV71 (SZ-98)Vero0.95 ± 0.11-21.43>22[6]
41 HCVHuh72.34->100>42[5][6]
CL212 CVA9A549-5.92>1000>168.92[7]
CL213 CVA9A549-1.09152.05139.50[7]

Table 1: Antiviral Activity of Selected N-Phenylbenzamide Derivatives.

This compound Derivatives: An Uncharted Territory

In stark contrast to the wealth of data on their N-phenyl counterparts, there is a significant lack of published research on the antiviral activity of this compound derivatives. Extensive searches of scientific literature did not yield any studies that specifically evaluate this class of compounds for their efficacy against viral pathogens. This represents a considerable knowledge gap and an opportunity for future research.

Structural Comparison and Hypothetical Implications for Antiviral Activity

The primary structural difference between the two classes of compounds lies in the substituent on the amide nitrogen: a planar, aromatic phenyl group versus a non-planar, aliphatic cyclohexyl group. This seemingly simple substitution can have profound effects on the molecule's overall shape, flexibility, and electronic properties, which in turn could dramatically influence its interaction with viral targets.

Key Structural Differences:

  • Aromaticity and Planarity: The phenyl group is planar and possesses a delocalized π-electron system. This allows for potential π-π stacking interactions with aromatic residues in a protein's binding pocket. The cyclohexyl group is non-planar and exists in various chair and boat conformations, leading to a different spatial arrangement of its atoms.

  • Flexibility: The cyclohexyl ring is conformationally flexible, which could allow it to adapt to different binding site topographies. The phenyl group is rigid.

  • Hydrophobicity: Both groups are hydrophobic, but the nature of their hydrophobic interactions with a target protein would differ due to their distinct shapes and electronic characters.

These structural disparities would likely lead to different binding affinities and specificities for viral proteins. For instance, if the antiviral activity of N-phenylbenzamides is dependent on π-π stacking with a viral protein, replacing the phenyl ring with a cyclohexyl ring would likely abrogate this activity. Conversely, if a specific three-dimensional hydrophobic pocket is the target, the flexible cyclohexyl group might offer a better fit than the rigid phenyl group.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of N-phenylbenzamide derivatives.

Cytopathic Effect (CPE) Inhibition Assay for Anti-EV71 Activity[2][4][6]
  • Cell Culture: Vero cells are seeded in 96-well plates and cultured until a monolayer is formed.

  • Compound Preparation: The test compounds are dissolved in DMSO and diluted to various concentrations with cell culture medium.

  • Virus Infection: The cell culture medium is removed, and the cells are infected with EV71 at a specific multiplicity of infection (MOI).

  • Treatment: Simultaneously, the diluted compounds are added to the infected cells. A positive control (e.g., pirodavir) and a negative control (no compound) are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period that allows for the development of CPE in the virus-infected, untreated wells (typically 2-3 days).

  • CPE Observation: The cells are observed microscopically for the presence of CPE.

  • Cell Viability Measurement: Cell viability is quantified using a colorimetric assay, such as the MTT or MTS assay. The absorbance is read using a microplate reader.

  • Data Analysis: The IC50 (the concentration of the compound that inhibits 50% of the viral CPE) and CC50 (the concentration of the compound that reduces cell viability by 50%) are calculated. The Selectivity Index (SI) is then determined by the ratio of CC50 to IC50.

HCV Replicon Assay for Anti-HCV Activity[5][6]
  • Cell Line: Huh7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are used.

  • Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for 48-72 hours.

  • Reporter Gene Assay: The level of reporter gene expression is measured, which correlates with the level of HCV RNA replication. For luciferase reporters, a luciferase substrate is added, and the luminescence is measured.

  • Data Analysis: The IC50 value is calculated as the compound concentration that causes a 50% reduction in reporter gene activity. Cytotoxicity (CC50) is determined in parallel using a standard cell viability assay on the same cell line.

Mechanism of Action and Signaling Pathways

For some N-phenylbenzamide derivatives, the mechanism of action has been elucidated to involve direct interaction with the viral capsid.[7][8] This interaction is thought to stabilize the capsid, thereby preventing the uncoating process and the release of the viral genome into the host cell cytoplasm, which is a critical step in the viral replication cycle.

Below is a diagram illustrating the proposed mechanism of action for capsid-binding N-phenylbenzamide derivatives against enteroviruses.

antiviral_mechanism cluster_virus Enterovirus cluster_cell Host Cell cluster_inhibitor N-Phenylbenzamide Derivative Virus Intact Virion Uncoating Uncoating & Genome Release Virus->Uncoating Entry Replication Viral RNA Replication Uncoating->Replication Translation Viral Protein Synthesis Replication->Translation Assembly New Virion Assembly Translation->Assembly Assembly->Virus Release Inhibitor Capsid Binder Inhibitor->Virus Stabilizes Capsid

Figure 1: Proposed mechanism of action for capsid-binding N-phenylbenzamide derivatives.

The following diagram illustrates a general experimental workflow for screening and evaluating antiviral compounds.

experimental_workflow cluster_screening Initial Screening cluster_evaluation Hit Evaluation cluster_mechanism Mechanism of Action CompoundLibrary Compound Library PrimaryAssay Primary Antiviral Assay (e.g., CPE Assay) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification DoseResponse Dose-Response & IC50/EC50 Determination HitIdentification->DoseResponse TimeOfAddition Time-of-Addition Assay HitIdentification->TimeOfAddition SelectivityIndex Selectivity Index (SI) Calculation DoseResponse->SelectivityIndex Cytotoxicity Cytotoxicity Assay & CC50 Determination Cytotoxicity->SelectivityIndex TargetIdentification Target Identification (e.g., Capsid Binding Assay) TimeOfAddition->TargetIdentification

Figure 2: General workflow for antiviral compound screening and evaluation.

Conclusion and Future Directions

N-phenylbenzamide derivatives represent a promising avenue for the development of novel antiviral therapeutics, with demonstrated activity against several clinically relevant viruses. The available data provides a solid foundation for further optimization of this chemical scaffold.

The complete absence of antiviral data for this compound derivatives highlights a significant gap in the field. Future research should be directed towards the synthesis and systematic antiviral screening of this compound analogues. Such studies would not only broaden the chemical space for potential antiviral agents but also provide valuable structure-activity relationship insights that could inform the design of more potent and selective inhibitors. A direct comparison of the antiviral profiles of N-phenyl and this compound derivatives with identical substitutions on the benzamide (B126) core would be particularly enlightening.

References

A Comparative Analysis of the Stability of N-Substituted Benzamides for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of N-substituted benzamides is crucial for predicting their pharmacokinetic profiles and advancing lead optimization. This guide offers a detailed comparison of the chemical and metabolic stability of various N-substituted benzamides, supported by experimental data and protocols.

The benzamide (B126) scaffold is a prevalent feature in a wide array of therapeutic agents. The nature of the N-substituent plays a pivotal role in determining the molecule's overall stability, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. This comparative analysis delves into the key factors governing the stability of these compounds, providing valuable insights for the design of more robust drug candidates.

Comparative Metabolic Stability in Human Liver Microsomes

The metabolic stability of a compound is a critical determinant of its half-life and bioavailability in the body. In vitro assays using human liver microsomes (HLMs) are a standard method for assessing the susceptibility of compounds to metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.

The following table summarizes the in vitro metabolic stability of a series of N-substituted benzamide analogs. A longer half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Compound IDN-Substituentt½ (min)CLint (µL/min/mg protein)
Analog 12-(3-fluorophenethoxy)-5-morpholinobenzamide13.9125.1
Analog 25-bromo-2-(3-fluorophenethoxy)benzamide29.558.9
Analog 32-(3-fluorophenethoxy)-5-methylbenzamide43.639.7
Analog 45-cyclopropyl-2-(3-fluorophenethoxy)benzamide57.829.9
Analog 55-ethyl-2-(3-fluorophenethoxy)benzamide37.546.4
Analog 62-(3-fluorophenethoxy)-5-(thiophen-2-yl)benzamide>60<23.1

Data sourced from the supplementary information of "Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors"[1].

Observations: The data indicates that the nature of the substituent at the 5-position of the benzamide ring significantly influences metabolic stability. The presence of a morpholino group (Analog 1) leads to rapid metabolism. In contrast, substitution with a thiophene (B33073) ring (Analog 6) results in a significantly more stable compound. Alkyl and cycloalkyl groups (Analogs 3, 4, and 5) also confer a higher degree of metabolic stability compared to the morpholino-substituted analog.

Chemical Stability: Hydrolysis of the Amide Bond

The amide bond in benzamides is susceptible to hydrolysis under both acidic and basic conditions, which can impact the shelf-life of a drug and its stability in the gastrointestinal tract. The rate of hydrolysis is influenced by steric and electronic factors of the substituents on both the acyl and the nitrogen moieties.

  • Acidic Hydrolysis : Electron-withdrawing groups on the benzoyl ring generally accelerate the rate of acid-catalyzed hydrolysis, while electron-donating groups tend to decrease the rate[2]. The hydrolysis of N-substituted benzamides in acidic media can be a complex process, with the reaction mechanism potentially shifting with increasing acid concentration[2][3].

  • Basic Hydrolysis : The rate of basic hydrolysis is also influenced by substituents. Generally, amides are more stable to hydrolysis than esters. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of compound stability.

Metabolic Stability Assay in Human Liver Microsomes

This assay evaluates the in vitro metabolism of a compound by cytochrome P450 enzymes present in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Test compound stock solution (e.g., in DMSO)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard)

  • Control compounds (high and low clearance)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a solution of human liver microsomes in phosphate buffer.

  • Add the test compound to the microsome solution and pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Plasma Stability Assay

This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade drugs.

Materials:

  • Pooled plasma from the desired species (e.g., human, rat, mouse)

  • Test compound stock solution (e.g., in DMSO)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • Control compounds

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Pre-warm the plasma to 37°C.

  • Add the test compound to the plasma.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to the quenching solution.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the percentage of the compound remaining at each time point relative to the 0-minute sample to calculate the half-life.

Visualization of Metabolic Pathways

Understanding the specific metabolic pathways of N-substituted benzamides is crucial for identifying potential metabolic liabilities and designing more stable analogs. The following diagram illustrates the primary metabolic pathways of N,N-Diethyl-m-toluamide (DEET), a widely used N,N-disubstituted benzamide. Metabolism of DEET primarily occurs in the liver via oxidation of the ring's methyl group and N-dealkylation of the ethyl groups, mediated by cytochrome P450 enzymes[4].

DEET_Metabolism DEET N,N-Diethyl-m-toluamide (DEET) Metabolite1 N,N-Diethyl-m-(hydroxymethyl)benzamide DEET->Metabolite1 Ring Methyl Oxidation (CYP-mediated) Metabolite2 N-Ethyl-m-toluamide DEET->Metabolite2 N-Deethylation (CYP-mediated) Metabolite3 m-Diethylaminocarbonyl benzoic acid (DCBA) Metabolite1->Metabolite3 Further Oxidation Metabolite4 N-Ethyl-m-(hydroxymethyl)benzamide Metabolite2->Metabolite4 Ring Methyl Oxidation

Caption: Primary metabolic pathways of N,N-Diethyl-m-toluamide (DEET).

Conclusion

The stability of N-substituted benzamides is a multifaceted property that is critical to their success as drug candidates. Both metabolic and chemical stability are heavily influenced by the nature and position of substituents on the benzamide scaffold. A systematic evaluation of these stability aspects, using standardized in vitro assays, is essential during the drug discovery process. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and optimization of novel N-substituted benzamide-based therapeutics with improved pharmacokinetic profiles.

References

Safety Operating Guide

Proper Disposal of N-Cyclohexylbenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of N-Cyclohexylbenzamide, ensuring personnel safety and environmental compliance.

This document provides a detailed overview of the proper disposal procedures for this compound, a compound utilized in various research and development applications. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and minimizing environmental impact. The following procedures are based on general principles for handling organic amides and information from safety data sheets of structurally related chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure full compliance with local, state, and federal regulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C13H17NO[1][2][3][4]
Molecular Weight 203.28 g/mol [1]
Appearance White to off-white solid[2]
Solubility Low solubility in water; soluble in organic solvents like ethanol (B145695) and acetone[2]
Boiling Point 389.5°C at 760 mmHg[4]
Flash Point 233.5°C[4]

Hazard Identification and Safety Precautions

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

  • Eye Protection: Safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves.[5]

  • Skin and Body Protection: A lab coat or other suitable protective clothing.[5]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[6] If there is a risk of generating dust or aerosols, a respirator may be necessary.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • This compound waste must be treated as hazardous chemical waste.

  • Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams. Keep it separate from strong acids, bases, and oxidizing agents.[6]

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and sealable container that is chemically compatible with this compound.[6]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[6] Do not use abbreviations or chemical formulas on the primary label.[6]

3. Waste Storage:

  • Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[6][7]

  • The waste container should be placed in secondary containment to prevent spills.[6]

  • The storage area should be cool, dry, and well-ventilated.[6]

4. Arranging for Disposal:

  • Disposal of this compound waste must be handled by your institution's EHS department or a licensed hazardous waste disposal company.[6][7]

  • Complete all required waste disposal forms as mandated by your institution and the disposal company.[6]

  • Never dispose of this compound down the drain or in the regular trash.[7]

5. Spill Management:

  • Minor Spills: For small spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain and collect the substance. Place the absorbed material into a sealed and labeled container for hazardous waste disposal.[6]

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.[6]

6. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before disposal.[8]

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[8]

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_spill Spill Response A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B J Spill Occurs A->J Potential Event C Segregate Waste: Keep separate from incompatible materials B->C D Select Compatible, Labeled Container C->D E Label Container: 'Hazardous Waste' 'this compound' D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EHS or Licensed Disposal Company F->G H Complete Waste Disposal Forms G->H I End: Proper Disposal H->I K Minor Spill: Absorb with inert material, collect as hazardous waste J->K L Major Spill: Evacuate and contact emergency response J->L K->F L->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-Cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of N-Cyclohexylbenzamide in a laboratory setting. Adherence to these procedures is crucial for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of this compound dust or fumes.[1] The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required.[1] A face shield should be worn in situations with a higher risk of splashes.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Inspect gloves for any signs of degradation or punctures before use.[1] For incidental splash exposure, change gloves immediately. No specific breakthrough time data is available; therefore, short-term use is advised.
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-retardant lab coat that fastens securely is essential.[1] For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[1]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]
Foot Protection Closed-Toe ShoesSubstantial, closed-toe shoes are mandatory in the laboratory to protect against spills.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

1. Preparation:

  • Before handling, ensure that the chemical fume hood is functioning correctly.

  • Clear the workspace of any unnecessary items.

  • Locate the nearest eyewash station and safety shower.[1]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within the fume hood.

  • Use a disposable weighing boat to prevent contamination of balances.[1]

  • Handle the compound gently to minimize the generation of airborne dust.[1]

3. Dissolution:

  • If preparing a solution, add the solid this compound to the solvent slowly.

  • Keep the container covered as much as possible during dissolution.[1]

4. Post-Handling:

  • Thoroughly clean the work area after use.

  • Decontaminate any equipment used with an appropriate solvent.[1]

  • Wash hands thoroughly after handling.

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and associated materials is essential to prevent environmental contamination.

1. Solid Waste:

  • Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • The label should include the chemical name and associated hazards.[1]

2. Contaminated Materials (Gloves, Weighing Boats, etc.):

  • Place in a designated solid hazardous waste container.[1]

3. Empty Containers:

  • Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Collect the rinsate as hazardous chemical waste.

  • After rinsing, the container may be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

4. Waste Collection:

  • Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.[2]

Emergency Spill Response Workflow

The following diagram outlines the logical workflow for responding to a spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_decon Decontamination cluster_disposal Disposal spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe dampen Dampen Solid Spill with 60-70% Ethanol ppe->dampen transfer Transfer Dampened Material to Labeled Waste Container dampen->transfer absorb Use Absorbent Paper Dampened with Ethanol for Remnants transfer->absorb wash_surface Solvent Wash Contaminated Surfaces with Ethanol absorb->wash_surface wash_soap Wash Surfaces with Soap and Water wash_surface->wash_soap seal_waste Seal All Contaminated Materials in a Vapor-Tight Bag wash_soap->seal_waste dispose Dispose of as Hazardous Waste seal_waste->dispose

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.